IKs124
Description
Properties
Molecular Formula |
C18H26N2O3S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-butyl-N-(6-cyano-2,2-dimethyl-3,4-dihydrochromen-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-5-7-10-20(24(21,22)6-2)16-12-18(3,4)23-17-9-8-14(13-19)11-15(16)17/h8-9,11,16H,5-7,10,12H2,1-4H3 |
InChI Key |
VTICUGOJGKDYJD-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |
Canonical SMILES |
CCCCN(C1CC(OC2=C1C=C(C=C2)C#N)(C)C)S(=O)(=O)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IKs124; IKs 124; IKs-124. |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Half-Life of Iodine-124
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nuclear and physical properties of Iodine-124 (¹²⁴I), with a primary focus on its half-life. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize ¹²⁴I in their work, particularly in the context of Positron Emission Tomography (PET) imaging.
Core Properties of Iodine-124
Iodine-124 is a proton-rich radioisotope of iodine that is gaining increasing interest in nuclear medicine and biomedical research. Its relatively long half-life compared to other common PET radionuclides makes it particularly suitable for studying slow pharmacokinetic processes and for labeling large molecules such as antibodies.[1][2][3]
Quantitative Data Summary
The key physical and decay characteristics of Iodine-124 are summarized in the table below for easy reference and comparison.
| Property | Value | Unit |
| Half-Life (T½) | 4.1760 (3) | days |
| Decay Constant (λ) | 1.921 x 10⁻⁶ | s⁻¹ |
| Decay Modes | Positron Emission (β⁺), Electron Capture (EC) | |
| Positron Emission Abundance | ~23-26% | |
| Electron Capture Abundance | ~74-77% | |
| Daughter Nuclide | Tellurium-124 (¹²⁴Te) | |
| Major Gamma-Ray Energies | 602.7, 722.8, 1691.0 | keV |
| Maximum Positron Energy | 2.14 | MeV |
Decay Scheme of Iodine-124
Iodine-124 decays to a stable daughter nuclide, Tellurium-124 (¹²⁴Te), through two primary modes: positron emission (β⁺) and electron capture (EC).[4] The decay process often leaves the ¹²⁴Te nucleus in an excited state, which then de-excites by emitting gamma rays of characteristic energies. This complex decay scheme is a critical consideration for quantitative PET imaging.
Experimental Determination of Half-Life
The half-life of Iodine-124 is determined experimentally by measuring its radioactive decay over time. A common and precise method for this is gamma-ray spectroscopy.
Principle
The fundamental principle behind the experimental determination of a radionuclide's half-life is the exponential decay law:
N(t) = N₀ * e^(-λt)
Where:
-
N(t) is the number of radioactive nuclei at time t.
-
N₀ is the initial number of radioactive nuclei at t=0.
-
λ is the decay constant.
The half-life (T½) is related to the decay constant by the equation:
T½ = ln(2) / λ
By measuring a quantity proportional to the number of radioactive nuclei, such as the activity (decay rate), at various time points, the decay constant and thus the half-life can be determined.
Experimental Protocol: Gamma-Ray Spectroscopy
This protocol outlines a generalized procedure for measuring the half-life of Iodine-124 using a high-purity germanium (HPGe) detector, which provides excellent energy resolution for identifying and quantifying the characteristic gamma rays of ¹²⁴I.
3.2.1. Materials and Equipment
-
Iodine-124 source of known initial activity.
-
High-Purity Germanium (HPGe) detector system.
-
Multichannel Analyzer (MCA).
-
Lead shielding to reduce background radiation.
-
Data acquisition and analysis software.
-
Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³⁷Cs, ⁶⁰Co).
3.2.2. Procedure
-
System Calibration:
-
Perform an energy calibration of the HPGe detector using standard sources with well-known gamma-ray energies. This establishes the relationship between channel number on the MCA and gamma-ray energy.
-
Perform an efficiency calibration of the detector at various energies. This determines the detector's ability to detect gamma rays of different energies at a specific source-to-detector geometry.
-
-
Background Measurement:
-
Place the detector in the lead shield without the ¹²⁴I source.
-
Acquire a background spectrum for a sufficiently long time to obtain good statistics. This spectrum will be subtracted from the ¹²⁴I measurements.
-
-
Data Acquisition:
-
Place the ¹²⁴I source at a fixed and reproducible distance from the HPGe detector.
-
Acquire a gamma-ray spectrum for a predetermined amount of time (e.g., 10-30 minutes). The acquisition time should be short relative to the half-life of ¹²⁴I to minimize decay during the measurement.
-
Record the start time and duration of the acquisition.
-
Repeat the measurement at regular intervals (e.g., every 12 or 24 hours) for a period of several half-lives (e.g., 2-3 weeks). It is crucial to maintain the same source-detector geometry for all measurements.
-
-
Data Analysis:
-
For each acquired spectrum, identify the photopeak corresponding to a prominent and well-resolved gamma-ray of ¹²⁴I (e.g., the 602.7 keV peak).
-
Determine the net peak area (total counts in the peak minus the background counts) for this chosen photopeak in each spectrum. The net peak area is proportional to the activity of the ¹²⁴I sample at the time of measurement.
-
Correct the net peak area for the decay that occurred during the acquisition time, if significant.
-
Plot the natural logarithm of the corrected net peak area (ln(Counts)) against the time of measurement.
-
Perform a linear least-squares fit to the data points. The slope of this line will be equal to the negative of the decay constant (-λ).
-
Calculate the half-life using the formula T½ = ln(2) / |slope|.
-
Experimental Workflow Diagram
Production of Iodine-124
Iodine-124 is typically produced in a cyclotron. The most common production route involves the proton bombardment of an enriched Tellurium-124 (¹²⁴Te) target. The primary nuclear reaction is:
¹²⁴Te(p,n)¹²⁴I
Following irradiation, the Iodine-124 is chemically separated from the tellurium target material. The purity of the final product is a critical consideration, as other iodine isotopes can be produced through competing nuclear reactions.
Conclusion
The half-life of Iodine-124, precisely determined to be approximately 4.176 days, is a cornerstone of its utility in advanced medical imaging and research.[5] Its decay characteristics, while complex, are well-understood, enabling its application in quantitative PET studies that require tracking of biological processes over several days. A thorough understanding of its physical properties, decay scheme, and the experimental methods used to characterize it is essential for its effective and safe use in scientific and clinical settings.
References
An In-depth Technical Guide to the Iodine-124 Decay Scheme and Emissions
For Researchers, Scientists, and Drug Development Professionals
Iodine-124 (¹²⁴I) is a positron-emitting radionuclide of significant interest in nuclear medicine and drug development. Its relatively long half-life of 4.176 days makes it uniquely suitable for positron emission tomography (PET) imaging of slow physiological and pathological processes, such as the pharmacokinetics of monoclonal antibodies and other large molecules.[1][2][3] However, ¹²⁴I possesses a complex decay scheme characterized by multiple emission types, which presents both opportunities and challenges for quantitative imaging.[4][5] This guide provides a detailed overview of the ¹²⁴I decay process, its emissions, and the experimental methodologies used for its characterization.
Core Physical Properties
Iodine-124 decays to a stable daughter nuclide, Tellurium-124 (¹²⁴Te).[6][7] The fundamental physical characteristics of ¹²⁴I are summarized below.
| Property | Value |
| Half-life (T½) | 4.1760 days[7][8] |
| Decay Modes | Electron Capture (EC), Positron Emission (β+)[9] |
| Daughter Nuclide | ¹²⁴Te (Stable)[7] |
| Mean Electron Energy per Decay | 0.194 MeV[9] |
| Mean Photon Energy per Decay | 1.113 MeV[9] |
Decay Scheme and Emissions
The decay of ¹²⁴I to ¹²⁴Te occurs through two primary mechanisms: electron capture and positron emission. Unlike simpler PET radionuclides, only a fraction of ¹²⁴I disintegrations result in positron emission, and these are often accompanied by co-emitted high-energy gamma rays.[5][10]
Decay Modes
The decay of ¹²⁴I is dominated by electron capture, with positron emission accounting for less than a quarter of all decay events. This low positron branching ratio is a critical factor in imaging protocols, often necessitating longer scan times or higher administered activities to achieve adequate counting statistics compared to nuclides like Fluorine-18.[4][11]
| Decay Mode | Branching Ratio (%) | Daughter Nuclide |
| Electron Capture (EC) | 74.4%[6] | ¹²⁴Te |
| Positron Emission (β+) | 25.6%[6] | ¹²⁴Te |
Positron (β+) Emissions
The positrons emitted from ¹²⁴I have relatively high energy, which can slightly degrade PET image spatial resolution compared to lower-energy positron emitters like ¹⁸F.[10][12] The primary positron emissions are detailed below.
| Maximum Energy (Eβ+ max) | Mean Energy (Eβ+ mean) | Intensity per Decay (%) |
| 2138 keV | 973 keV[10] | 11.9% |
| 1535 keV | 686 keV[10] | 10.8% |
| 785 keV | 321 keV | 0.88% |
(Data derived from multiple sources, including a total positron abundance of ~23-26%).[6][12][13]
Gamma (γ) and X-Ray Emissions
A significant challenge in ¹²⁴I PET imaging arises from its complex spectrum of gamma emissions. The most abundant gamma ray at 602.7 keV is often emitted in a cascade with a positron.[10][13] This can lead to "prompt gamma" or "false" coincidences, where the gamma photon is detected simultaneously with one of the 511 keV annihilation photons, creating background noise in the PET image.[11][12]
| Energy (keV) | Intensity per Decay (%) | Emission Type |
| 27.20 - 31.71 | 79.8% | X-ray, K-shell |
| 511.0 | 45.7% | Annihilation Photon |
| 602.7 | 62.9% | Gamma |
| 722.8 | 10.4% | Gamma |
| 1691.0 | 10.9% | Gamma |
(Data from MIRD, excluding emissions with intensity <10%).[9]
Iodine-124 Decay Scheme Diagram
The following diagram illustrates the principal decay pathways of Iodine-124 to Tellurium-124. It shows the parent nuclide, ¹²⁴I, decaying via positron emission (β+) and electron capture (EC) to various excited states of the daughter nuclide, ¹²⁴Te, which then de-excites to its stable ground state by emitting characteristic gamma rays (γ).
Caption: Simplified decay scheme of Iodine-124.
Experimental Protocols and Production
Radionuclide Production
Iodine-124 is an artificial radionuclide produced in a cyclotron.[12] The most common production route involves the proton bombardment of highly enriched Tellurium-124 (¹²⁴Te) target material.[1][4] The primary nuclear reaction is:
¹²⁴Te(p,n)¹²⁴I
This method allows for the effective production of ¹²⁴I in sufficient quantities for clinical and preclinical research.[3] Post-production, the ¹²⁴I must be chemically separated from the tellurium target material.
Measurement of Emissions
The characterization of the complex gamma spectrum of ¹²⁴I is performed using high-resolution gamma spectroscopy.
-
Methodology: The standard method involves the use of a High Purity Germanium (HPGe) detector.[6]
-
Procedure:
-
A calibrated source of ¹²⁴I is placed at a fixed distance from the HPGe detector.
-
The detector, often cooled with liquid nitrogen to reduce thermal noise, measures the energy of incoming photons with very high precision.
-
Data is collected over a sufficient period to acquire a statistically robust energy spectrum.
-
The resulting spectrum is analyzed to identify the precise energy and relative intensity of each gamma emission peak. This data is crucial for correcting PET images for scatter and random coincidences.[6]
-
Conclusion
Iodine-124 is a valuable radionuclide for long-term molecular imaging studies with PET. Its 4.176-day half-life is a distinct advantage for tracking slow biological processes. However, researchers and clinicians must account for the complexities of its decay scheme. The low positron branching ratio, high positron energy, and particularly the co-emission of the 602.7 keV gamma ray, introduce challenges in image acquisition and quantification. A thorough understanding of these physical properties is essential for designing robust experimental protocols, accurately interpreting imaging data, and fully leveraging the unique potential of ¹²⁴I in drug development and biomedical research.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Iodine-124 - Gamma Spectrum DB [gammadb.nuclearphoenix.xyz]
- 7. Iodine-124 - isotopic data and properties [chemlin.org]
- 8. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 9. mirdsoft.org [mirdsoft.org]
- 10. Quantitative imaging of 124I and 86Y with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Imaging Characteristics of 124I PET for Determination of Optimal Energy Window on the Siemens Inveon PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 13. 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Distribution of Iodine-124 Labeled Antibodies for Researchers and Drug Development Professionals
Introduction: The use of monoclonal antibodies (mAbs) in oncology for both diagnostic and therapeutic purposes has expanded significantly. Labeling these antibodies with positron-emitting radionuclides, such as Iodine-124 (¹²⁴I), allows for non-invasive in vivo quantification of their distribution using Positron Emission Tomography (PET). This technique, known as immuno-PET, is crucial for assessing tumor targeting, determining dosimetry for radioimmunotherapy, and understanding the pharmacokinetic profile of antibody-based drugs.[1][2] This guide provides an in-depth overview of the biological distribution of ¹²⁴I-labeled antibodies, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Iodine-124 is a positron-emitting radionuclide with a half-life of 4.2 days, which is well-suited for tracking the pharmacokinetics of intact antibodies and their fragments over several days.[3][4] While its complex decay scheme presents some imaging challenges, quantitative imaging with ¹²⁴I has been demonstrated to be feasible and provides valuable data for both preclinical and clinical research.[3][5]
Quantitative Biodistribution Data
The biological distribution of ¹²⁴I-labeled antibodies is influenced by several factors, including the antibody's target, its format (e.g., intact IgG, minibody, diabody), the labeling method, and the tumor microenvironment. The following tables summarize quantitative biodistribution data from various preclinical and clinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g).
Preclinical Studies in Xenograft Models
Table 1: Biodistribution of ¹²⁴I-Labeled Anti-HER2 C6.5 Diabody in SCID Mice Bearing HER2-Positive and HER2-Negative Tumors [6]
| Tissue | HER2-Positive Tumor (%ID/g ± SE) | HER2-Negative Tumor (%ID/g ± SE) |
| Tumor | 1.1 ± 0.1 | 0.32 ± 0.03 |
| Blood | 0.26 ± 0.04 | 0.33 ± 0.03 |
| Liver | 0.26 ± 0.02 | 0.29 ± 0.03 |
| Lung | 0.22 ± 0.02 | 0.24 ± 0.02 |
| Spleen | 0.12 ± 0.01 | 0.15 ± 0.02 |
| Kidney | 0.53 ± 0.04 | 0.61 ± 0.05 |
| Muscle | 0.07 ± 0.01 | 0.08 ± 0.01 |
| Data presented for 48 hours post-injection. |
Table 2: Biodistribution of ¹²⁴I-Labeled Durvalumab and its F(ab')₂ Fragment in Mice with H460 (PD-L1 positive) Xenografts [7]
| Organ | ¹²⁴I-Durvalumab (%ID/g ± SD) at 48h | ¹²⁴I-Durva-F(ab')₂ (%ID/g ± SD) at 12h |
| Tumor | 5.18 ± 0.73 | 5.29 ± 0.42 |
| Blood | 11.21 ± 1.54 | 2.15 ± 0.37 |
| Liver | 3.45 ± 0.41 | 1.89 ± 0.25 |
| Spleen | 3.12 ± 0.38 | 0.98 ± 0.17 |
| Kidney | 2.54 ± 0.33 | 2.31 ± 0.41 |
| Lung | 2.89 ± 0.35 | 1.54 ± 0.22 |
| Muscle | 0.98 ± 0.15 | 0.54 ± 0.09 |
Table 3: Biodistribution of ¹²⁴I-Anti-CEA Minibody and Diabody in Athymic Mice with LS174T (CEA-positive) Xenografts at 18h Post-Injection [8]
| Tissue | ¹²⁴I-Minibody (%ID/g) | ¹²⁴I-Diabody (%ID/g) |
| Tumor | 10.7 | 6.9 |
| Blood | 0.97 | 0.63 |
| Liver | 1.1 | 0.8 |
| Spleen | 0.5 | 0.4 |
| Kidney | 2.3 | 4.1 |
| Lung | 1.2 | 0.8 |
Clinical Studies in Cancer Patients
Table 4: Tumor Uptake of ¹²⁴I-Trastuzumab in Gastric Cancer Patients at 24h Post-Injection [9]
| Lesion Type | Mean SUVmax ± SEM |
| HER2-Positive | 7.83 ± 0.55 |
| HER2-Negative | 1.75 ± 0.29 |
Table 5: Radiation Absorbed Doses for ¹²⁴I-Codrituzumab in Patients with Hepatocellular Carcinoma [10]
| Organ | Mean Absorbed Dose (mGy/MBq) |
| Liver | 0.87 |
| Spleen | 0.65 |
| Kidneys | 0.45 |
| Lungs | 0.43 |
| Red Marrow | 0.33 |
| Total Body | 0.29 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for key experiments.
Antibody Radiolabeling with Iodine-124
Direct Iodination using Iodogen: [1]
-
Coat a glass tube with 100 µg of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by evaporating a solution in dichloromethane.
-
Add 10 mg of the antibody (e.g., codrituzumab) to the Iodogen-coated tube.
-
Introduce approximately 370 MBq of ¹²⁴I-sodium iodide.
-
Incubate the reaction mixture for 10-15 minutes at room temperature.
-
Purify the ¹²⁴I-labeled antibody from free iodine using an anion-exchange column or size-exclusion chromatography (e.g., a PD-10 column).[6]
-
Determine the radiochemical purity by instant thin-layer chromatography (ITLC).
-
Measure the final activity in a dose calibrator and calculate the specific activity.
Indirect Iodination using a Prosthetic Group (e.g., SHPP): [6]
-
To radioiodinate N-succinimidyl 4-hydroxy-3-iodobenzoate (SHPP), neutralize Na¹²⁴I and add it to a phosphate-buffered saline (PBS) solution containing NaI.
-
Initiate the reaction by adding Chloramine T and SHPP in DMSO.
-
After 1 minute, quench the reaction with sodium metabisulfite.
-
Conjugate the radiolabeled SHPP to the antibody (e.g., C6.5 diabody) in a sodium borate (B1201080) buffer (pH 8.5) by incubating for 60 minutes at room temperature.
-
Purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10).
-
Assess radiochemical purity and immunoreactivity.
Preclinical Biodistribution Studies in Animal Models
-
Animal Model: Use immunodeficient mice (e.g., SCID or athymic nude mice), typically 6-8 weeks old.[6]
-
Tumor Xenograft Implantation: Subcutaneously implant human cancer cells (e.g., 3.0 × 10⁶ SK-OV-3 cells) into the flank or inguinal region of the mice. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).[6][11]
-
Blocking of Thyroid Uptake: To prevent the accumulation of free radioiodine in the thyroid, add Lugol's solution or potassium iodide to the drinking water of the animals for at least 5 days before the injection of the radiolabeled antibody.[6]
-
Injection of Radiolabeled Antibody: Administer a defined activity of the ¹²⁴I-labeled antibody (e.g., 3.7-7.4 MBq) to each mouse, typically via intravenous (tail vein) injection.
-
PET/CT Imaging: At specified time points (e.g., 4, 24, 48, 72, and 96 hours) post-injection, anesthetize the mice and perform whole-body PET/CT scans.[9][12]
-
Ex Vivo Biodistribution Analysis: Following the final imaging session, euthanize the mice.
-
Excise tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue by dividing the activity in the organ by the total injected activity and normalizing to the organ's weight.[13]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical biodistribution study of a ¹²⁴I-labeled antibody.
Caption: Workflow for preclinical biodistribution studies of ¹²⁴I-labeled antibodies.
Conclusion
The biological distribution of ¹²⁴I-labeled antibodies provides invaluable information for the development of targeted radiopharmaceuticals. Quantitative immuno-PET imaging allows for the non-invasive assessment of tumor targeting, clearance kinetics, and radiation dosimetry. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating the design and execution of robust biodistribution studies. The continued application of these techniques will undoubtedly accelerate the translation of novel antibody-based therapies from the laboratory to the clinic.
References
- 1. I-124 codrituzumab imaging and biodistribution in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative imaging of I-124 using positron emission tomography with applications to radioimmunodiagnosis and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative imaging of iodine-124 with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 124I-Labeled Monoclonal Antibody and Fragment for the Noninvasive Evaluation of Tumor PD-L1 Expression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Construction of 124I-trastuzumab for noninvasive PET imaging of HER2 expression: from patient-derived xenograft models to gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. I-124 PET/CT image-based dosimetry in patients with differentiated thyroid cancer treated with I-131: correlation of patient-specific lesional dosimetry to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Mechanism of Action of CHIR-124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-124 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] As a key regulator of cell cycle checkpoints, particularly at the S and G2-M phases, Chk1 represents a strategic target for cancer therapy.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of CHIR-124, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and evaluation workflows.
Core Mechanism of Action: Selective Chk1 Inhibition
CHIR-124 is a quinolone-based compound that is structurally distinct from other known Chk1 inhibitors.[1][4] It exerts its biological effects by competitively binding to the ATP-binding site of the Chk1 enzyme, thereby inhibiting its kinase activity.[4] This inhibition is highly potent and selective, as demonstrated by in vitro kinase assays.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of CHIR-124 has been quantified against a panel of protein kinases, revealing a high degree of selectivity for Chk1. The following table summarizes the key inhibitory concentrations (IC50) and the dissociation constant (Ki).
| Target Kinase | IC50 (µM) | Selectivity vs. Chk1 | Reference |
| Chk1 | 0.0003 | - | [1][3][4] |
| Chk2 | 0.70 | ~2333-fold | [4] |
| CDK2/cyclin A | 0.19 | ~633-fold | [4] |
| cdc2/cyclin B | 0.51 | ~1700-fold | [4] |
| CDK4/cyclin D | 2.1 | ~7000-fold | [4] |
| PDGFR | 0.0066 | ~22-fold | [2][5] |
| Flt3 | 0.0058 | ~19-fold | [2][5] |
Table 1: In vitro kinase inhibitory activity of CHIR-124. The IC50 values represent the concentration of CHIR-124 required to inhibit 50% of the kinase activity. The selectivity is calculated as the ratio of the IC50 for the target kinase to the IC50 for Chk1.
The Ki of CHIR-124 for Chk1 has been determined to be 0.0003 µM, assuming a competitive mode of inhibition with respect to ATP.[4]
Cellular Mechanism of Action: Abrogation of Cell Cycle Checkpoints and Potentiation of Cytotoxicity
In a cellular context, the inhibition of Chk1 by CHIR-124 leads to the disruption of DNA damage-induced cell cycle arrest. This is particularly effective in cancer cells with a deficient p53 pathway, which rely heavily on the G2-M checkpoint for DNA repair before entering mitosis.
Signaling Pathway of CHIR-124 Action
The following diagram illustrates the signaling pathway affected by CHIR-124 in the presence of DNA damage.
Figure 1: Signaling Pathway of CHIR-124. In response to DNA damage, ATR activates Chk1, which in turn inhibits Cdc25A and Cdc25C, leading to cell cycle arrest. CHIR-124 inhibits Chk1, preventing this arrest and forcing cells with damaged DNA into mitosis, ultimately leading to apoptosis.
By inhibiting Chk1, CHIR-124 prevents the phosphorylation and subsequent degradation or inhibition of Cdc25 phosphatases.[1] This leads to the premature activation of CDK1/Cyclin B, overriding the G2-M checkpoint and forcing cells into mitosis despite the presence of DNA damage.[1] This process, often termed "mitotic catastrophe," ultimately results in apoptosis.[4] CHIR-124 has also been shown to abrogate the S-phase checkpoint induced by DNA damaging agents.[1][4]
This mechanism of action underlies the synergistic effect observed when CHIR-124 is combined with DNA-damaging chemotherapeutic agents, such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan).[1][3][4] The potentiation of cytotoxicity is particularly pronounced in p53-mutant cancer cell lines, which are deficient in the G1 checkpoint and are therefore more reliant on the Chk1-dependent G2-M checkpoint for survival after DNA damage.[1][4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of CHIR-124.
In Vitro Chk1 Kinase Assay
This assay quantifies the inhibitory effect of CHIR-124 on Chk1 kinase activity.
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific peptide substrate by the Chk1 enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human Chk1 kinase domain
-
Biotinylated cdc25c peptide substrate (e.g., biotin-[AHX]SGSGSGLYRSPSMPENLNRPR)
-
Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl2, 0.01% BSA)
-
[γ-33P]ATP
-
Unlabeled ATP
-
CHIR-124 dilution series
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of CHIR-124 in the kinase reaction buffer.
-
In a streptavidin-coated plate, add the biotinylated cdc25c peptide substrate and allow it to bind.
-
Wash the plate to remove unbound peptide.
-
Add the CHIR-124 dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of recombinant Chk1 kinase, unlabeled ATP, and [γ-33P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of EDTA or by washing the plate extensively with wash buffer.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each CHIR-124 concentration and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of CHIR-124 on cell cycle distribution, particularly its ability to abrogate DNA damage-induced G2-M arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
Cancer cell line (e.g., MDA-MB-435, HCT116)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., SN-38)
-
CHIR-124
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the DNA damaging agent (e.g., 10 nM SN-38) for a specified time (e.g., 24 hours) to induce G2-M arrest.
-
Add CHIR-124 at various concentrations to the arrested cells and incubate for a further period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescent signal can then be visualized by microscopy or quantified by flow cytometry.
Materials:
-
Cells cultured on coverslips or tissue sections
-
DNA damaging agent and CHIR-124
-
4% paraformaldehyde in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TdT reaction buffer
-
TdT enzyme
-
Fluorescently labeled dUTP (e.g., FITC-dUTP)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with the DNA damaging agent and CHIR-124 as described for the cell cycle analysis.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 5-10 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (TdT enzyme, labeled dUTPs in TdT reaction buffer) in a humidified chamber at 37°C for 60 minutes.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Experimental and Logical Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of CHIR-124.
Figure 2: Preclinical Evaluation Workflow for CHIR-124. This diagram outlines the logical progression from initial in vitro biochemical and cellular assays to in vivo efficacy studies in animal models.
Conclusion
CHIR-124 is a novel and potent inhibitor of Chk1 that demonstrates significant promise as an anti-cancer agent, particularly in combination with DNA-damaging therapies.[1] Its mechanism of action, centered on the abrogation of the S and G2-M cell cycle checkpoints, leads to selective cytotoxicity in p53-deficient tumors. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of CHIR-124 and other Chk1 inhibitors.
References
- 1. clyte.tech [clyte.tech]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
CHIR-124: A Selective Chk1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2-M checkpoints regulated by Chk1 for survival, especially when treated with DNA-damaging agents.[3][4] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate these checkpoints and induce selective death in cancer cells.
CHIR-124 is a novel and potent, quinolone-based small molecule inhibitor of Chk1.[5][6] It is structurally distinct from other known Chk1 inhibitors like UCN-01.[6] This technical guide provides a comprehensive overview of CHIR-124, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
CHIR-124, with the IUPAC name (S)-3-(1H-benzo[d]imidazol-2-yl)-6-chloro-4-(quinuclidin-3-ylamino)quinolin-2(1H)-one, is a synthetic compound with a molecular weight of 419.9 g/mol and a molecular formula of C23H22ClN5O.[7] It is soluble in DMSO.[5]
| Property | Value | Reference |
| IUPAC Name | 4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | [7] |
| Molecular Formula | C23H22ClN5O | [7] |
| Molecular Weight | 419.9 g/mol | [7] |
| CAS Number | 405168-58-3 | |
| Purity | >98% | |
| Solubility | Soluble in DMSO to 25 mM |
Mechanism of Action
CHIR-124 is a potent and highly selective inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[5][8] It functions by occupying the ATP-binding site of the Chk1 kinase domain.[6] The inhibition of Chk1 by CHIR-124 disrupts the DNA damage response pathway.
The ATR-Chk1 pathway is a primary signaling cascade activated by single-stranded DNA, which can arise from replication stress or DNA damage.[9] Upon activation by ATR, Chk1 phosphorylates downstream targets, including the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C).[3][6] Phosphorylation of Cdc25A leads to its degradation, preventing the activation of CDK2 and causing S-phase arrest.[2][6] Similarly, Chk1-mediated phosphorylation of Cdc25C leads to its sequestration in the cytoplasm, preventing the activation of CDK1/Cyclin B and inducing G2-M arrest.[3]
By inhibiting Chk1, CHIR-124 prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases.[6] This leads to the abrogation of the S and G2-M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.[6][10]
Potency and Selectivity
CHIR-124 is a highly potent and selective inhibitor of Chk1. In cell-free kinase assays, it exhibits an IC50 of 0.3 nM for Chk1, which is approximately 2,000-fold more potent than its activity against Chk2 (IC50 = 700 nM).[6][11] Its selectivity extends to other cell cycle kinases, where it is 500- to 5,000-fold less active.[5][12]
| Kinase | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |
| Chk1 | 0.3 | 1 | [5][6][8][11][12] |
| Chk2 | 700 | ~2333 | [6][11] |
| FLT3 | 5.8 | ~19 | [5][8] |
| PDGFR | 6.6 | ~22 | [5][8] |
| GSK-3 | 23.3 | ~78 | [5] |
| Fyn | 98.8 | ~329 | |
| CDK2/Cyclin A | 190 | ~633 | [6][8] |
| Cdc2/Cyclin B | 510 | ~1700 | [6][8] |
| CDK4/Cyclin D | 2100 | ~7000 | [6][8] |
Preclinical Efficacy
In Vitro Studies
CHIR-124 has demonstrated significant synergistic effects when combined with topoisomerase I poisons, such as camptothecin (B557342) and its active metabolite SN-38, in various p53-mutant cancer cell lines.[5][6][10] This synergy is observed in breast and colon carcinoma cell lines.[5] For instance, in human cancer cell lines expressing mutant p53, significant synergy is observed with CHIR-124 concentrations of ≥0.9 nM in combination with SN-38 (≥0.42 nM).[8]
Studies have shown that CHIR-124 abrogates the S and G2-M checkpoints induced by SN-38.[6][10] For example, 100 nM of CHIR-124 can abrogate these checkpoints, and at 200 nM, it can lead to a 2.5-fold increase in the level of Cdc25A.[8]
In Vivo Studies
In xenograft models, CHIR-124 potentiates the anti-tumor activity of irinotecan (B1672180) (a prodrug of SN-38).[5][6][10] In an orthotopic breast cancer xenograft model, CHIR-124, administered orally, enhanced the growth inhibitory effects of CPT-11 (irinotecan) by abrogating the G2-M checkpoint and increasing tumor apoptosis.[5][8] While CHIR-124 alone (at 10 or 20 mg/kg, p.o.) did not show significant tumor growth inhibition, its combination with CPT-11 resulted in a potent anti-tumor response.[6][8]
Experimental Protocols
In Vitro Chk1 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Chk1.
Materials:
-
Recombinant Chk1 kinase domain (expressed in Sf9 insect cells)[5][12]
-
Kinase Reaction Buffer (final concentrations): 30 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl2, 0.01% bovine serum albumin[5][6]
-
CHIR-124 serial dilutions
-
Streptavidin-coated microtiter plates[5]
-
Stop Reaction Buffer: 25 mM EDTA, 50 mM HEPES, pH 7.5[5]
-
DELFIA TRF system with Europium-labeled anti-phosphotyrosine antibody (for non-radioactive detection)[5]
Procedure:
-
The CHIR-124 dilutions are mixed with the kinase reaction buffer containing the Chk1 kinase domain (1.35 nM) and the peptide substrate (0.5 µM).[5][6]
-
The kinase reaction is initiated by the addition of a mixture of unlabeled ATP (1 µM) and [γ-33P]ATP (5 nM).[5][6]
-
The reaction mixture is incubated at room temperature for 1 to 4 hours.[5]
-
The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated microtiter plates.[5]
-
The amount of phosphorylated peptide is measured. For radioactive detection, a scintillation counter is used. For non-radioactive detection, the DELFIA TRF system with a Europium-labeled anti-phosphotyrosine antibody can be employed.[5]
-
The IC50 value is calculated using non-linear regression analysis.[5]
Cell-Based Cytotoxicity and Checkpoint Abrogation Assays
This protocol outlines a general method to assess the cytotoxic effects of CHIR-124 in combination with a DNA-damaging agent and to analyze its impact on cell cycle checkpoints.
Materials:
-
Cell culture medium and supplements
-
Multi-well plates
-
CHIR-124
-
DNA-damaging agent (e.g., SN-38)[6]
-
Reagents for cytotoxicity assay (e.g., MTS)
-
Reagents for flow cytometry (e.g., propidium (B1200493) iodide)
-
Reagents for apoptosis detection (e.g., Annexin V, TUNEL assay)
-
Antibodies for Western blotting (e.g., anti-phospho-Chk1, anti-Cdc25A)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of CHIR-124 alone, the DNA-damaging agent alone, or a combination of both.[6]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6]
-
Analysis:
-
Cytotoxicity: Assess cell viability using an appropriate method like the MTS assay.[13]
-
Cell Cycle Analysis: Harvest cells, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide). Analyze the DNA content by flow cytometry to determine the cell cycle distribution.[6]
-
Apoptosis: Measure apoptosis using methods such as Annexin V staining followed by flow cytometry or TUNEL staining.[6]
-
Western Blotting: Lyse cells and perform Western blotting to analyze the levels of key proteins in the Chk1 pathway, such as phosphorylated Chk1 and Cdc25A, to confirm target engagement.[6]
-
-
Data Interpretation: Analyze the data to determine the IC50 values, assess for synergistic interactions (e.g., using isobologram analysis), and evaluate the extent of checkpoint abrogation and apoptosis induction.[6][10]
Conclusion
CHIR-124 is a potent and highly selective Chk1 inhibitor with a well-defined mechanism of action. Its ability to abrogate S and G2-M cell cycle checkpoints, particularly in p53-deficient cancer cells, makes it a promising therapeutic agent for use in combination with DNA-damaging chemotherapies. The preclinical data strongly support its potential to sensitize tumors to conventional cancer treatments. The detailed methodologies provided in this guide offer a framework for further investigation and development of CHIR-124 and other Chk1 inhibitors in oncology.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chir-124 | C23H22ClN5O | CID 135399748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 13. CHIR-124产品说明书 [selleck.cn]
In Vitro Potency of CHIR-124 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of CHIR-124, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The document details its biochemical activity, its cytotoxic effects on various cancer cell lines, and the experimental protocols used to determine its efficacy.
Introduction to CHIR-124
CHIR-124 is a novel, quinolone-based small molecule that acts as a potent and selective inhibitor of Chk1, a critical kinase involved in the DNA damage response and cell cycle regulation.[1][2] By targeting Chk1, CHIR-124 disrupts the S and G2-M cell cycle checkpoints, which are often exploited by cancer cells to survive DNA damage induced by chemotherapy or radiation.[1][2] This mechanism makes CHIR-124 a promising agent for combination therapies, particularly in tumors with p53 mutations.[1][3]
Biochemical and Cellular Potency of CHIR-124
CHIR-124 demonstrates high potency and selectivity for Chk1 in biochemical assays. Its inhibitory activity extends to cellular contexts, where it exhibits cytotoxic effects, particularly in combination with DNA-damaging agents.
Table 1: Biochemical Potency and Selectivity of CHIR-124
| Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference(s) |
| Chk1 | 0.3 | - | [2][3][4][5] |
| Chk2 | 700 | ~2333x | [2] |
| PDGFR | 6.6 | ~22x | [3][4] |
| FLT3 | 5.8 | ~19x | [3][4] |
| GSK-3 | 23.3 | ~78x | [3] |
| Cdc2/cyclin B | 510 | ~1700x | [4] |
| CDK2/cyclin A | 190 | ~633x | [4] |
| CDK4/cyclin D | 2100 | ~7000x | [4] |
Table 2: In Vitro Cytotoxicity of CHIR-124 in Cancer Cell Lines
The majority of in vitro studies have focused on the synergistic effects of CHIR-124 with topoisomerase I inhibitors like camptothecin (B557342) and its active metabolite, SN-38.
| Cell Line | Cancer Type | p53 Status | Assay Type | Parameter | Value (nM) | Condition | Reference(s) |
| MDA-MB-435 | Breast Carcinoma | Mutant | Cytotoxicity Assay | EC50 | 80 | Single Agent | [3] |
| MDA-MB-231 | Breast Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |
| SW-620 | Colon Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |
| COLO 205 | Colon Carcinoma | Mutant | MTS Assay | Synergy | - | Combination with Camptothecin | [3][6] |
| PANC-1 | Pancreatic Cancer | - | Immunofluorescence | - | 1000 | Single Agent (48h) | [7] |
| PL45 | Pancreatic Cancer | - | Immunofluorescence | - | 125 | Single Agent (48h) | [7] |
| EMC3226 | Pancreatic Cancer | - | Immunofluorescence | - | 250 | Single Agent (48h) | [7] |
| EMC226 | Pancreatic Cancer | - | Immunofluorescence | - | 250 | Single Agent (48h) | [7] |
| HCT116 | Colon Carcinoma | Wild-type & p53-/- | Clonogenic Survival | Radiosensitization | - | Combination with Ionizing Radiation | [8] |
Mechanism of Action: The Chk1 Signaling Pathway
CHIR-124 exerts its effects by inhibiting the Chk1 kinase, a central player in the DNA damage response pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25A and Cdc25C, leading to their degradation or inactivation. This results in the arrest of the cell cycle at the S and G2-M phases, allowing time for DNA repair. By inhibiting Chk1, CHIR-124 prevents this checkpoint activation, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2] This effect is particularly pronounced in p53-deficient cancer cells, which are more reliant on the G2-M checkpoint for survival after DNA damage.[1]
Caption: CHIR-124 inhibits Chk1, preventing cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro potency of compounds like CHIR-124.
Chk1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of CHIR-124 on Chk1 kinase activity.
Materials:
-
Recombinant Chk1 kinase domain (expressed in Sf9 insect cells)
-
Biotinylated cdc25c peptide substrate
-
Kinase reaction buffer (30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA)
-
ATP ([³³P]γ-ATP and unlabeled ATP)
-
CHIR-124 serial dilutions
-
Streptavidin-coated microtiter plates
-
Stop reaction buffer (50 mM HEPES pH 7.5, 25 mM EDTA)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a dilution series of CHIR-124.
-
In a microtiter plate, mix the CHIR-124 dilutions with the kinase reaction buffer containing 1.35 nM Chk1 kinase domain and 0.5 µM peptide substrate.[3]
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP (1 µM) and 5 nM [³³P]γ-labeled ATP.[3]
-
Incubate the reaction at room temperature for 1 to 4 hours.[3]
-
Stop the reaction by adding the stop reaction buffer.
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate to capture the biotinylated phosphorylated peptide.
-
Wash the plate to remove unbound ATP.
-
Measure the amount of incorporated ³³P using a scintillation counter or phosphorimager.
-
Calculate the IC50 value using nonlinear regression analysis.[3]
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with CHIR-124.
Materials:
-
Cancer cell lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, COLO 205)
-
Complete cell culture medium
-
96-well microplates
-
CHIR-124 serial dilutions
-
MTS reagent (e.g., from Promega)
-
Microplate reader
Procedure:
-
Seed log-phase cancer cells into 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CHIR-124 in the cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the CHIR-124 dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a specified period (e.g., 48 hours).[6]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with CHIR-124.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
CHIR-124
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHIR-124 or a vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice for at least 2 hours or store them at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflows
Visualizing the experimental and logical workflows can aid in the design and execution of studies investigating CHIR-124.
References
- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 5. CHIR-124 | CHK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Antitumor Activity: A Technical Guide to the Combination of CHIR-124 and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synergistic effects of the Chk1 inhibitor, CHIR-124, and the nucleoside analog, gemcitabine (B846), in cancer therapy. By combining these two agents, researchers have observed a significant potentiation of antitumor activity, offering a promising avenue for the treatment of various malignancies. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data from preclinical studies, serving as a valuable resource for professionals in the field of oncology drug development.
Core Concepts: Mechanisms of Action and Synergy
Gemcitabine (dFdC) is a prodrug that, once transported into the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[1][2] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to masked chain termination and the inhibition of DNA synthesis.[2][3] Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA replication and repair, a mechanism known as self-potentiation.[1][3] This disruption of DNA synthesis ultimately induces cell cycle arrest and apoptosis.[4][5]
CHIR-124 is a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), a crucial regulator of the DNA damage response (DDR) and cell cycle checkpoints, particularly the S and G2/M phases.[6][7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25A, leading to its degradation and subsequent cell cycle arrest.[7] This pause allows time for DNA repair. By inhibiting Chk1, CHIR-124 abrogates these critical checkpoints, preventing the cell from arresting and repairing the DNA damage induced by agents like gemcitabine.[6][7]
The synergy between CHIR-124 and gemcitabine arises from the targeted disruption of two fundamental cellular processes. Gemcitabine induces DNA damage and replication stress, activating the Chk1-dependent checkpoint.[8][9] The subsequent administration of CHIR-124 overrides this checkpoint, forcing the cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and enhanced apoptosis.[10][11] This combination is particularly effective in cancer cells with a p53-mutant background, as they are more reliant on the G2/M checkpoint for survival after DNA damage.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of CHIR-124 and gemcitabine.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) | CHIR-124 IC50 (nM) | Combination Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 10 | 20 | Synergistic | [12] |
| Panc-1 | Pancreatic Cancer | Not specified | Not specified | Synergistic | [12] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | Synergistic | [10] |
| A549/G+ (Gemcitabine-resistant) | Non-Small Cell Lung Cancer | Not specified | Not specified | Overcomes resistance | [10] |
| EW8 | Ewing Sarcoma | 10 | Not specified | Synergistic with CHK1 inhibitor LY2603618 | [9] |
Table 2: Apoptosis and Cell Cycle Effects
| Cell Line | Treatment | Observation | Reference |
| A549 and A549/G+ | siCHK1 + Gemcitabine | Increased apoptosis, S-phase arrest | [10] |
| MIA PaCa-2 | Gemcitabine + CHIR-124 (20 nM) | Extended S-G2 duration, catastrophic fates | [12] |
| Pancreatic Cancer Cell Lines | Gemcitabine + CHK1 inhibitor | Increased γ-H2AX (marker of DNA damage) | [13] |
| MDA-MB-435 | SN-38 + CHIR-124 | Potentiated apoptosis | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of CHIR-124 and gemcitabine.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with varying concentrations of gemcitabine, CHIR-124, or a combination of both for 48 to 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Synergy can be assessed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[16]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of gemcitabine and/or CHIR-124 for the indicated time. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the standard procedure for analyzing cell cycle distribution.[17]
-
Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After harvesting, fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the synergy between CHIR-124 and gemcitabine.
Caption: Signaling pathway of CHIR-124 and gemcitabine synergy.
References
- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gemcitabine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Gemcitabine sensitization by Chk1 inhibition correlates with inhibition of a Rad51 DNA damage response in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
CHIR-124: A Technical Guide to Overcoming Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. One of the key pathways implicated in chemoresistance is the DNA damage response (DDR), which allows cancer cells to repair chemotherapy-induced DNA damage and survive. Checkpoint kinase 1 (Chk1), a serine/threonine kinase, is a critical component of the DDR, acting as a master regulator of cell cycle checkpoints. CHIR-124 is a potent and highly selective small-molecule inhibitor of Chk1 that has emerged as a promising agent to overcome chemoresistance. By abrogating DNA damage-induced cell cycle arrest, CHIR-124 sensitizes cancer cells to the cytotoxic effects of various chemotherapeutic agents, particularly those that induce DNA damage. This technical guide provides an in-depth overview of the role of CHIR-124 in overcoming chemoresistance, including its mechanism of action, preclinical efficacy in combination with various chemotherapies, and detailed experimental protocols for its evaluation.
Introduction
The development of resistance to chemotherapy is a major clinical challenge. Cancer cells can employ a variety of strategies to become resistant, including increased drug efflux, target modification, and enhanced DNA repair. The DNA damage response (DDR) pathway is a crucial survival mechanism for cancer cells treated with DNA-damaging agents. When DNA is damaged, the DDR is activated, leading to cell cycle arrest to allow time for repair. Chk1 is a key transducer kinase in the DDR pathway, activated in response to DNA damage and replication stress. Activated Chk1 phosphorylates a range of downstream targets to initiate and maintain cell cycle arrest, primarily at the S and G2/M phases.
Many tumors, particularly those with p53 mutations, are deficient in the G1 checkpoint and rely heavily on the S and G2/M checkpoints for DNA repair. This reliance on Chk1-mediated checkpoints presents a therapeutic vulnerability. Inhibition of Chk1 in such tumors prevents them from arresting in response to DNA damage, forcing them into premature and lethal mitosis with damaged DNA.
CHIR-124 is a novel and potent inhibitor of Chk1 with an IC50 of 0.3 nM in a cell-free assay.[1] It exhibits high selectivity for Chk1, with 2,000-fold greater potency against Chk1 than Chk2, and is 500- to 5,000-fold less active against other cell cycle kinases like CDK2/4 and Cdc2.[1] This high selectivity minimizes off-target effects and enhances its therapeutic potential.
Mechanism of Action: Overcoming Chemoresistance
CHIR-124 overcomes chemoresistance by targeting the Chk1-mediated DNA damage response. Its primary mechanism involves the abrogation of the S and G2/M cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately leads to apoptotic cell death.
Abrogation of Cell Cycle Checkpoints
When a chemotherapeutic agent induces DNA damage, the DDR pathway is activated, leading to the phosphorylation and activation of Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. The inactivation of Cdc25 prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, resulting in S and G2/M arrest.
CHIR-124, by inhibiting Chk1, prevents the inactivation of Cdc25.[2][3] This leads to the activation of CDKs and allows the cell to bypass the S and G2/M checkpoints, even in the presence of significant DNA damage. This forced mitotic entry with unrepaired DNA leads to genomic instability and cell death.
The effect of CHIR-124 is particularly pronounced in p53-deficient tumors.[2][3][4] These tumors lack a functional G1 checkpoint and are therefore more reliant on the Chk1-dependent S and G2/M checkpoints for survival following DNA damage. By inhibiting Chk1, CHIR-124 selectively sensitizes these p53-deficient cancer cells to chemotherapy.
Figure 1: CHIR-124 Mechanism of Action.
Preclinical Efficacy: CHIR-124 in Combination Therapy
Preclinical studies have demonstrated that CHIR-124 synergistically enhances the cytotoxicity of a wide range of chemotherapeutic agents in various cancer cell lines and in vivo models.
Quantitative Data on Chemo-sensitization
The following tables summarize the available quantitative data on the efficacy of CHIR-124 as a single agent and in combination with different chemotherapies.
| CHIR-124 Kinase Inhibitory Activity | |
| Kinase | IC50 (nM) |
| Chk1 | 0.3[1] |
| Chk2 | 700[5] |
| PDGFR | 6.6[5][6] |
| Flt3 | 5.8[5][6] |
| CDK2/cyclin A | 190[4] |
| cdc2/cyclin B | 510[4] |
| CDK4/cyclin D | 2100[4] |
| Synergistic Effects of CHIR-124 with Topoisomerase I Poisons | ||
| Cell Line | Chemotherapeutic Agent | Observation |
| MDA-MB-231 (Breast) | Camptothecin | Synergistic growth inhibition[4] |
| MDA-MB-435 (Breast) | Camptothecin | Synergistic growth inhibition[4] |
| SW-620 (Colon) | Camptothecin | Synergistic growth inhibition[4] |
| Colo205 (Colon) | Camptothecin | Synergistic growth inhibition[4] |
| MDA-MD-435 (Breast) | SN-38 | Potentiation of apoptosis[2][4] |
| HCT116 p53-/- (Colon) | SN-38 | Enhanced apoptosis and micronucleation[4] |
| Radiosensitizing Effects of CHIR-124 | ||
| Cell Line | Parameter | Value |
| HCT116 p53-/- | Dose Enhancement Ratio (DER) | 1.35[7] |
| HCT116 WT | Dose Enhancement Ratio (DER) | 1.32[7] |
Note on Other Combinations: While preclinical studies indicate that CHIR-124 potentiates the cytotoxicity of cisplatin, doxorubicin (B1662922), and gemcitabine, specific quantitative data such as IC50 values for these combinations or sensitization enhancement ratios were not publicly available at the time of this review.[4] The synergistic effects are attributed to the same mechanism of checkpoint abrogation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of CHIR-124 in overcoming chemoresistance.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, CHIR-124 alone, and the combination of both for 24-72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus drug concentration.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the chemotherapeutic agent and/or CHIR-124 for a specified period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The sensitization enhancement ratio (SER) can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with CHIR-124.
Figure 2: Clonogenic Survival Assay Workflow.
Western Blot Analysis for DNA Damage Markers
Western blotting is used to detect specific proteins in a sample, such as markers of DNA damage and apoptosis.
Protocol:
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Chk1, γH2AX, cleaved PARP, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of CHIR-124 in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, chemotherapeutic agent alone, CHIR-124 alone, and the combination.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for CHIR-124, intraperitoneal injection for the chemotherapeutic agent).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.
Figure 3: In Vivo Xenograft Study Workflow.
Conclusion
CHIR-124 is a potent and selective Chk1 inhibitor that holds significant promise as a chemo-sensitizing agent. By abrogating the S and G2/M checkpoints, it effectively overcomes a key mechanism of chemoresistance, particularly in p53-deficient tumors. The synergistic effects of CHIR-124 with a broad range of DNA-damaging agents have been demonstrated in preclinical models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CHIR-124 in combination with standard chemotherapy regimens for the treatment of various cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the role of CHIR-124 and other Chk1 inhibitors in overcoming chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 3. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 6. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling Peptides with Iodine-124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine-124 (¹²⁴I) is a positron-emitting radionuclide with a relatively long half-life of 4.18 days, making it highly suitable for positron emission tomography (PET) imaging of biological processes with slow pharmacokinetics, such as those involving peptides and antibodies.[1][2][3] This document provides detailed protocols for the radiolabeling of peptides with ¹²⁴I, covering direct and indirect methods, purification, and quality control.
Iodine-based radioisotopes, including ¹²³I, ¹²⁴I, and ¹³¹I, offer versatile options for both diagnostic and therapeutic applications due to their diverse decay properties.[1][4] Specifically, ¹²⁴I is utilized for PET imaging, allowing for high-resolution visualization and quantification of radiolabeled peptide distribution in vivo.[2][5] The choice of labeling strategy depends on the peptide's amino acid composition and its sensitivity to reaction conditions.[6][7]
Properties of Iodine-124
A summary of the key physical characteristics of Iodine-124 is presented in the table below.
| Property | Value |
| Half-life | 4.18 days[2][8] |
| Decay Mode | Positron Emission (β+) and Electron Capture (EC)[4][5] |
| Positron Abundance | ~23%[3] |
| Maximum Positron Energy | 2.14 MeV[3] |
| Principal Gamma Emissions | 511 keV (46%), 603 keV (63%), 1691 keV (11%)[8][9] |
Radiolabeling Methodologies
The two primary approaches for radiolabeling peptides with ¹²⁴I are direct and indirect methods.
Direct Radioiodination
Direct labeling involves the direct incorporation of ¹²⁴I onto the peptide, typically targeting tyrosine or, less commonly, histidine residues through electrophilic aromatic substitution.[1][10] This method is advantageous for its simplicity.
3.1.1. Oxidizing Agents
The choice of oxidizing agent is critical to convert the radioiodide ([¹²⁴I]I⁻) into a reactive electrophilic species (e.g., [¹²⁴I]I⁺).[6]
-
Chloramine-T (CAT): A strong oxidizing agent that facilitates rapid and efficient radioiodination.[11][12] However, its harsh nature can lead to the oxidation of sensitive amino acids like cysteine and methionine.[1][13]
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A milder, water-insoluble oxidizing agent.[1][14] It is often preferred as it minimizes oxidative damage to the peptide.[1][15] The solid-phase nature of Iodogen simplifies its removal from the reaction mixture.[1]
3.1.2. Experimental Protocol: Direct Radioiodination using Iodogen®
This protocol describes a general method for the direct labeling of a tyrosine-containing peptide with ¹²⁴I using Iodogen®.
Materials:
-
Iodogen®-coated reaction vials
-
Peptide solution (in a suitable buffer, e.g., 0.25 M sodium phosphate, pH 7.4)
-
[¹²⁴I]NaI solution
-
Sodium metabisulfite (B1197395) solution (quenching agent)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
-
Quality control instrumentation (e.g., radio-TLC, HPLC)
Procedure:
-
Preparation: Allow all reagents to reach room temperature. Prepare the peptide solution at a known concentration in the reaction buffer.
-
Radioiodination Reaction:
-
Quenching: Transfer the reaction mixture to a clean tube containing sodium metabisulfite solution to stop the reaction.[16]
-
Purification: Purify the ¹²⁴I-labeled peptide from unreacted iodide and other impurities using a suitable chromatographic method such as reversed-phase HPLC or size-exclusion chromatography (e.g., Sephadex G-25).[1]
-
Quality Control: Assess the radiochemical purity and specific activity of the final product.
Indirect Radioiodination
Indirect methods are employed when direct labeling is not feasible or desirable, for instance, if the peptide lacks suitable amino acid residues for direct iodination or is sensitive to oxidation.[17] This approach utilizes a prosthetic group (a bifunctional linker) that is first radioiodinated and then conjugated to the peptide.[2][17]
3.2.1. Prosthetic Groups
A common prosthetic group is N-succinimidyl-3-(tri-n-butylstannyl)benzoate, which, after radioiodination, forms N-succinimidyl 3-[¹²⁴I]iodobenzoate ([¹²⁴I]SIB).[1][18] This activated ester can then react with primary amines (e.g., the N-terminus or lysine (B10760008) residues) on the peptide.[6]
3.2.2. Experimental Protocol: Indirect Radioiodination using [¹²⁴I]SIB
This protocol outlines the two-step indirect labeling method.
Step 1: Synthesis of [¹²⁴I]SIB
-
To a solution of N-succinimidyl-3-(tri-n-butylstannyl)benzoate in a suitable organic solvent, add [¹²⁴I]NaI.
-
Add an oxidizing agent (e.g., Chloramine-T or peracetic acid).
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Quench the reaction with sodium metabisulfite.
-
Purify the [¹²⁴I]SIB using techniques like solid-phase extraction.
Step 2: Conjugation to the Peptide
-
Dissolve the peptide in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add the purified [¹²⁴I]SIB to the peptide solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Purify the ¹²⁴I-labeled peptide conjugate using chromatography (e.g., HPLC).
-
Perform quality control checks on the final product.
Experimental Workflow and Data
The general workflow for peptide radiolabeling is depicted below.
Caption: Experimental workflow for direct peptide radiolabeling with ¹²⁴I.
Quantitative Data Summary
The following table summarizes representative quantitative data from various peptide radiolabeling studies with iodine isotopes.
| Peptide/Protein | Labeling Method | Oxidizing Agent | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |
| RBD Protein | Direct | N-bromosuccinimide | 83.9% ± 4.6% | >99% | [1] |
| cRGD Peptides | Indirect ([¹²⁵I]SIB) | - | 59-70% | >99% | [1] |
| Various Proteins | Direct | Iodogen | 30-95% | >99% | [16] |
| PU-H71 | Indirect | Chloramine-T | 55% ± 6% | >98% | [19] |
| F3 Peptide Derivative | Indirect (Maleimide) | - | 73% | Not Specified | [1] |
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled peptide.
-
Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is typically assessed using radio-Thin Layer Chromatography (radio-TLC) or radio-High Performance Liquid Chromatography (radio-HPLC).[1]
-
Specific Activity: This refers to the amount of radioactivity per unit mass of the compound (e.g., MBq/µmol). High specific activity is often desirable to minimize the administered mass of the peptide while achieving a sufficient signal for imaging.
-
Stability: The stability of the radiolabeled peptide should be evaluated in relevant biological media (e.g., saline, serum) over time to ensure that the radioiodine remains attached to the peptide.[1]
Conclusion
The protocols described provide a framework for the successful radiolabeling of peptides with Iodine-124. The choice between direct and indirect methods should be made based on the specific characteristics of the peptide. Careful optimization of reaction conditions and thorough quality control are paramount to producing high-quality radiolabeled peptides for preclinical and clinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine-124 - isotopic data and properties [chemlin.org]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. hpschapters.org [hpschapters.org]
- 10. researchgate.net [researchgate.net]
- 11. gropep.com [gropep.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 15. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct and indirect radioiodination of protein: comparative study of chemotactic peptide labeling [inis.iaea.org]
- 19. Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-124 PET Imaging in Thyroid Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodine-124 (I-124) Positron Emission Tomography/Computed Tomography (PET/CT) is a high-resolution imaging modality that plays a crucial role in the management of differentiated thyroid cancer (DTC).[1][2] It offers superior image quality and sensitivity compared to conventional I-131 scintigraphy, enabling more accurate detection and localization of residual thyroid tissue, recurrent disease, and metastases.[3][4] Furthermore, the quantitative nature of I-124 PET/CT allows for patient-specific dosimetry, which can be used to calculate the optimal therapeutic activity of I-131 for radioiodine therapy, thereby maximizing the radiation dose to tumor tissue while minimizing toxicity to healthy organs, particularly the bone marrow.[5][6] This document provides detailed protocols for I-124 PET/CT imaging and dosimetry in the context of thyroid cancer.
Data Presentation
Table 1: Quantitative Parameters for I-124 PET Imaging in Thyroid Cancer
| Parameter | Reported Values | References |
| Administered I-124 Activity | 23-74 MBq (0.62 - 2.0 mCi) | [2][5][7][8][9] |
| Imaging Time Points (post-administration) | Serial scans at 2, 4, 24, 48, 72, and 96 hours | [5][6][7][9][10][11] |
| Optimal Single Imaging Time Point | 48 hours for highest lesion detection rate | [8] |
| Optimal Dual Imaging Time Points | 48 + 72 hours or 48 + 96 hours | [8] |
| Blood Dose Threshold for I-131 Therapy | < 2 Gy | [5][6] |
| Target Lesion Dose for I-131 Therapy | ≥ 75 - 100 Gy | [5][7][10] |
| Effective Half-life of I-124 in Lesions | Highly variable, necessitating multiple imaging points | [11] |
Experimental Protocols
Patient Preparation
Optimal I-124 uptake requires adequate stimulation of thyroid-stimulating hormone (TSH) and a low-iodine diet.
a. TSH Stimulation:
-
Thyroid Hormone Withdrawal (THW): Discontinue levothyroxine for 4 weeks or triiodothyronine for 2 weeks prior to I-124 administration.[6]
-
Recombinant Human TSH (rhTSH) Stimulation: As an alternative to THW, administer 0.9 mg of rhTSH intramuscularly on two consecutive days.[6] I-124 is typically administered 24 hours after the second rhTSH injection.
b. Low-Iodine Diet:
-
Initiate a low-iodine diet for at least 7 days prior to I-124 administration to enhance radioiodine uptake by thyroid tissue.[6]
-
Avoid iodinated contrast media and medications containing iodine.[6]
c. Pre-administration Checks:
-
Exclude pregnancy in women of childbearing age.[6]
-
Obtain baseline blood tests, including TSH, free T4 (fT4), thyroglobulin (Tg), and anti-Tg antibodies, at the time of maximal TSH stimulation.[6]
I-124 Administration
-
Administer 23-74 MBq of I-124 orally in capsule or liquid form.[2][5][7][8][9]
-
The patient should be fasting for at least 4 hours prior to and 1 hour after administration to ensure optimal absorption.
I-124 PET/CT Imaging Protocol
a. Acquisition:
-
Perform whole-body PET/CT scans from the top of the skull to the upper thighs.[2][6]
-
Acquire a series of scans at multiple time points, typically including 4, 24, 48, 72, and 96 hours post-administration, for accurate dosimetric calculations.[5][6][11] A simplified and reliable protocol may involve imaging at 24 and 96 hours.[11]
-
For diagnostic purposes, a single scan at 48 hours may be sufficient, as it often provides the highest lesion detection rate.[8] Dual-time-point imaging (e.g., 48 and 72 or 96 hours) can further improve sensitivity.[8]
-
PET acquisition is typically performed in 2D or 3D mode, with an emission time of 5-7 minutes per bed position.[2]
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.[12]
b. Image Reconstruction:
-
Reconstruct PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[2][6]
-
Typical reconstruction parameters include 2-8 iterations and 8-16 subsets.[2][6]
Dosimetry Protocol
The goal of I-124 PET-based dosimetry is to determine the maximum tolerable activity (MTA) of I-131 that can be administered without exceeding a critical dose to the bone marrow (surrogated by the blood dose) and to calculate the absorbed dose to metastatic lesions.
a. Blood and Whole-Body Dosimetry:
-
Collect serial blood samples at time points such as 2, 4, 24, 48, 72, and 96 hours after I-124 administration.[5]
-
Perform whole-body radiation counting at similar time points to determine whole-body retention.[6]
-
Calculate the blood dose per gigabecquerel (Gy/GBq) of administered I-131. The MTA is determined by the activity that results in a blood dose of 2 Gy.[6]
b. Lesion Dosimetry:
-
Delineate regions of interest (ROIs) around iodine-avid lesions on the serial I-124 PET/CT images.
-
Generate time-activity curves for each lesion to determine the kinetics of I-124 uptake and clearance.
-
Calculate the lesion-absorbed dose per gigabecquerel (LDpA) of I-131.[11]
-
The individualized therapeutic activity of I-131 is then calculated to deliver a target dose (e.g., >100 Gy) to the lesions without exceeding the MTA.[5] Studies suggest that a lesion-absorbed dose of greater than 75 Gy is associated with a higher probability of therapeutic response.[7][10]
Visualizations
Caption: Signaling pathway of radioiodine uptake in thyroid follicular cells.
Caption: Experimental workflow for I-124 PET/CT imaging and dosimetry.
Caption: Logical relationship for clinical decision-making with I-124 PET/CT.
References
- 1. clinicalexcellence.qld.gov.au [clinicalexcellence.qld.gov.au]
- 2. The diagnostic value of 124I-PET in patients with differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. Is I-124 PET/CT useful in identifying thyroid cancer that may take up radioactive iodine? [thyroid.org]
- 5. 124I-PET dosimetry in advanced differentiated thyroid cancer: therapeutic impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 7. I-124 PET/CT image-based dosimetry in patients with differentiated thyroid cancer treated with I-131: correlation of patient-specific lesional dosimetry to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimal Time for 124I PET/CT Imaging in Metastatic Differentiated Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (124)I PET/CT in Patients with Differentiated Thyroid Cancer: Clinical and Quantitative Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Optimized 124I PET dosimetry protocol for radioiodine therapy of differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
Application Notes and Protocols for I-124 Theranostics Dosimetry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for Iodine-124 (I-124) in a theranostic setting. The accurate determination of radiation absorbed dose is critical for planning radionuclide therapies, such as with Iodine-131 (I-131), to ensure both efficacy and patient safety.
Introduction to I-124 Theranostics and Dosimetry
Theranostics integrates diagnostic imaging and targeted radionuclide therapy to provide a personalized medicine approach. In this paradigm, a diagnostic radionuclide (e.g., I-124) is used to predict the biodistribution and dosimetry of a therapeutic radionuclide (e.g., I-131) that is attached to the same targeting molecule.[1] I-124 is a positron-emitting isotope of iodine with a half-life of 4.2 days, making it suitable for pre-therapeutic dosimetry studies using Positron Emission Tomography/Computed Tomography (PET/CT).[2][3] The high resolution and quantitative nature of PET imaging allow for accurate measurement of I-124 uptake in tumors and normal organs, which is essential for calculating the absorbed radiation dose.[4][5]
The primary goal of I-124 dosimetry is to determine the optimal therapeutic activity of I-131 to administer to a patient. This involves maximizing the radiation dose to the tumor while minimizing the dose to healthy, dose-limiting organs to avoid toxicity.[4][6] The Medical Internal Radiation Dose (MIRD) formalism is the standard methodology used for these calculations.[7][8][9][10]
Principles of I-124 Dosimetry
The MIRD schema provides a framework for calculating the absorbed dose to a target organ from a source organ.[8][9] The fundamental equation is:
D(rT) = Ã(rS) × S(rT ← rS)
Where:
-
D(rT) is the mean absorbed dose in the target region.
-
Ã(rS) is the cumulated activity (total number of disintegrations) in the source region.
-
S(rT ← rS) is the S-value, which represents the mean absorbed dose in the target region per unit of cumulated activity in the source region.
The cumulated activity is determined by integrating the time-activity curve (TAC) for each source organ, which is derived from sequential I-124 PET/CT scans.
Experimental Protocols
Patient Preparation
-
Informed Consent: Ensure the patient has provided written informed consent for the procedure.
-
Pregnancy Test: For female patients of childbearing potential, a pregnancy test should be performed.
-
Thyroid Hormone Withdrawal/rhTSH Stimulation: To enhance radioiodine uptake, patients may need to discontinue thyroid hormone medication or receive recombinant human Thyroid-Stimulating Hormone (rhTSH).[3][11]
-
Low-Iodine Diet: Patients should follow a low-iodine diet for a specified period before the administration of I-124 to increase the uptake of the radioisotope.
I-124 Administration and Imaging
-
Radiopharmaceutical Administration: Administer a known activity of I-124 (typically 37-74 MBq) to the patient, usually orally.[12]
-
Sequential PET/CT Imaging: Perform whole-body PET/CT scans at multiple time points post-administration to capture the pharmacokinetics of the I-124 labeled agent. A typical imaging schedule includes scans at 2, 24, 48, 72, and 96 hours.[11][12][13]
-
Blood Sampling: Collect blood samples at various time points to determine the blood clearance of the radiopharmaceutical.[2][3][6][11]
-
Whole-Body Counting: In some protocols, whole-body gamma counting may be performed to estimate the total body retention of I-124.[2][11]
Image Reconstruction and Analysis
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and apply corrections for attenuation, scatter, and random coincidences.[14] The complex decay scheme of I-124 can pose challenges to accurate quantification.[4][14]
-
Image Registration: Co-register the sequential PET images to a reference CT scan to ensure accurate anatomical localization.
-
Volume of Interest (VOI) Definition: Draw VOIs on the CT images for all relevant source organs (e.g., tumor lesions, kidneys, liver, spleen, red marrow) and transfer them to the co-registered PET images.
-
Time-Activity Curve Generation: For each VOI, calculate the mean activity concentration at each imaging time point and plot the data to generate a time-activity curve (TAC).
-
Cumulated Activity Calculation: Integrate the TAC for each source organ to determine the cumulated activity (Ã). This is typically done by fitting the data to a mono- or bi-exponential function and integrating from time zero to infinity.
Dosimetry Calculations
-
S-Value Selection: Use pre-calculated S-values from standardized phantom models (e.g., OLINDA/EXM software).[2][7] These values are specific to the radionuclide (I-124), source organ, and target organ.
-
Absorbed Dose Calculation: For each target organ, calculate the absorbed dose from all source organs using the MIRD equation. The total dose to a target organ is the sum of the doses from all source organs.
-
Patient-Specific Dosimetry: For more accurate results, patient-specific S-values can be calculated using Monte Carlo simulations based on the patient's own anatomy from the CT images.[15]
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Data for I-124 Labeled Agent
| Organ/Tissue | Peak Uptake (%ID/g) | Time to Peak (hours) | Biological Half-life (hours) |
| Tumor Lesion 1 | |||
| Tumor Lesion 2 | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Red Marrow | |||
| Total Body |
Table 2: Residence Times of I-124 in Source Organs
| Source Organ | Residence Time (hours) |
| Tumor Lesion 1 | |
| Tumor Lesion 2 | |
| Liver | |
| Kidneys | |
| Spleen | |
| Red Marrow | |
| Remainder of Body |
Table 3: Absorbed Dose Estimates for I-131 Therapy (mGy/MBq)
| Target Organ | Absorbed Dose per Administered Activity |
| Tumor Lesion 1 | |
| Tumor Lesion 2 | |
| Liver | |
| Kidneys | |
| Spleen | |
| Red Marrow | |
| Lungs | |
| Urinary Bladder Wall[2] | |
| Salivary Glands[2] | |
| Heart Wall[2] |
Visualizations
Caption: Workflow for I-124 theranostics dosimetry from patient preparation to treatment planning.
Caption: Logical relationship of the MIRD formalism for calculating absorbed dose.
References
- 1. Individualized Dosimetry for Theranostics: Necessary, Nice to Have, or Counterproductive? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Biodistribution and radiation dosimetry of 124I-mIBG in adult patients with neural crest tumours and extrapolation to paediatric models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiation Dosimetry of Theragnostic Pairs for Isotopes of Iodine in IAZA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radcommons.org [radcommons.org]
- 9. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 11. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 12. 124I PET/CT in Patients with Differentiated Thyroid Cancer: Clinical and Quantitative Image Analysis | Semantic Scholar [semanticscholar.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
Quantitative Analysis of I-124 PET Images: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Iodine-124 (I-124) is a positron-emitting radioisotope with a relatively long half-life of 4.2 days, making it an invaluable tool for quantitative Positron Emission Tomography (PET) imaging in biomedical research and drug development.[1][2] Its extended half-life allows for the tracking of slow physiological and pathological processes, such as the biodistribution and tumor targeting of monoclonal antibodies and other macromolecules.[1][3][4] This document provides detailed application notes and protocols for the quantitative analysis of I-124 PET images, with a focus on applications in thyroid cancer and radioimmunotherapy.
The unique decay characteristics of I-124, which include a low positron abundance (23%) and the emission of high-energy gamma rays, present challenges for accurate quantification.[5] However, with appropriate imaging protocols, reconstruction algorithms, and correction techniques, highly quantitative data can be obtained.[5][6][7] These application notes are designed to guide researchers, scientists, and drug development professionals in leveraging the power of I-124 PET for their studies.
Application Notes
Differentiated Thyroid Cancer (DTC)
Quantitative I-124 PET/CT plays a crucial role in the management of differentiated thyroid cancer, offering superior image quality and quantitative accuracy compared to conventional I-131 scintigraphy.[5] It is utilized for pre-therapeutic dosimetry to personalize radioiodine therapy, as well as for the detection and staging of metastatic disease.[7][8][9]
Key Applications:
-
Pre-therapeutic Dosimetry: I-124 PET/CT allows for accurate, lesion-specific dosimetry, enabling the calculation of the radiation dose that will be delivered to tumors and normal organs during subsequent I-131 therapy.[7][8][10] This personalized approach helps to optimize the therapeutic dose, maximizing efficacy while minimizing toxicity.
-
Detection of Metastatic Disease: I-124 PET/CT has shown higher sensitivity in detecting metastatic lesions compared to I-131 planar imaging, identifying more foci of radioiodine-avid disease.[5][8]
-
Monitoring Treatment Response: Quantitative changes in I-124 uptake can be used to assess the response of thyroid cancer lesions to radioiodine therapy and other treatments.
Signaling Pathway: Sodium-Iodide Symporter (NIS) Mediated Iodine Uptake
The uptake of iodine in thyroid cells is mediated by the sodium-iodide symporter (NIS), a transmembrane protein located on the basolateral membrane of thyroid follicular cells.[2][11] This process is fundamental to both thyroid hormone synthesis and the efficacy of radioiodine therapy. The transport of iodide into the cell is an active process driven by the sodium gradient maintained by the Na+/K+-ATPase pump.[2]
Radioimmunotherapy (RIT) and Drug Development
The long half-life of I-124 is particularly advantageous for tracking the pharmacokinetics and biodistribution of large molecules like monoclonal antibodies (mAbs) used in radioimmunotherapy.[1][4][12] Quantitative I-124 PET imaging can provide crucial data for drug development, including target engagement, tumor penetration, and dosimetry estimates for therapeutic radiopharmaceuticals.
Key Applications:
-
Pharmacokinetic (PK) Studies: I-124 PET enables non-invasive, whole-body PK measurements over several days, providing a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion.[2][13]
-
Biodistribution and Tumor Targeting: Quantitative imaging allows for the precise measurement of radiolabeled antibody accumulation in tumors and normal tissues, helping to assess targeting efficiency and potential off-target effects.
-
Dosimetry for Radioimmunotherapy: I-124 PET data can be used to calculate patient-specific dosimetry for therapeutic antibodies labeled with beta- or alpha-emitting radionuclides.
-
Evaluating Target Engagement: By labeling a therapeutic antibody with I-124, it is possible to visualize and quantify its binding to the target receptor in vivo.
Signaling Pathway: EGFR Inhibition by Cetuximab/Panitumumab
A common target for radioimmunotherapy is the Epidermal Growth Factor Receptor (EGFR). Monoclonal antibodies such as Cetuximab and Panitumumab target the extracellular domain of EGFR, blocking ligand binding and subsequent downstream signaling pathways that promote tumor growth and survival.[5][14][15][16]
Experimental Protocols
Radiolabeling of Monoclonal Antibodies with I-124
Objective: To covalently attach I-124 to a monoclonal antibody for PET imaging.
Materials:
-
Monoclonal antibody (mAb)
-
I-124 Sodium Iodide (NaI)
-
Iodination tubes (e.g., Iodo-Gen® pre-coated tubes)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium metabisulfite (B1197395)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Equilibrate the mAb to room temperature.
-
Add the mAb solution (typically 0.1-1 mg in PBS) to a pre-coated iodination tube.
-
Add the I-124 NaI solution to the tube. The amount of I-124 will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature for 10-15 minutes with gentle agitation.
-
Quench the reaction by transferring the mixture to a vial containing sodium metabisulfite solution.
-
Purify the I-124 labeled mAb from free I-124 using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
Determine the radiochemical purity and specific activity using radio-TLC or radio-HPLC.
Phantom Studies for PET Scanner Calibration and Image Quality Assessment
Objective: To ensure the accuracy and reliability of quantitative I-124 PET imaging.
Materials:
-
NEMA IEC Body Phantom or similar phantom with fillable spheres of various sizes
-
I-124 solution with a known activity concentration
-
PET/CT scanner
Protocol:
-
Fill the phantom background with a known, uniform concentration of I-124.
-
Fill the spheres with different, known concentrations of I-124 to simulate tumors with varying uptake.
-
Acquire PET/CT images of the phantom using the intended clinical or preclinical imaging protocol.
-
Reconstruct the PET images using various reconstruction algorithms (e.g., OSEM, PSF+TOF) and correction methods.
-
Draw regions of interest (ROIs) on the CT images corresponding to the background and the spheres.
-
Measure the mean and maximum activity concentrations within each ROI on the PET images.
-
Calculate the recovery coefficient (RC) for each sphere (RC = Measured Activity Concentration / True Activity Concentration).
-
Assess image quality parameters such as signal-to-noise ratio and contrast.
In Vivo I-124 PET/CT Imaging Protocol (Preclinical)
Objective: To acquire quantitative I-124 PET/CT images of a research animal.
Materials:
-
I-124 labeled radiotracer
-
Anesthetized small animal (e.g., mouse, rat)
-
Animal handling and monitoring equipment
-
Preclinical PET/CT scanner
Protocol:
-
Administer the I-124 radiotracer to the animal (e.g., via intravenous injection). The administered dose will depend on the specific activity of the tracer and the animal's weight.[2]
-
Allow for the appropriate uptake period, which can range from hours to days depending on the biological half-life of the tracer.[8][14]
-
Anesthetize the animal and position it on the scanner bed.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Acquire a PET scan over one or more bed positions to cover the desired field of view. Sequential imaging at multiple time points is often necessary for pharmacokinetic studies.[8][14]
-
Monitor the animal's vital signs throughout the imaging procedure.
-
Reconstruct the PET images with corrections for attenuation, scatter, and random coincidences.
Quantitative Image Analysis
Objective: To extract quantitative data from the reconstructed I-124 PET images.
Software: Medical image analysis software (e.g., PMOD, MIM, OsiriX, 3D Slicer).
Protocol:
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) or volumes of interest (VOIs) on the anatomical images (CT or MRI) for tumors and relevant normal organs.
-
Apply these ROIs/VOIs to the dynamic or static PET images.
-
Extract quantitative metrics such as:
-
Standardized Uptake Value (SUV): A semi-quantitative measure of radiotracer uptake normalized to the injected dose and body weight.
-
Percent Injected Dose per Gram (%ID/g): The fraction of the injected dose that has accumulated in a gram of tissue.
-
Time-Activity Curves (TACs): Plots of the radiotracer concentration in a region over time, derived from dynamic or serial static scans.
-
-
From the TACs, further pharmacokinetic modeling can be performed to estimate parameters like uptake rate, clearance, and volume of distribution.
-
For dosimetry calculations, the cumulative activity in each source organ is determined by integrating the respective TAC.
Data Presentation
Quantitative data from I-124 PET studies should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Biodistribution of I-124 Labeled Antibody in a Preclinical Tumor Model
| Organ/Tissue | %ID/g (Mean ± SD) at 24h | %ID/g (Mean ± SD) at 48h | %ID/g (Mean ± SD) at 96h |
| Blood | 10.5 ± 1.2 | 7.8 ± 0.9 | 3.1 ± 0.5 |
| Tumor | 15.2 ± 2.5 | 18.9 ± 3.1 | 16.5 ± 2.8 |
| Liver | 5.6 ± 0.8 | 4.9 ± 0.7 | 3.2 ± 0.6 |
| Spleen | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Kidneys | 3.8 ± 0.6 | 3.1 ± 0.5 | 1.9 ± 0.4 |
| Lungs | 2.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 |
| Muscle | 1.1 ± 0.2 | 0.9 ± 0.2 | 0.5 ± 0.1 |
Table 2: Dosimetry Estimates for I-131 Labeled Antibody Based on I-124 PET/CT Data
| Organ/Tissue | Residence Time (h) | Absorbed Dose (mGy/MBq) |
| Tumor | 45.3 | 2.5 |
| Red Marrow | 5.2 | 0.3 |
| Liver | 12.8 | 0.8 |
| Kidneys | 8.9 | 0.6 |
| Total Body | 110.5 | 0.1 |
Table 3: Quantitative I-124 PET Metrics for Differentiated Thyroid Cancer Lesions
| Lesion ID | Location | Volume (cm³) | SUVmax (at 24h) | Cumulative Activity (MBq·h) |
| L1 | Neck Node | 2.5 | 35.2 | 150.6 |
| L2 | Lung | 1.8 | 28.9 | 98.4 |
| L3 | Bone | 3.1 | 42.1 | 210.2 |
| Remnant | Thyroid Bed | 5.2 | 65.7 | 350.1 |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Sodium-Iodide Symporter NIS and Pendrin in Iodide Homeostasis of the Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 | MDPI [mdpi.com]
- 5. What is the mechanism of Panitumumab? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Sodium/iodide cotransporter - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Iodine-124 as a label for pharmacological PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 14. Panitumumab Overview - Creative Biolabs [creativebiolabs.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Analysis of the anti-tumor effect of cetuximab using protein kinetics and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for I-124 in Antibody Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iodine-124 (I-124) for conducting antibody pharmacokinetic (PK) studies. I-124, a positron-emitting radioisotope with a relatively long half-life of 4.2 days, is particularly well-suited for tracking the slow biodistribution and clearance of monoclonal antibodies (mAbs) and their fragments.[1][2][3][4] The use of Positron Emission Tomography (PET) imaging with I-124 labeled antibodies allows for non-invasive, quantitative assessment of antibody distribution in vivo, providing critical data for drug development.[2][3][5]
Introduction to I-124 for Immuno-PET
The long physical half-life of I-124 is a key advantage for studying intact antibodies, which can have biological half-lives of several days.[4][6] This extended imaging window allows for the characterization of the distribution and elimination phases of antibody pharmacokinetics. PET imaging offers high sensitivity and resolution, enabling the quantification of radiolabeled antibody accumulation in tumors and other tissues.[4][5] While I-124's complex decay scheme presents some imaging challenges, studies have demonstrated that satisfactory and quantitative imaging can be achieved with various PET scanners.[2][3][7]
Experimental Protocols
Radiolabeling of Antibodies with I-124
The choice of radiolabeling method is critical to preserve the immunoreactivity of the antibody. Both direct and indirect methods are commonly employed.
2.1.1. Direct Radiolabeling (Iodogen Method)
This method involves the direct iodination of tyrosine residues on the antibody.[8]
Protocol:
-
Preparation: Use pre-coated Iodogen tubes.
-
Reagents:
-
Antibody solution (typically 1 mg/mL in a suitable buffer like PBS).
-
I-124 sodium iodide.
-
Buffer: 25 mM TRIS HCl with 0.4 M NaCl, pH 7.5.
-
-
Procedure: a. Add 130 µL of the TRIS-NaCl buffer to the Iodogen tube. b. Add the antibody solution and approximately 20 MBq of I-124 to the tube. c. Mix gently and allow the reaction to proceed for 15 minutes at room temperature with occasional mixing. d. Purify the radiolabeled antibody from free I-124 using a desalting column (e.g., Sephadex G-25).
-
Quality Control: a. Determine radiochemical purity using instant thin-layer chromatography (ITLC) with 85% methanol (B129727) as the mobile phase. The radiolabeled antibody should remain at the origin (Rf = 0). b. Assess immunoreactivity by measuring the binding of the radiolabeled antibody to its target antigen.
2.1.2. Indirect Radiolabeling (Bolton-Hunter Method)
This method labels the antibody through a prosthetic group, which can be gentler on the antibody and avoid modification of tyrosine residues that may be critical for binding.[8]
Protocol:
-
Preparation: Radioiodinate a labeling reagent, such as the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate).
-
Procedure: a. React the radioiodinated Bolton-Hunter reagent with the antibody solution. The reaction targets free amine groups on the antibody. b. Purify the radiolabeled antibody using size-exclusion chromatography.
-
Quality Control: Perform radiochemical purity and immunoreactivity assessments as described for the direct labeling method.
Experimental Workflow for I-124 Antibody Radiolabeling and QC
Caption: Workflow for I-124 antibody radiolabeling and quality control.
Animal Models and Administration
2.2.1. Animal Models
-
Tumor Xenografts: Immunodeficient mice (e.g., nude or SCID) are commonly used, subcutaneously inoculated with human cancer cell lines relevant to the antibody's target.[9]
-
Syngeneic Models: For studying the interaction with a competent immune system, syngeneic tumor models in immunocompetent mice are used.
2.2.2. Administration
-
The I-124 labeled antibody is typically administered via intravenous (IV) bolus injection, often through the tail vein.
-
The injected dose for small animals like mice is typically in the range of 2-10 MBq per animal.[1]
-
The total protein dose is adjusted to be within a therapeutic range, for example, 1 mg/kg.[1]
PET/CT Imaging Protocol
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Imaging Time Points: Perform serial PET/CT scans at multiple time points post-injection to capture the pharmacokinetic profile. Typical time points include 2, 24, 48, 72, and 96 hours post-injection.[10]
-
Image Acquisition:
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for a duration of 5-10 minutes for static imaging.[1]
-
-
Image Reconstruction: Use an appropriate reconstruction algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM3D).[1]
-
Image Analysis:
-
Draw regions of interest (ROIs) on the fused PET/CT images over tumors and various organs (e.g., liver, spleen, kidneys, blood pool).
-
Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Studies (Ex Vivo)
Protocol:
-
Euthanasia: At pre-determined time points post-injection, euthanize the animals.
-
Tissue Collection: Collect blood via cardiac puncture and then harvest tumors and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone).[9]
-
Sample Processing: a. Rinse tissues with PBS to remove excess blood. b. Blot tissues dry and weigh them. c. Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by comparing the tissue counts to a standard of the injected dose.
PET Imaging and Biodistribution Workflow
Caption: Workflow for in vivo PET imaging and ex vivo biodistribution studies.
Data Presentation and Analysis
Quantitative data from PET imaging and biodistribution studies should be summarized in tables for clear comparison.
Pharmacokinetic Parameters
Pharmacokinetic parameters are derived from the time-activity curves of the radiolabeled antibody in the blood or serum.
Table 1: Example Pharmacokinetic Parameters of I-124 Labeled Antibodies
| Antibody/Fragment | Model | T½α (hours) | T½β (hours) | Reference |
| I-124 Codrituzumab | Human | 1.8 ± 1.0 | 66.7 ± 25.0 | [5] |
| I-124-PEG-AVP0458 Diabody | Human | - | 46.8 ± 12.4 | [11] |
| I-124-Durva-F(ab')2 | Mouse | - | - | [12] |
| I-124-Durva (Intact) | Mouse | - | - | [12] |
Note: T½α represents the distribution half-life, and T½β represents the elimination half-life.
Biodistribution Data
Biodistribution data provides a snapshot of the antibody's location at specific time points.
Table 2: Example Biodistribution Data (%ID/g) of I-124 Labeled Antibodies in Mice
| Tissue | I-124-C6.5 Diabody (4h) | I-124-C6.5 Diabody (24h) | I-124-Durva-F(ab')2 (12h) | I-124-Durva (48h) |
| Blood | 2.5 ± 0.4 | 0.5 ± 0.1 | - | - |
| Tumor | 9.8 ± 1.2 | 6.3 ± 0.9 | 5.29 ± 0.42 | 5.18 ± 0.73 |
| Liver | 1.5 ± 0.2 | 1.0 ± 0.1 | - | - |
| Spleen | 0.8 ± 0.1 | 0.5 ± 0.1 | - | - |
| Kidneys | 10.1 ± 1.5 | 3.2 ± 0.5 | - | - |
| Lungs | 1.2 ± 0.2 | 0.4 ± 0.1 | - | - |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.0 | - | - |
Data adapted from references[12][13].
Dosimetry
Dosimetry calculations are important for assessing the radiation dose to various organs, which is critical for the development of radioimmunotherapy agents.
Table 3: Example Dosimetry Estimates for I-124 Labeled Antibodies
| Organ | I-124-Durva (μSv/MBq) | I-124-Durva-F(ab')2 (μSv/MBq) |
| Total Body | 186 | 43.8 |
Data adapted from reference[12].
Safety Considerations
-
Radiation Safety: Standard radiation safety protocols for handling radioisotopes must be followed.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
Adverse Events: In clinical studies, patients should be monitored for any adverse events related to the administration of the I-124 labeled antibody.[5][11][14]
Conclusion
The use of I-124 in conjunction with PET imaging provides a powerful platform for the preclinical and clinical evaluation of antibody pharmacokinetics.[1][5] The detailed protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing robust studies to support the development of novel antibody-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative imaging of iodine-124 with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. I-124 codrituzumab imaging and biodistribution in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative imaging of iodine-124 with PET. | Semantic Scholar [semanticscholar.org]
- 8. What are the methods for radiolabeling antibodies? [synapse.patsnap.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. I-124 PET/CT image-based dosimetry in patients with differentiated thyroid cancer treated with I-131: correlation of patient-specific lesional dosimetry to treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. 124I-Labeled Monoclonal Antibody and Fragment for the Noninvasive Evaluation of Tumor PD-L1 Expression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. I-124 codrituzumab imaging and biodistribution in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating the Efficacy of CHIR-124, a Potent Chk1 Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
CHIR-124 is a novel and potent small molecule inhibitor of Checkpoint kinase 1 (Chk1), a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] Chk1 activation in response to DNA damage leads to cell cycle arrest, providing time for DNA repair.[4] However, many cancer cells rely on this checkpoint for survival, especially those with p53 mutations.[1][2][3] Inhibition of Chk1 by CHIR-124 abrogates the S and G2-M checkpoints, leading to premature mitotic entry with damaged DNA, ultimately resulting in apoptosis.[1][2][3][5] This application note provides detailed protocols for cell-based assays to assess the efficacy of CHIR-124, both as a single agent and in combination with DNA-damaging agents.
Mechanism of Action of CHIR-124
CHIR-124 is a quinolone-based compound that potently and selectively inhibits Chk1 kinase activity with an IC50 of 0.3 nM in cell-free assays.[5][6] It exhibits high selectivity for Chk1 over other kinases like Chk2, CDK2/4, and Cdc2.[5] In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase phosphorylates and activates Chk1.[4] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C), which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][4] By inhibiting Chk1, CHIR-124 prevents the inactivation of Cdc25, leading to inappropriate CDK activation and bypass of the G2-M checkpoint.[1][2] This forces cells with DNA damage to enter mitosis, resulting in mitotic catastrophe and apoptosis.[1][5] CHIR-124 has been shown to be particularly effective in potentiating the cytotoxicity of topoisomerase I poisons like camptothecin (B557342) and its derivatives (e.g., SN-38) in p53-mutant cancer cell lines.[1][2][3]
Caption: Signaling pathway of CHIR-124 in the context of DNA damage.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular effects of CHIR-124.
Table 1: In Vitro Kinase Inhibitory Activity of CHIR-124
| Target Kinase | IC50 (nM) | Selectivity vs. Chk1 | Reference |
| Chk1 | 0.3 | - | [5][6] |
| Chk2 | 700 | ~2333-fold | [3] |
| CDK2/Cyclin A | 190 | ~633-fold | [6] |
| Cdc2/Cyclin B | 510 | ~1700-fold | [6] |
| CDK4/Cyclin D | 2100 | ~7000-fold | [6] |
| FLT3 | 5.8 | ~19-fold | [5][6] |
| PDGFR | 6.6 | ~22-fold | [5][6] |
Table 2: Cellular Activity of CHIR-124 in Combination with SN-38
| Cell Line | p53 Status | CHIR-124 IC50 (nM) (single agent) | CHIR-124 IC50 (nM) (in combination with SN-38) | Reference |
| MDA-MB-435 (Breast) | Mutant | 220 | ≥0.9 | [6] |
| SW-620 (Colon) | Mutant | Not specified | Not specified, synergistic | [5] |
| Colo205 (Colon) | Mutant | Not specified | Not specified, synergistic | [5] |
| HCT116 p53-/- (Colon) | Null | Not specified | Not specified, synergistic | [6] |
Experimental Protocols
This section provides detailed protocols for key cell-based assays to evaluate the efficacy of CHIR-124.
Caption: General experimental workflow for assessing CHIR-124 efficacy.
Cell Viability Assay (MTS Assay)
Principle: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
CHIR-124
-
DNA-damaging agent (e.g., SN-38, Camptothecin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of CHIR-124 and the DNA-damaging agent in complete medium.
-
Treat the cells with various concentrations of CHIR-124 alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Cell Cycle Analysis by Flow Cytometry
Principle: This assay uses a fluorescent dye, propidium (B1200493) iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CHIR-124
-
DNA-damaging agent (e.g., SN-38)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of CHIR-124, a DNA-damaging agent, or a combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a membrane-impermeable dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CHIR-124
-
DNA-damaging agent (e.g., SN-38)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caption: Logical relationship between CHIR-124 action and assay readouts.
Conclusion
The cell-based assays described in this application note provide a robust framework for evaluating the efficacy of the Chk1 inhibitor, CHIR-124. By assessing its impact on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its mechanism of action and its potential as a therapeutic agent, particularly in combination with conventional chemotherapies. The provided protocols offer a starting point for these investigations and can be adapted to specific cell lines and experimental conditions.
References
- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CHIR-124 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CHIR-124, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, and detail its administration in mouse xenograft models. The following protocols are intended to serve as a guide for preclinical research into the anti-tumor activity of CHIR-124, particularly in combination with DNA-damaging agents.
Introduction
CHIR-124 is a small molecule inhibitor of Chk1 with high selectivity over other kinases, including Chk2.[1][2][3] Chk1 is a critical component of the DNA damage response pathway, playing a pivotal role in cell cycle arrest at the S and G2-M checkpoints to allow for DNA repair. In many cancer cells, particularly those with a mutated p53 gene, the reliance on the G2-M checkpoint for survival following DNA damage is heightened. By inhibiting Chk1, CHIR-124 abrogates this checkpoint, leading to premature mitotic entry with damaged DNA and subsequent potentiation of apoptosis.[1][4][5][6] This mechanism makes CHIR-124 a promising agent for combination therapies with DNA-damaging chemotherapeutics, such as topoisomerase I poisons like irinotecan (B1672180) and its active metabolite, SN-38.[4][5][6]
Mechanism of Action: CHIR-124 Signaling Pathway
CHIR-124 exerts its effect by targeting the Chk1 signaling pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, including Cdc25A, leading to its degradation.[4][5] This prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry, thus inducing cell cycle arrest. CHIR-124 blocks the kinase activity of Chk1, preventing the phosphorylation of its substrates.[4][5] This leads to the stabilization of Cdc25A, subsequent activation of CDKs, and abrogation of the G2-M checkpoint, forcing cells with damaged DNA into mitosis and ultimately apoptosis.[1][4][5]
Caption: CHIR-124 inhibits Chk1, leading to G2/M checkpoint abrogation.
Quantitative Data from In Vivo Xenograft Studies
The efficacy of CHIR-124 has been evaluated in various mouse xenograft models, often in combination with other anti-cancer agents. The following table summarizes key quantitative data from these studies.
| Cell Line | Tumor Type | Mouse Strain | CHIR-124 Dose & Schedule | Combination Agent | Key Findings | Reference |
| MDA-MB-435 | Breast Carcinoma | Immunodeficient Mice | 10 or 20 mg/kg, p.o., four times daily for 6 days | Irinotecan (CPT-11) | Potentiated the growth inhibitory effects of irinotecan by abrogating the G2-M checkpoint and increasing tumor apoptosis. | [1][4] |
| HCT116 (p53-/-) | Colon Carcinoma | Athymic Nude Mice | Not specified in detail for xenograft | Ionizing Radiation | Radiosensitizing effect observed. | [7] |
Experimental Protocols
The following are detailed protocols for the administration of CHIR-124 in a mouse xenograft model. These protocols are based on published studies and standard laboratory procedures.
Mouse Xenograft Model Establishment
This protocol describes the establishment of an orthotopic breast cancer xenograft model using MDA-MB-435 cells.
Materials:
-
MDA-MB-435 human breast carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (or similar basement membrane matrix)
-
Female immunodeficient mice (e.g., SCID or athymic nude), 8-10 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Surgical drapes and instruments
Procedure:
-
Culture MDA-MB-435 cells in a T-75 flask to ~80-90% confluency.
-
On the day of implantation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using isoflurane.
-
Shave the fur over the fourth mammary fat pad.
-
Gently lift the skin over the mammary fat pad and inject 100 µL of the cell suspension (containing 5 x 106 cells) into the fat pad.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 2-3 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment groups.
Formulation and Administration of CHIR-124
Materials:
-
CHIR-124 powder
-
Captisol®
-
Sterile water for injection
-
Vortex mixer
-
Oral gavage needles
-
Appropriate sized syringes
Procedure:
-
Prepare the CHIR-124 formulation in Captisol®. A common vehicle is a 30% (w/v) solution of Captisol® in sterile water.
-
Calculate the required amount of CHIR-124 and vehicle for the desired dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume).
-
Weigh the CHIR-124 powder and add it to the appropriate volume of the Captisol® solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Administer the formulated CHIR-124 to the mice via oral gavage using a suitable gavage needle.
-
For a dosing schedule of four times daily, ensure administrations are spaced appropriately (e.g., every 6 hours).
Assessment of Tumor Growth and Efficacy
Materials:
-
Digital calipers
-
Scale for weighing mice
Procedure:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study involving CHIR-124.
Caption: Workflow for a CHIR-124 mouse xenograft study.
Conclusion
CHIR-124 is a potent and selective Chk1 inhibitor with significant potential for enhancing the efficacy of DNA-damaging chemotherapies in preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic utility of CHIR-124. Careful adherence to established methodologies for xenograft model creation, drug formulation, and administration is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 4. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes: Monitoring Chk1 Pathway Inhibition with CHIR-124 via Western Blot
Introduction
Checkpoint Kinase 1 (Chk1) is a pivotal serine/threonine kinase in the DNA damage response (DDR) pathway, responsible for orchestrating cell cycle arrest to allow for DNA repair.[1][2] In response to DNA damage or replication stress, Chk1 is activated through phosphorylation at key residues, such as Serine 345 (Ser345), primarily by the ATR kinase.[1][3][4] Activated Chk1 then phosphorylates downstream targets, including Cdc25 phosphatases, to enforce cell cycle checkpoints.[2][5] Due to its critical role in cell cycle control, particularly in p53-deficient cancers, Chk1 has emerged as a significant target for cancer therapeutics.[1][2]
CHIR-124 is a novel and highly potent quinolone-based small molecule inhibitor of Chk1, with an in vitro IC50 of 0.3 nM.[1][2][6][7][8][9] It exhibits remarkable selectivity, being approximately 2,000-fold more selective for Chk1 over the related kinase Chk2.[1][6] CHIR-124 functions by occupying the ATP-binding site of Chk1, thereby preventing its kinase activity.[1][7] This inhibition abrogates the S and G2-M cell cycle checkpoints, leading to mitotic catastrophe and apoptosis, especially when used in combination with DNA-damaging agents like topoisomerase inhibitors.[2][6][8][9] A key pharmacodynamic marker of CHIR-124 activity is the modulation of Chk1 autophosphorylation at sites like Ser296 and the phosphorylation status of its upstream activators. This protocol details the use of Western blotting to monitor the phosphorylation of Chk1 at Ser345 following treatment with CHIR-124.
Signaling Pathway and Mechanism of Action
Upon DNA damage or replication stress, ATR kinase is activated and phosphorylates Chk1 at Ser345, a critical step for Chk1 activation.[1][3] Activated Chk1 can then autophosphorylate at other sites, such as Ser296, and phosphorylate its downstream targets to induce cell cycle arrest.[5][10] CHIR-124 directly inhibits Chk1 kinase activity. This prevents the downstream signaling cascade, overriding the cell cycle checkpoint and often leading to increased levels of downstream proteins like Cdc25A, which is normally targeted for degradation by active Chk1.[2][8][9]
References
- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 4. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of CHIR-124 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3] Upon DNA damage, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[4] In many cancer cells, particularly those with a defective p53 tumor suppressor, the G1 checkpoint is non-functional, making them heavily reliant on the S and G2-M checkpoints regulated by Chk1 for survival.[5][6] Inhibition of Chk1 can therefore selectively sensitize cancer cells to DNA-damaging chemotherapeutic agents.[5][6]
CHIR-124 is a potent and selective ATP-competitive inhibitor of Chk1 with an IC50 of 0.3 nM in cell-free assays.[6][7][8][9][10] It demonstrates significant synergy with topoisomerase I poisons like irinotecan (B1672180) and SN-38 in p53-mutant cancer cell lines by abrogating the S and G2-M checkpoints and inducing apoptosis.[6][7][11] The development of novel CHIR-124 analogues offers the potential for improved potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols and application notes for a high-throughput screening (HTS) campaign designed to identify and characterize novel analogues of CHIR-124 as Chk1 inhibitors.
Signaling Pathway
The Chk1 signaling pathway is a critical component of the DNA damage response. Upon DNA damage, sensor proteins like ATR activate Chk1, which in turn phosphorylates downstream targets such as Cdc25A and Cdc25C. This leads to their degradation or inhibition, preventing the activation of cyclin-dependent kinases (CDKs) and causing cell cycle arrest.
References
- 1. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CHIR-124 (CAS 405168-58-3) | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Reducing high background noise in I-124 PET scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise in Iodine-124 (I-124) Positron Emission Tomography (PET) scans.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in I-124 PET scans?
High background noise in I-124 PET scans primarily stems from the complex decay scheme of the I-124 isotope. Unlike pure positron emitters like Fluorine-18, I-124 decays via both positron emission (23%) and electron capture (77%).[1][2] This leads to several challenges:
-
Prompt Gamma Emissions: A significant source of background arises from the emission of a 602.7 keV prompt gamma ray that is released in cascade with about half of the positron emissions.[1][3] Modern PET scanners with a standard energy window (typically 425–650 keV) can detect these prompt gammas, leading to "prompt coincidences" that are indistinguishable from true annihilation events.[3][4] These coincidences are distributed across the field of view, creating a relatively uniform background that degrades image contrast.[3][4]
-
Cascade Gamma Rays: The electron capture decay pathway also results in the emission of multiple gamma rays, which can contribute to increased random coincidences and background noise.[5][6][7]
-
High Positron Energy: I-124 emits positrons with higher energy compared to F-18, resulting in a longer positron range in tissue. This increased range leads to a decrease in spatial resolution and can contribute to a "blurring" effect, which can be perceived as increased background.[2][3][8]
-
Non-Specific Uptake: The radiolabeled tracer may exhibit non-specific binding or uptake in tissues other than the target, leading to a physiological background signal.[9] For iodine isotopes, physiological uptake can occur in the thyroid, salivary glands, stomach, and other tissues expressing the sodium-iodide symporter (NIS).[10]
Q2: How does the decay scheme of I-124 contribute to background noise?
The decay of I-124 is complex and a major contributor to image noise. The following diagram illustrates the key decay pathways and the origin of the problematic prompt gamma emission.
Caption: Simplified I-124 decay scheme and noise generation pathway.
Q3: What is Prompt Gamma Compensation (PGC) and should I use it?
Prompt Gamma Compensation (PGC) is a correction method integrated into the reconstruction software of many modern PET scanners. It is specifically designed to identify and subtract the contribution of prompt gamma coincidences from the acquired data.
Studies have shown that using PGC can have a considerable positive impact on I-124 image quality.[3][11] While the effect on absolute quantification might be slight, PGC significantly improves image contrast by reducing the uniform background caused by prompt gammas.[3][11] Therefore, it is highly recommended to use PGC when available for I-124 PET imaging.[3][11]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating high background noise in your I-124 PET experiments.
Caption: A logical workflow for troubleshooting high background noise.
Step 1: Review Data Acquisition Protocol
-
Thyroid Blocking: Was a thyroid blocking agent (e.g., potassium iodide) administered prior to the injection of the I-124 radiotracer?
-
Rationale: Free I-124 will accumulate in tissues with sodium-iodide symporter (NIS) expression, such as the thyroid, salivary glands, and stomach, leading to high physiological background.[10] Blocking the thyroid is crucial for reducing this non-target uptake, especially when imaging non-thyroidal targets.
-
Recommendation: Administer a thyroid blocking agent according to a validated protocol before injecting the I-124 tracer.
-
-
Acquisition Time: Was the scan duration appropriate?
-
Rationale: Due to the lower positron branching ratio of I-124 (23%) compared to F-18 (97%), longer acquisition times are often necessary to achieve adequate counting statistics and image quality.[2][3]
-
Recommendation: For phantom studies, acquisition times of 10 minutes or more are common, compared to 2 minutes for F-18.[11] For clinical or preclinical studies, the optimal imaging time point post-injection should be determined based on the pharmacokinetics of the radiotracer. Studies have evaluated imaging at multiple time points (e.g., 4, 24, 48, 72, and 96 hours) to determine optimal contrast.[12]
-
Step 2: Verify Image Reconstruction Parameters
-
Prompt Gamma Compensation (PGC): As discussed in the FAQs, ensure PGC is enabled during reconstruction if your system supports it. This is a critical step for reducing the background caused by prompt gamma coincidences.[3][11]
-
Scatter Correction: Is an appropriate scatter correction method being used?
-
Rationale: Compton scatter of annihilation photons within the subject is a significant source of background in all PET imaging.[13] For I-124, accurate scatter correction is particularly important.
-
Recommendation: Methods like Single Scatter Simulation (SSS) have been shown to be effective for correcting scatter in I-124 PET.[5][14] Some advanced techniques incorporate a uniform radial offset in the tail-fitting procedure for TOF data to accurately correct for the true coincidence gamma-ray background.[7]
-
-
Iterative Reconstruction Parameters (Iterations and Subsets): Have the number of iterations and subsets been optimized?
-
Rationale: Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are standard in PET. Insufficient iterations can lead to incomplete convergence of the algorithm, resulting in quantitative errors and lower image contrast.[1][15] This can be exacerbated in the presence of high background from other sources, such as concomitant I-131 therapy.[1][15]
-
Recommendation: Increasing the number of iterations can improve quantitative accuracy and image quality. For example, in one study, increasing from 2 to 25 iterations significantly improved results in the presence of I-131 background.[15]
-
-
Time-of-Flight (TOF) Reconstruction: Is TOF reconstruction being utilized?
-
Rationale: TOF PET scanners measure the small difference in arrival time of the two annihilation photons, which allows for more precise localization of the annihilation event. This information can improve the signal-to-noise ratio and image contrast.[7][16] TOF-extended single scatter simulation algorithms have been developed for accurate correction of I-124 data.[7]
-
Recommendation: Utilize TOF reconstruction if available on your PET system.
-
Step 3: Consider Post-Reconstruction Filtering
-
Rationale: Post-reconstruction filters are applied to the reconstructed images to reduce noise. While a Gaussian filter is commonly used, it can also blur sharp features and reduce spatial resolution.[17]
-
Recommendation: The choice and strength of the filter should be a balance between noise reduction and preservation of detail. Novel filtering techniques, such as hybrid spatial-frequency domain filtering, may offer superior noise reduction while preserving quantitative accuracy compared to standard Gaussian filters.[18]
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data from phantom studies, illustrating the impact of different correction methods and reconstruction parameters on I-124 PET image quality.
Table 1: Impact of Prompt Gamma Compensation (PGC) on Recovery Coefficients (RC) in I-124 PET
| Isotope | Reconstruction | RC for Largest Sphere (%) |
| I-124 | With PGC | 87 |
| I-124 | Without PGC | 84 |
| F-18 | Standard | 84 |
| Ga-68 | Standard | 79 |
Data adapted from a study using a NEMA NU2-2001 PET/SPECT-Phantom.[3][11]
Table 2: Effect of Iterations on I-124 Quantification in the Presence of I-131 Background
| Number of OSEM Iterations | Quantitative Accuracy | Image Quality |
| 2 (Standard Clinical) | Suffered at I-131 activities > 1.4 GBq | Degraded with increasing I-131 |
| Increased to 25 | Improved quantitative accuracy | Comparable to baseline (no I-131) |
Data adapted from a study using a GE D710 PET/CT scanner and a NEMA IEC phantom.[1][15]
Experimental Protocol: Phantom Study for Image Quality Assessment
This section provides a generalized methodology for performing a phantom study to evaluate and optimize I-124 PET imaging protocols, based on common practices cited in the literature.[1][3][11][16]
-
Phantom Preparation:
-
Utilize a standardized image quality phantom, such as the NEMA NU2-2001 or IEC Body Phantom. These phantoms typically contain fillable spheres of various diameters to simulate lesions and a larger background compartment.
-
Fill the spheres with a known activity concentration of I-124.
-
Fill the background compartment with a lower, known activity concentration of I-124 to achieve a specific signal-to-background ratio (e.g., 20:1).[16]
-
-
PET/CT Acquisition:
-
Image Reconstruction:
-
Reconstruct the acquired data using various settings to be evaluated. This should include:
-
Reconstruction with and without Prompt Gamma Compensation (PGC).
-
Reconstruction with and without Time-of-Flight (TOF) information.
-
Varying the number of iterations and subsets for the OSEM algorithm (e.g., 2x16, 8x16, 25x16).[1][15]
-
Applying different post-reconstruction filters (e.g., Gaussian filter with varying FWHM).[3][17]
-
-
-
Data Analysis:
-
Draw regions of interest (ROIs) on the spheres and in the background compartment of the reconstructed images.
-
Calculate key image quality metrics:
-
Recovery Coefficient (RC): The ratio of the measured activity concentration in a sphere's ROI to the true activity concentration.
-
Signal-to-Noise Ratio (SNR) or Contrast-to-Noise Ratio (CNR): Ratios that measure the ability to distinguish the signal in the spheres from the background noise.[3][17]
-
Background Uniformity and Noise: Assessed by the standard deviation of pixel values within the background ROI.[19]
-
-
By systematically evaluating these parameters, researchers can determine the optimal acquisition and reconstruction protocol for their specific scanner and experimental needs, thereby minimizing background noise and maximizing the quantitative accuracy of their I-124 PET studies.
References
- 1. Optimizing reconstruction parameters for quantitative 124I-PET in the presence of therapeutic doses of 131I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 3. Is the Image Quality of I-124-PET Impaired by an Automatic Correction of Prompt Gammas? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative imaging of 124I and 86Y with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cascade and coincident gamma rays on PET I-124 imaging of non-uniform activity distributions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. The effect of cascade and coincident gamma rays on PET I-124 imaging of non-uniform activity distributions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Correction technique for cascade gammas in I-124 imaging on a fully-3D, Time-of-Flight PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. False-positive uptake on radioiodine whole-body scintigraphy: physiologic and pathologic variants unrelated to thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimized 124I PET dosimetry protocol for radioiodine therapy of differentiated thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hug.ch [hug.ch]
- 14. Compton Scattering in Clinical PET/CT With High Resolution Half Ring PET Insert Device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silicon-photomultiplier-based PET/CT reduces the minimum detectable activity of iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A practical way to improve contrast-to-noise ratio and quantitation for statistical-based iterative reconstruction in whole-body PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: I-124 Radiochemistry and Purification
Welcome to the technical support center for Iodine-124 (I-124) radiochemistry and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the production, purification, and radiolabeling of I-124.
Frequently Asked Questions (FAQs)
Q1: What are the primary production routes for I-124 and what are the main trade-offs?
A1: The two most common production routes for I-124 are the 124Te(p,n)124I and 124Te(d,2n)124I nuclear reactions. The 124Te(p,n)124I reaction is increasingly popular due to the widespread availability of low-energy proton cyclotrons.[1][2] While it may offer slightly lower yields compared to the deuteron (B1233211) reaction, it has the potential to produce I-124 with higher radionuclidic purity.[1] The choice of reaction often involves a trade-off between the desired yield and the acceptable level of radioiodine impurities.[1]
Q2: Why is the choice of target material so critical for I-124 production?
A2: The target material is a crucial factor in producing high-purity I-124. Highly enriched tellurium-124 (¹²⁴Te), typically in the form of tellurium dioxide (¹²⁴TeO₂), is essential to minimize the formation of unwanted iodine isotopes.[3] Natural tellurium contains several isotopes, which, upon irradiation, can lead to a mixture of radioiodine contaminants that are difficult to separate and can compromise the quality of the final product.[1][3] ¹²⁴TeO₂ is often preferred over elemental tellurium due to its superior thermal characteristics, which are important for withstanding the heat generated during irradiation.[1][3]
Q3: What are the most common radionuclidic impurities in I-124 preparations and how do they originate?
A3: The most common radionuclidic impurities in I-124 are other radioisotopes of iodine, primarily Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-126 (¹²⁶I).[4][5] These impurities can arise from two main sources: competing nuclear reactions with the ¹²⁴Te target material and the presence of other tellurium isotopes in an insufficiently enriched target.[1][2] For instance, the 124Te(p,2n)123I reaction can produce ¹²³I, while the presence of ¹²⁵Te in the target can lead to the formation of ¹²⁵I via the 125Te(p,n)125I reaction.[3]
Q4: What is the recommended method for purifying I-124 after irradiation?
A4: The most commonly employed method for separating I-124 from the irradiated tellurium target is dry distillation.[1][3] This technique is favored because it is relatively straightforward and allows for the efficient recycling of the expensive enriched target material.[1][3] The process involves heating the irradiated target, often in a quartz tube under a flow of an inert gas, to volatilize the radioiodine, which is then trapped in a suitable solution.[2]
Troubleshooting Guides
Problem 1: Low Radiochemical Yield During Radiolabeling
Possible Causes & Solutions
| Cause | Recommended Action |
| Oxidizing agent issues | For methods using oxidizing agents like Iodogen or Chloramine-T, ensure they are fresh and have not lost reactivity. Consider optimizing the amount of oxidizing agent used.[1] |
| Sub-optimal pH of reaction | Verify and adjust the pH of the reaction mixture. Most radioiodination reactions proceed optimally at a specific pH range. |
| Presence of reducing agents | Ensure that no reducing agents are present in the reaction mixture, as they can reduce the reactive iodine species back to iodide. |
| Protein/peptide concentration | Optimize the concentration of the biomolecule being labeled. Too low a concentration can lead to poor labeling efficiency. |
| Loss of activity on purification column | Pre-saturate the purification column with a non-radioactive protein solution to block non-specific binding sites. |
| Self-iodination of enzymes | When using enzymatic methods like lactoperoxidase, be aware of potential self-iodination which can reduce the available radioiodine for labeling the target molecule.[3] |
Problem 2: High Levels of Radionuclidic Impurities in the Final Product
Quantitative Data on Radionuclidic Impurities
| Impurity | Typical Half-life | Common Originating Reaction | Impact on Final Product |
| Iodine-123 (¹²³I) | 13.2 hours | 124Te(p,2n)123I | Decreases over time due to its shorter half-life. Can be minimized by controlling proton energy.[1] |
| Iodine-125 (¹²⁵I) | 59.4 days | 124Te(d,n)125I or from ¹²⁵Te impurity | Purity of I-124 decreases over time due to the longer half-life of ¹²⁵I.[1] |
| Iodine-126 (¹²⁶I) | 13.1 days | From ¹²⁶Te impurity | Contributes to long-term radiation dose. |
Troubleshooting Steps
-
Verify Target Enrichment: Ensure the use of highly enriched ¹²⁴Te (ideally >99%).[3] The presence of other tellurium isotopes is a primary source of impurities.[1]
-
Optimize Irradiation Parameters: Carefully select the proton or deuteron energy window to maximize ¹²⁴I production while minimizing competing reactions that produce impurities.[1][2] For the 124Te(p,n)124I reaction, reducing the incident proton energy can minimize the 124Te(p,2n)123I reaction, though this may also reduce the ¹²⁴I yield.[1]
-
Allow for Decay of Short-Lived Impurities: A decay period after irradiation can significantly reduce the levels of short-lived impurities like ¹²³I.[5]
Problem 3: Inefficient Purification by Dry Distillation
Experimental Protocol: Dry Distillation of I-124
-
Objective: To separate volatile I-124 from the solid ¹²⁴TeO₂ target material.
-
Apparatus: Quartz tube furnace, inert gas supply (e.g., Argon, Helium), trapping solution (e.g., 0.02 M NaOH).[6]
-
Methodology:
-
Transfer the irradiated ¹²⁴TeO₂ target into the quartz tube.
-
Heat the furnace to a temperature range of 670°C to 820°C.[3] The optimal temperature may need to be determined empirically.
-
Pass a gentle stream of inert gas (e.g., 5-80 mL/min) over the heated target to carry the volatilized I-124.[1][3]
-
Bubble the gas stream through a trapping solution (e.g., 0.02 M NaOH) to capture the I-124 as sodium iodide.
-
Continue the distillation for a sufficient duration (e.g., 5-20 minutes) to ensure maximum recovery.[3]
-
Allow the system to cool before recovering the trapping solution containing the purified I-124.
-
Troubleshooting Tips
-
Low Recovery: Increase the distillation temperature or time. Optimize the flow rate of the carrier gas. Check for any leaks in the system.
-
Target Material Volatilization: While TeO₂ has better thermal stability than elemental tellurium, excessive temperatures can still lead to some volatilization.[1][3] Ensure the temperature is controlled within the optimal range.
-
Incomplete Trapping: Ensure the gas stream is bubbled efficiently through the trapping solution. Consider using a series of two traps to maximize capture.
Visual Guides
References
- 1. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 124Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radionuclide purity and radiation dosimetry of 124I used in positron tomography of the thyroid [inis.iaea.org]
- 5. akjournals.com [akjournals.com]
- 6. Production, quality control of next-generation PET radioisotope iodine-124 and its thyroid imaging [inis.iaea.org]
Technical Support Center: I-124 PET Cascade Gamma Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iodine-124 (I-124) Positron Emission Tomography (PET). The content addresses common issues related to the correction of cascade gamma emissions to ensure accurate quantitative analysis and high-quality imaging.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during I-124 PET experiments.
| Problem | Possible Cause | Recommended Solution |
| Overestimation of scatter and random coincidences. | The presence of prompt gamma coincidences, which are not accounted for in standard scatter correction models, can lead to an overestimation of the scatter component.[1] | Implement a correction method that specifically accounts for the prompt gamma background. A common approach is to add a uniform radial offset to the tail-fitting procedure in the single scatter simulation algorithm.[2][3] |
| Degraded spatial resolution compared to F-18 PET. | I-124 has a higher positron energy and longer positron range than F-18, leading to inherent blurring in the reconstructed images.[4][5] | Utilize an iterative reconstruction algorithm that incorporates a resolution recovery or point-spread function (PSF) modeling. This can be combined with a convolution kernel derived from line source measurements to compensate for resolution degradation.[6] |
| Inaccurate quantification, especially in small lesions. | A combination of factors including high positron range, cascade gamma coincidences, and partial volume effects can lead to errors in activity concentration measurements.[2] | For small lesions, it is crucial to use a comprehensive correction strategy that includes prompt gamma correction and resolution recovery. Be aware that some degradation in contrast recovery for small spheres is expected compared to F-18.[2] For larger lesions, a TOF-extended single scatter simulation with a uniform radial offset can provide similar contrast recovery to F-18 imaging.[2] |
| Low image contrast and high background noise. | The low positron branching ratio of I-124 (~23%) results in lower true coincidence counts compared to isotopes like F-18 (~97%).[7][8][9] This, combined with the additional background from cascade gammas, can reduce image quality. | Increase the imaging time to compensate for the lower positron abundance.[8][10] Employing a scanner with Time-of-Flight (TOF) capability can also improve the signal-to-noise ratio.[3] Using a Prompt-Gamma Compensation (PGC) algorithm during reconstruction is recommended to improve contrast.[7][11] |
| Inconsistent results between 2D and 3D acquisition modes. | 3D acquisition mode generally has higher sensitivity but can also be more susceptible to scatter and random coincidences, which are exacerbated by the cascade gammas of I-124. | For some scanners, 2D acquisition may provide more accurate quantification and better image detail for I-124, as it is less affected by the high rate of single gamma photons.[12] However, with appropriate corrections, 3D imaging is feasible. The optimal choice may depend on the specific scanner and the available correction software. |
| Difficulties in absolute activity quantification. | The complex decay scheme of I-124, including low-energy photons, can make accurate measurement of the absolute activity in a dose calibrator challenging, which affects the accuracy of subsequent PET quantification.[7] | Ensure that the dose calibrator is specifically calibrated for I-124 and that the measurement geometry is consistent. This may require additional efforts for correct activity quantification.[7] |
Frequently Asked Questions (FAQs)
Q1: What are cascade gamma emissions and why are they a problem in I-124 PET imaging?
A1: I-124 is not a pure positron emitter. In about 65% of its decays, it populates an excited state of its daughter nucleus, Tellurium-124 (¹²⁴Te).[9] This excited nucleus then de-excites by emitting one or more gamma photons, known as cascade gammas. The most problematic of these is a 602.7 keV gamma ray that is emitted in cascade with approximately 50% of the positron emissions.[7] PET scanners are designed to detect pairs of 511 keV annihilation photons. However, the 602.7 keV gamma ray's energy is often within the scanner's energy window. This can lead to the detection of "prompt gamma coincidences," which are false coincidence events between a 511 keV annihilation photon and a 602.7 keV cascade gamma.[2][4] These false events add a background signal that is difficult to distinguish from true and scattered annihilation coincidences, thereby degrading image quality and quantitative accuracy.[13]
Q2: What is the difference between prompt gamma coincidences and random coincidences?
A2: Random coincidences occur when two photons from separate annihilation events are detected within the coincidence timing window. These are typically estimated using a delayed coincidence window and subtracted.[2] Prompt gamma coincidences, on the other hand, are "true" coincidences in the sense that the detected photons (one 511 keV annihilation photon and one cascade gamma) originate from the same decay event.[2] This means they cannot be corrected for using the delayed window technique.
Q3: What are the main methods to correct for I-124 cascade gammas?
A3: The primary methods focus on accurately estimating and subtracting the contribution of prompt gamma coincidences from the measured data. A widely used and effective technique is a modified sinogram-based tail-fitting approach. This involves modeling the scatter distribution (typically using a single scatter simulation) and fitting it to the "tails" of the projection data (outside the object). For I-124, this model is augmented with a uniform, flat background component to account for the spatially uniform distribution of the prompt gamma coincidences.[2][3][6] Some scanner manufacturers also offer integrated "Prompt-Gamma Compensation" (PGC) algorithms in their reconstruction software.[7][11]
Q4: How does the high positron energy of I-124 affect image quality?
A4: I-124 emits positrons with a higher maximum energy (2.14 MeV) compared to F-18 (0.63 MeV).[5] This results in a longer average distance the positron travels in tissue before annihilating (the "positron range"). This increased range causes a blurring of the signal, leading to a degradation in spatial resolution of about 0.5-1 mm compared to F-18.[4][5] This effect is more pronounced in small animal PET than in human whole-body PET.[4]
Q5: Should I use 2D or 3D acquisition for I-124 PET?
A5: The choice between 2D and 3D acquisition can depend on the specific PET scanner and the available correction software. 3D acquisition offers higher sensitivity, which is beneficial given the low positron branching ratio of I-124. However, the absence of septa in 3D mode makes the scanner more susceptible to detecting scattered photons and the cascade gammas. Some studies have found that for certain scanners, 2D acquisition provides more accurate quantitative results and better image detail for I-124 because the septa help to reject some of the unwanted single gamma photons.[12] If advanced 3D correction methods that accurately model prompt gamma coincidences are available, 3D imaging can be performed successfully.
Quantitative Data Summary
The following tables summarize key quantitative data from phantom studies, comparing I-124 with other common PET isotopes.
Table 1: Comparison of Physical Properties
| Isotope | Half-life | Positron Branching Ratio (%) | Mean Positron Energy (MeV) | Key Cascade Gamma Energy (keV) |
| I-124 | 4.2 days | ~23% | 0.82 | 602.7 |
| F-18 | 109.8 min | ~97% | 0.25 | None |
| Ga-68 | 67.7 min | ~89% | 0.83 | None |
| Data sourced from[5][7][8][9] |
Table 2: Impact on Spatial Resolution (Full Width at Half Maximum - FWHM)
| Scanner Model | Isotope | Resolution (mm) | Reference |
| HR+ | I-124 | 6.1 | [4] |
| HR+ | F-18 | 5.1 | [4] |
| microPET R4 | I-124 | 2.3 | [4] |
| microPET R4 | F-18 | 1.9 | [4] |
| Note: Resolution values are dependent on the scanner, reconstruction method, and phantom setup. |
Table 3: Effect of Prompt Gamma Correction on Recovery Coefficients (RCs) in a NEMA Phantom
| Isotope | Correction Method | Average RC (%) |
| I-124 | With Prompt Gamma Compensation (PGC) | 87% |
| I-124 | Without Prompt Gamma Compensation (PGC) | 84% |
| F-18 | Standard Corrections | 84% |
| Ga-68 | Standard Corrections | 79% |
| Data adapted from a study evaluating the impact of PGC.[7][11] |
Experimental Protocols & Methodologies
Methodology 1: Sinogram-Based Correction for Prompt Gamma Coincidences
This protocol describes a common method for correcting the contribution of cascade gammas in the projection data (sinograms) before image reconstruction.
-
Acquire PET Data: Perform the I-124 PET scan in listmode to retain all event information.
-
Generate Sinograms: Create prompt and delayed sinograms from the listmode data.
-
Estimate Randoms: Subtract the delayed sinogram from the prompt sinogram to correct for random coincidences.
-
Model Scatter: Use a single scatter simulation (SSS) algorithm to estimate the distribution of scattered 511 keV annihilation photons. This simulation is based on the initial reconstructed image and an attenuation map.
-
Tail-Fitting with Offset:
-
For each projection in the sinogram, fit the SSS-generated scatter profile to the "tails" of the measured data (i.e., the regions outside the object).
-
Crucially for I-124, introduce a uniform, flat background component (a constant offset) into the fitting procedure. This offset accounts for the spatially invariant contribution of the prompt gamma coincidences.[2][3]
-
-
Subtract Corrections: Subtract the scaled scatter estimate and the fitted uniform offset from the randoms-corrected sinogram.
-
Image Reconstruction: Use the fully corrected sinogram for the final image reconstruction, typically with an iterative algorithm like Ordered Subset Expectation Maximization (OSEM).
Methodology 2: Iterative Reconstruction with Resolution Recovery
This protocol is applied during the image reconstruction step to compensate for the resolution degradation caused by the high positron range of I-124.
-
Characterize Point-Spread Function (PSF):
-
Measure the scanner's response to a point or line source of I-124.
-
This measurement is used to determine the system's PSF, which characterizes the blurring effect.
-
The PSF can be modeled as a convolution kernel, often a Gaussian or a combination of Gaussians.[6]
-
-
Incorporate PSF into Reconstruction:
-
Use an iterative reconstruction algorithm (e.g., OSEM) that supports resolution recovery or PSF modeling.
-
During each iteration of the reconstruction, the algorithm models the blurring effect by convolving the current image estimate with the predetermined PSF.
-
The difference between the blurred estimate and the measured data is then used to update the image, effectively "de-blurring" it.[6]
-
-
Iterate to Convergence: Perform a sufficient number of iterations for the algorithm to converge to a stable solution. The optimal number of iterations may need to be determined empirically.
Visualizations
Caption: Workflow for I-124 PET data correction.
Caption: Origin of different coincidence events in I-124 PET.
References
- 1. An investigation of prompt gamma correction on I-124 PET study | Semantic Scholar [semanticscholar.org]
- 2. Correction technique for cascade gammas in I-124 imaging on a fully-3D, Time-of-Flight PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction Technique for Cascade Gammas in I-124 Imaging on a Fully-3D, Time-of-Flight PET Scanner | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. Quantitative imaging of 124I and 86Y with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 6. Implementation of Cascade Gamma and Positron Range Corrections for I-124 Small Animal PET | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. Is the Image Quality of I-124-PET Impaired by an Automatic Correction of Prompt Gammas? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Optimizing reconstruction parameters for quantitative 124I-PET in the presence of therapeutic doses of 131I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Spatial Resolution in I-124 Imaging
Welcome to the technical support center for Iodine-124 (I-124) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving spatial resolution and quantitative accuracy in your experiments.
Frequently Asked Questions (FAQs)
Here we address fundamental questions regarding the unique challenges of I-124 PET imaging.
Q1: Why is spatial resolution a significant concern for I-124 PET imaging?
Spatial resolution is a critical concern with I-124 due to its intrinsic physical properties. Unlike more common PET radionuclides like Fluorine-18 (F-18), I-124 has a higher maximum positron energy, which results in a longer positron range before annihilation.[1][2] This increased travel distance of the positron from the nucleus before it annihilates with an electron introduces uncertainty in the localization of the decay event, leading to a degradation in spatial resolution of about 1 mm compared to F-18.[1][3] Additionally, its complex decay scheme, which includes the emission of cascade gamma rays, creates challenges in accurately detecting true coincidence events, further impacting image quality.[1][4][5][6]
Q2: What are the primary factors degrading spatial resolution in I-124 PET images?
There are three primary factors:
-
High Positron Energy: I-124 emits positrons with a high maximum energy (2138 keV), resulting in a longer average distance traveled in tissue before annihilation (positron range).[1] This physical characteristic inherently limits the achievable spatial resolution.
-
Complex Decay Scheme: I-124 has a low positron abundance of only about 23%.[1][5] A significant portion of its decay involves the emission of prompt "cascade" gamma rays, notably a 603 keV photon, which can be detected in coincidence with one of the 511 keV annihilation photons.[5][7] These "spurious" coincidences add a background signal that degrades image contrast and quantitative accuracy.[4][6][8]
-
Increased Random Coincidences: The additional high-energy gamma photons from the I-124 decay increase the overall rate of single photon detections, which in turn leads to a higher rate of random coincidences, increasing noise and degrading image quality.[1][8]
Q3: How does the spatial resolution of I-124 compare to other common PET isotopes?
The spatial resolution achievable with I-124 is inherently lower than that of isotopes with lower positron energies. For instance, phantom studies on high-resolution small-animal PET scanners have shown a significant decrease in resolution for I-124 compared to F-18. One study reported a Full Width at Half Maximum (FWHM) of 3.0 mm for I-124, compared to 1.4 mm for F-18 under the same conditions.[9] This degradation is a direct consequence of the longer positron range of I-124.[7][9]
Q4: What is the impact of "cascade gamma rays" on my images?
Cascade gamma rays create a significant challenge by generating "true coincidence gamma-ray background" events.[8] This occurs when a cascade gamma photon (e.g., the 603 keV photon) is detected simultaneously with a 511 keV annihilation photon, mimicking a true positron annihilation event.[7][8] This phenomenon introduces a nearly uniform background signal across the field of view, which reduces image contrast, degrades the signal-to-noise ratio, and can lead to inaccuracies in quantitative measurements if not properly corrected.[7][10]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your I-124 imaging experiments.
Problem 1: My I-124 PET images appear blurry or have poor sharpness.
Cause: Blurriness in I-124 images is primarily caused by the long positron range and may be exacerbated by suboptimal reconstruction parameters.
Solutions:
-
Implement Positron Range Correction: This is a crucial step. Positron range correction can be applied during image reconstruction. These algorithms use a convolution kernel, often derived from line source measurements or Monte Carlo simulations, to compensate for the resolution degradation.[11] Applying this correction can improve spatial resolution by 11-29%.[11]
-
Utilize Resolution Recovery/Point Spread Function (PSF) Modeling: Use a reconstruction algorithm that incorporates resolution recovery or PSF modeling.[12][13][14] These techniques model the spatially variant system response of the scanner to deblur the image, leading to improved contrast and sharpness, especially for small objects.[13]
-
Optimize Reconstruction Parameters: Ensure you are using an adequate number of iterations and subsets in your reconstruction algorithm (e.g., OSEM). Insufficient iterations can lead to incomplete convergence and smoother, less-defined images.[15][16]
Problem 2: I'm observing high background noise and low contrast in my images.
Cause: This issue is often due to the complex decay scheme of I-124, which leads to high rates of random and spurious cascade gamma coincidences.
Solutions:
-
Verify Cascade Gamma Correction: Ensure that your processing workflow includes a specific correction for cascade gamma coincidences. A common method is a sinogram-based tail-fitting approach that models and subtracts the contribution from scatter, randoms, and cascade gamma events.[8][11]
-
Optimize Acquisition Mode (2D vs. 3D): For some scanners, especially older models, acquiring data in 2D mode (with septa) can reduce the contribution of out-of-field scatter and randoms, potentially improving contrast.[5][17] However, 3D mode offers higher sensitivity.[3] Studies have shown that for modern scanners, 3D acquisition with an optimized energy window (e.g., 425-650 keV) can yield the highest image quality and contrast, even in the presence of other isotopes like I-131.[3]
-
Adjust Energy Window: If your scanner allows, using a narrower energy window (e.g., 460-562 keV instead of the standard 350-650 keV) can help reject some of the cascade gamma photons and reduce background events.[3]
Problem 3: My quantitative values (e.g., activity concentration, SUV) are inaccurate, especially for small lesions.
Cause: Inaccurate quantification is typically a result of the partial volume effect (PVE), which is exacerbated by the poorer spatial resolution of I-124, and residual background from uncorrected spurious coincidences.
Solutions:
-
Apply Partial Volume Correction (PVC): For accurate quantification, especially in structures smaller than 2-3 times the scanner's spatial resolution, PVC is mandatory.[17] A common method involves using Recovery Coefficients (RCs). You must determine the RCs for your specific scanner and radionuclide by imaging a phantom with spheres of known sizes and activity concentrations.[17][18]
-
Increase Iterations for Convergence: Quantitative accuracy can be poor if the reconstruction algorithm has not fully converged. This is a particular issue when high background (e.g., from co-administered I-131) is present. Increasing the number of iterations (e.g., to 8x16 or even higher) can dramatically improve quantitative accuracy.[15][16]
-
Use Non-Time-of-Flight (non-TOF) Reconstruction in High-Noise Conditions: In situations with very high randoms fractions (e.g., imaging I-124 in the presence of therapeutic I-131), TOF information can become inaccurate. In such cases, non-TOF reconstructions with a higher number of iterations may yield more quantitatively accurate results.[15]
Data Presentation
Table 1: Comparison of Physical Properties of Common PET Radionuclides
This table summarizes the key physical characteristics of I-124 compared to F-18 and Gallium-68 (Ga-68), highlighting the source of the challenges in I-124 imaging.
| Property | I-124 | F-18 | Ga-68 |
| Half-life | 4.2 days[1] | 109.8 minutes | 67.7 minutes |
| Positron Abundance (Branching Ratio) | ~23%[1] | ~97%[1] | ~89%[7] |
| Maximum Positron Energy (keV) | 2138 keV[1] | 634 keV[1] | 1900 keV |
| Mean Positron Energy (keV) | 819 keV[1][3] | 250 keV[1] | 840 keV[7] |
| Resulting Spatial Resolution (FWHM in water) | ~3.0 mm[9] | ~1.4 mm[9] | ~3.0 mm[9] |
| Notable Cascade Gamma Rays | 603 keV, 723 keV, 1691 keV[5] | None | None |
Data compiled from multiple sources for comparison.[1][3][5][7][9] The spatial resolution is dependent on the specific scanner.
Table 2: Impact of Acquisition and Reconstruction Choices on I-124 Imaging
| Parameter / Technique | Effect on Spatial Resolution & Image Quality | Recommendation / Consideration |
| 2D vs. 3D Acquisition | 2D may offer better activity recovery for larger objects and can reduce scatter/randoms on some systems.[5] 3D provides higher sensitivity but can be more affected by spurious coincidences.[17] | For modern systems, 3D acquisition is often preferred for its sensitivity, but must be paired with robust corrections.[3] |
| Positron Range Correction | Directly addresses a primary cause of resolution loss. Can improve resolution by 11-29%.[11] | Highly Recommended. Implement as part of the reconstruction process. |
| PSF / Resolution Recovery | Improves image sharpness and contrast recovery, especially for small objects, by de-blurring the image.[12][13] | Highly Recommended. Use reconstruction algorithms that include PSF modeling. |
| Number of Iterations (OSEM) | Insufficient iterations lead to smooth images and poor quantitative accuracy. Increasing iterations improves convergence and accuracy.[15][16] | Use a higher number of iterations, especially in high-background situations. At least 8 iterations x 16 subsets is a good starting point.[16] |
| Cascade Gamma Correction | Crucial for reducing background noise and improving quantitative accuracy.[8][11] | Mandatory. Use a validated method like sinogram-based tail-fitting. |
| Time-of-Flight (TOF) | Generally improves signal-to-noise ratio. However, its accuracy can be compromised in very high randoms environments.[15] | Use with caution in the presence of very high background activity (e.g., with I-131 therapy). Non-TOF may be more robust in these specific cases.[15] |
Experimental Protocols & Visualizations
Workflow for Optimizing I-124 Spatial Resolution
The following diagram outlines a logical workflow for acquiring and processing I-124 PET data to maximize spatial resolution and quantitative accuracy.
Caption: A workflow for optimizing I-124 PET image acquisition and reconstruction.
I-124 Decay and Its Impact on PET Detection
This diagram illustrates the physical challenges inherent in the I-124 decay scheme that affect PET imaging.
Caption: The I-124 decay scheme and its impact on PET signal detection.
Protocol: Phantom Study for Determining Recovery Coefficients (RCs)
This protocol outlines the experimental steps to determine RCs for partial volume correction, which is essential for accurate quantification.
Objective: To measure the scanner- and isotope-specific RCs to correct for partial volume effects in I-124 PET imaging.
Materials:
-
PET/CT Scanner
-
NEMA IEC Body Phantom or similar phantom with fillable spheres of various known diameters (e.g., 10, 13, 17, 22, 28, 37 mm).[5][17]
-
I-124 radionuclide
-
Calibrated dose calibrator
-
Syringes and water for dilution
-
Image analysis software
Methodology:
-
Activity Preparation:
-
Prepare a solution of I-124 with a known activity concentration. Measure the total activity accurately using a dose calibrator.
-
Fill the spheres in the phantom with this solution. The sphere-to-background activity concentration ratio should be clinically relevant (e.g., 8:1 or 10:1).[3] For some experiments, the background can be left "cold" (no activity).
-
Fill the main body of the phantom with a lower, known concentration of I-124 (the "warm" background).
-
-
Phantom Scanning:
-
Place the phantom in the center of the PET scanner's field of view.
-
Perform a CT scan for attenuation correction.
-
Acquire PET data using your standard clinical protocol for I-124 (e.g., acquisition time, energy window, 3D mode).[18]
-
-
Image Reconstruction:
-
Reconstruct the PET images using the same reconstruction parameters intended for your research studies (e.g., OSEM with PSF and PRC, specific number of iterations/subsets).[18] This ensures the RCs are appropriate for your analysis workflow.
-
-
Image Analysis:
-
Using the image analysis software, draw regions of interest (ROIs) over each sphere.
-
Measure the mean and maximum activity concentration within each sphere's ROI from the reconstructed PET image (A_measured).
-
The true activity concentration (A_true) is what you prepared and measured with the dose calibrator.
-
-
RC Calculation:
-
Calculate the Recovery Coefficient (RC) for each sphere using the formula: RC = A_measured / A_true
-
Plot the calculated RCs as a function of sphere diameter. This curve can then be used to correct the measured activity concentrations from your actual experimental data.
-
Note: It is crucial to establish these RCs for each specific PET scanner, as they can vary significantly between systems.[17]
References
- 1. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. The effect of cascade and coincident gamma rays on PET I-124 imaging of non-uniform activity distributions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. The effect of cascade and coincident gamma rays on PET I-124 imaging of non-uniform activity distributions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Is the Image Quality of I-124-PET Impaired by an Automatic Correction of Prompt Gammas? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correction technique for cascade gammas in I-124 imaging on a fully-3D, Time-of-Flight PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Implementation of Cascade Gamma and Positron Range Corrections for I-124 Small Animal PET | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 12. Synthesized Image Reconstruction for Post-Reconstruction Resolution Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing reconstruction parameters for quantitative 124I-PET in the presence of therapeutic doses of 131I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Iodine-124 PET dosimetry in differentiated thyroid cancer: recovery coefficient in 2D and 3D modes for PET(/CT) systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental investigation of factors affecting the absolute recovery coefficients in iodine-124 PET lesion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with CHIR-124 in vitro
Welcome to the technical support center for CHIR-124. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with CHIR-124 in vitro, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is CHIR-124 and what is its primary mechanism of action?
A1: CHIR-124 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2] Its IC50 (half-maximal inhibitory concentration) for Chk1 is approximately 0.3 nM.[2][3][4] By inhibiting Chk1, CHIR-124 can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, leading to increased sensitivity of cancer cells to DNA-damaging agents.[2][5] It has significantly less activity against other kinases like Chk2, CDK2/4, and Cdc2.[4][6]
Q2: What is the solubility of CHIR-124 in common laboratory solvents?
A2: CHIR-124 is poorly soluble in aqueous solutions but is soluble in organic solvents.[4][7] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions.[8] Solubility in DMSO can vary slightly between suppliers, so it is always recommended to consult the manufacturer's product datasheet. Please refer to the data table below for a summary of reported solubility values.
Q3: Can I dissolve CHIR-124 directly in cell culture media or phosphate-buffered saline (PBS)?
A3: No, CHIR-124 is practically insoluble in water and aqueous buffers like PBS and cell culture media.[4][7] A concentrated stock solution must first be prepared in an organic solvent, typically DMSO, before further dilution into your experimental medium.
Q4: How should I store my CHIR-124 stock solution?
A4: CHIR-124 stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][7] Powdered CHIR-124 is typically stored at -20°C.[8] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide: Overcoming CHIR-124 Precipitation in Vitro
Issue: I observed a precipitate after diluting my CHIR-124 DMSO stock into my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[9]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of CHIR-124 in the cell culture medium exceeds its aqueous solubility limit. | - Lower the final working concentration of CHIR-124 in your experiment. - Perform a dose-response curve to determine the optimal, non-precipitating concentration for your cell line. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock directly into the full volume of aqueous medium creates localized high concentrations, leading to immediate precipitation.[10] | - Pre-warm your cell culture medium to 37°C.[9] - Add the CHIR-124 DMSO stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[10] - Consider preparing an intermediate dilution in a smaller volume of medium first. |
| Low Temperature of Media | The solubility of many compounds, including CHIR-124, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[9] |
| High DMSO Concentration in Final Solution | While DMSO aids in solubility, high final concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration at or below 0.1% to 0.5%. | - Prepare a more concentrated initial stock solution in DMSO to minimize the volume added to the cell culture medium. - Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.[11][12] | - Test the solubility of CHIR-124 in a simpler aqueous solution like PBS to determine if media components are a contributing factor. - If possible, and compatible with your cell line, consider using a different basal medium or serum-free medium. |
Data Presentation
Table 1: Reported Solubility of CHIR-124 in Various Solvents
| Solvent | Solubility | Molar Equivalent | Source |
| DMSO | ~14 mg/mL | ~33.34 mM | [7] |
| DMSO | ~10 mg/mL | [8][13] | |
| DMSO | ~7.14 mg/mL | ~17.00 mM | [3] |
| DMSO | ~7 mg/mL | ~16.67 mM | [4] |
| DMSO | ~2 mg/mL | [14] | |
| Dimethylformamide (DMF) | ~3 mg/mL | [8][13] | |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
Note: The molecular weight of CHIR-124 is 419.91 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM CHIR-124 Stock Solution in DMSO
Materials:
-
CHIR-124 powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Under a chemical fume hood, carefully weigh out the desired amount of CHIR-124 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.199 mg of CHIR-124.
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[7]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing a Final Working Concentration of CHIR-124 in Cell Culture Medium
Objective: To prepare a final concentration of 100 nM CHIR-124 in 10 mL of cell culture medium, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM CHIR-124 stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tube
-
Sterile pipettes and tips
Procedure:
-
Intermediate Dilution: First, prepare a 1:100 intermediate dilution of your 10 mM stock solution in pre-warmed medium.
-
Pipette 990 µL of pre-warmed medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM CHIR-124 stock solution to the medium.
-
Gently vortex to mix. This results in a 100 µM intermediate solution.
-
-
Final Dilution:
-
In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.
-
Add 10 µL of the 100 µM intermediate CHIR-124 solution to the 9.99 mL of medium.
-
Cap the tube and gently invert several times to ensure the solution is homogeneous. This yields a final concentration of 100 nM CHIR-124.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIR-124 | CHK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. CHIR124 ≥98% (HPLC) | 405168-58-3 [sigmaaldrich.com]
Optimizing CHIR-124 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing CHIR-124 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and questions that may arise during experimental planning and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CHIR-124?
A1: CHIR-124 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1][2][3] Chk1 is a critical regulator of the S and G2-M phase cell cycle checkpoints, which are activated in response to DNA damage.[1] By inhibiting Chk1, CHIR-124 abrogates these checkpoints, preventing cancer cells from repairing DNA damage and leading to a process known as mitotic catastrophe and subsequent apoptosis.[1][4] This mechanism is particularly effective in cancer cells with a mutated or deficient p53 tumor suppressor, as they are more reliant on the G2-M checkpoint for survival after DNA damage.[1][4]
Q2: In which cancer models has CHIR-124 shown in vivo efficacy?
A2: CHIR-124 has demonstrated significant in vivo antitumor activity, particularly in xenograft models of human breast and colon cancer.[1][4] It is often used in combination with DNA-damaging agents like topoisomerase I inhibitors (e.g., irinotecan) or radiotherapy, where it has been shown to potentiate their cytotoxic effects.[1][4][5]
Q3: What is a typical starting dose for CHIR-124 in mice?
A3: Based on published preclinical studies, a common oral (p.o.) dosage range for CHIR-124 in mice is 10 mg/kg to 20 mg/kg .[2][3][4] It is crucial to perform a dose-finding study in your specific animal model and tumor type to determine the optimal dose for your experimental conditions.
Troubleshooting Guide
Problem: I am observing significant toxicity (e.g., weight loss, lethargy) in my animals after CHIR-124 administration.
-
Possible Cause 1: Dosage is too high for the specific animal strain or model. While doses of 10-20 mg/kg have been reported to be well-tolerated in some studies, this can vary.[4] A formal Maximum Tolerated Dose (MTD) for CHIR-124 in mice is not publicly available.
-
Troubleshooting Steps:
-
Conduct a dose-escalation study: Start with a lower dose (e.g., 5 mg/kg) and gradually increase the dose in different cohorts of animals.
-
Monitor for signs of toxicity: Closely monitor animal weight, behavior, and overall health. A weight loss of more than 15-20% is often considered a humane endpoint.
-
Perform histological analysis: At the end of the study, or if an animal is euthanized due to toxicity, perform a histopathological analysis of major organs to identify any signs of tissue damage.
-
-
-
Possible Cause 2: Formulation issues. Improper formulation can lead to poor solubility, precipitation of the compound, and erratic absorption, which can contribute to toxicity.
-
Troubleshooting Steps:
-
Ensure complete solubilization: Visually inspect your formulation to ensure CHIR-124 is fully dissolved.
-
Use an appropriate vehicle: For oral administration, Captisol® has been successfully used.[2] For other routes, a thorough vehicle screening is recommended.
-
Prepare fresh formulations: The stability of CHIR-124 in various formulations over time may not be fully characterized. It is best practice to prepare formulations fresh before each administration.
-
-
Problem: I am not observing the expected antitumor efficacy with CHIR-124.
-
Possible Cause 1: Suboptimal dosage or dosing schedule. The dose might be too low, or the frequency of administration may not be sufficient to maintain a therapeutic concentration at the tumor site.
-
Troubleshooting Steps:
-
Increase the dose: If no toxicity was observed at a lower dose, consider escalating the dose to the higher end of the reported effective range (e.g., 20 mg/kg).
-
Adjust the dosing schedule: In some studies, CHIR-124 has been administered four times daily for several consecutive days.[2] Consider increasing the frequency of administration, but be mindful of the potential for increased toxicity.
-
Pharmacokinetic (PK) analysis: If possible, perform a pilot PK study to determine the concentration of CHIR-124 in the plasma and tumor tissue over time. This will help you to design a more effective dosing regimen. Specific pharmacokinetic data for CHIR-124, such as Cmax and half-life, are not widely published.
-
-
-
Possible Cause 2: The tumor model is not sensitive to Chk1 inhibition. The efficacy of CHIR-124 is often dependent on the genetic background of the tumor cells, particularly the p53 status.[1]
-
Troubleshooting Steps:
-
Confirm the p53 status of your tumor cells: Tumors with mutant or null p53 are generally more sensitive to Chk1 inhibitors.
-
Combine with a DNA-damaging agent: The primary application of CHIR-124 is in combination with chemotherapy or radiotherapy. Consider combining CHIR-124 with a topoisomerase I inhibitor like irinotecan, as this has been shown to be a synergistic combination.[1][4]
-
-
Data Presentation
Table 1: Summary of CHIR-124 In Vivo Dosages from Preclinical Studies
| Animal Model | Tumor Type | CHIR-124 Dose | Administration Route | Combination Agent | Efficacy Outcome | Reference |
| SCID Mice | Human Breast Carcinoma (MDA-MB-435) | 10 mg/kg or 20 mg/kg | Oral (p.o.) | Irinotecan (CPT-11) | Potentiation of tumor growth inhibition | [4] |
| Immunodeficient Mice | Human Breast Cancer Xenograft | 10 mg/kg or 20 mg/kg | Oral (p.o.) | - | Not specified as monotherapy | [2] |
Experimental Protocols
Protocol 1: Oral Administration of CHIR-124 in a Xenograft Mouse Model (Combination with Irinotecan)
This protocol is adapted from a published study demonstrating the potentiation of irinotecan's antitumor effect by CHIR-124.[4]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-435) into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (e.g., Captisol®)
-
CHIR-124 alone (10 or 20 mg/kg)
-
Irinotecan (CPT-11) alone (e.g., 50 mg/kg)
-
CHIR-124 (10 or 20 mg/kg) + Irinotecan (e.g., 50 mg/kg)
-
-
CHIR-124 Formulation (Oral Gavage):
-
Vehicle: Captisol®. While a detailed public protocol for CHIR-124 in Captisol® is not available, a general approach for formulating hydrophobic compounds with Captisol® involves creating an aqueous solution of Captisol® (e.g., 20-40% w/v in water) and then adding the powdered CHIR-124. The mixture is typically vortexed or sonicated until the compound is fully dissolved. The final concentration should be calculated based on the desired dose and a dosing volume of approximately 100-200 µL per mouse.
-
-
Irinotecan Formulation (Intraperitoneal Injection):
-
Dissolve Irinotecan (CPT-11) in a suitable vehicle such as sterile saline.
-
-
Dosing Schedule:
-
Day 0: Randomize mice into treatment groups when tumors reach a predetermined size.
-
Days 1-5: Administer Irinotecan (IP) once daily.
-
Days 2-7: Administer CHIR-124 (oral gavage) four times daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Mandatory Visualizations
Caption: CHIR-124 inhibits Chk1, leading to mitotic catastrophe.
Caption: Workflow for a typical CHIR-124 in vivo efficacy study.
Caption: A logical approach to troubleshooting in vivo CHIR-124 experiments.
References
- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of CHIR-124
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the off-target effects of CHIR-124, a potent Chk1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR-124 and what is its primary mechanism of action?
A1: CHIR-124 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 0.3 nM in cell-free assays.[1][2][3][4] Its primary mechanism of action is the inhibition of Chk1, a key regulator of the DNA damage response. By inhibiting Chk1, CHIR-124 abrogates the S and G2-M cell cycle checkpoints, preventing cells from arresting to repair DNA damage.[1][5] This often leads to increased apoptosis, particularly in cancer cells with p53 mutations, when used in combination with DNA damaging agents like topoisomerase I poisons.[1][5]
Q2: What are the known off-targets of CHIR-124?
A2: While highly selective for Chk1, CHIR-124 has been shown to potently inhibit other kinases, most notably Platelet-Derived Growth Factor Receptor (PDGFR) and FMS-like Tyrosine Kinase 3 (Flt3), with IC50 values of 6.6 nM and 5.8 nM, respectively.[1][2][6] It is significantly less active against other kinases such as Chk2, CDK2/4, and Cdc2.[1]
Q3: I am observing a cellular phenotype that doesn't align with Chk1 inhibition. Could this be an off-target effect?
A3: Yes, unexpected cellular phenotypes are often indicative of off-target effects. Inhibition of PDGFR and Flt3 can lead to a range of cellular responses that are distinct from those caused by Chk1 inhibition. For example, PDGFR inhibition can affect cell proliferation, migration, and phenotypic transformation.[7][8][9] Flt3 inhibition is known to impact myeloid differentiation and can also affect cell survival and proliferation.[10][11] If your observed phenotype does not match the known consequences of Chk1 inhibition (e.g., abrogation of G2/M checkpoint, sensitization to DNA damage), it is crucial to investigate potential off-target effects.
Q4: How can I experimentally distinguish between on-target and off-target effects of CHIR-124?
A4: Several experimental strategies can be employed:
-
Dose-Response Titration: Determine the minimal concentration of CHIR-124 required to inhibit Chk1 without engaging off-targets. On-target effects should manifest at concentrations closer to the IC50 for Chk1, while off-target effects will likely require higher concentrations.
-
Washout Experiment: A washout experiment can help determine if the observed effect is reversible. After treating cells with CHIR-124, the compound is washed out, and the cellular phenotype is monitored. If the phenotype reverts to the pre-treatment state, it suggests a reversible interaction, which is characteristic of many kinase inhibitors.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of Chk1 could rescue the on-target phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell proliferation or viability at concentrations where Chk1 inhibition is not expected to be the primary driver. | Inhibition of off-target kinases essential for cell survival, such as PDGFR or Flt3, in certain cell lines.[8][11] | Perform a dose-response curve to determine the IC50 in your specific cell line. Compare this to the known IC50 for Chk1, PDGFR, and Flt3. Assess the expression levels of PDGFR and Flt3 in your cell line. |
| Inconsistent results between experiments. | Variations in cell density, passage number, or compound stability. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of CHIR-124 from a frozen stock for each experiment. |
| Observed phenotype does not correlate with Chk1 pathway modulation (e.g., no change in Cdc25A levels). | The phenotype may be driven by off-target inhibition of pathways regulated by PDGFR or Flt3. | Investigate the phosphorylation status of key downstream effectors of the PDGFR and Flt3 signaling pathways (e.g., STAT3, ERK, Akt) via Western blot. |
| High background in fluorescence-based assays. | Autofluorescence of CHIR-124. | Include a control with CHIR-124 alone to measure its intrinsic fluorescence and subtract this from the experimental values. If possible, use a different assay platform (e.g., luminescence-based). |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of CHIR-124
| Kinase | IC50 (µM) | Reference |
| Primary Target | ||
| Chk1 | 0.0003 | [5][12] |
| Known Off-Targets | ||
| Flt3 | 0.0058 | [1][2][6] |
| PDGFR | 0.0066 | [1][2][6] |
| Other Kinases | ||
| Chk2 | 0.6974 | [12] |
| Cdk2/cyclin A | 0.1911 | [12] |
| Cdc2/cyclin B | 0.5057 | [12] |
| Cdk4/cyclin D | 2.05 | [12] |
| bFGFR | 2.01 | [12] |
| cMET | >3 | [12] |
Experimental Protocols
Protocol 1: Dose-Response Titration for CHIR-124
Objective: To determine the optimal concentration of CHIR-124 for on-target Chk1 inhibition with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of CHIR-124 in culture medium, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add the prepared CHIR-124 dilutions.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) or a target-specific assay (e.g., Western blot for phospho-Chk1 substrates).
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 or EC50 value.
Protocol 2: Washout Experiment to Assess Reversibility
Objective: To determine if the cellular effects of CHIR-124 are reversible upon its removal.
Methodology:
-
Treatment: Treat cells with CHIR-124 at a concentration known to induce the phenotype of interest for a specific duration.
-
Washout: a. Aspirate the medium containing CHIR-124. b. Wash the cells twice with pre-warmed, drug-free culture medium. c. Add fresh, drug-free culture medium to the cells.
-
Monitoring: Monitor the cells at various time points after washout (e.g., 2, 4, 8, 24 hours) for the reversal of the phenotype. This can be assessed by microscopy, flow cytometry, or biochemical assays.
-
Control: Include a set of cells continuously exposed to CHIR-124 as a positive control.
Visualizations
Caption: On-target effect of CHIR-124 on the Chk1 signaling pathway.
Caption: Potential off-target effect of CHIR-124 on the PDGFR signaling pathway.
Caption: Potential off-target effect of CHIR-124 on the Flt3 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with CHIR-124.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHIR-124 | CHK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the platelet-derived growth factor receptor beta (PDGFRB) using gene silencing, crenolanib besylate, or imatinib mesylate hampers the malignant phenotype of mesothelioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FLT3 tyrosine kinase inhibition modulates PRC2 and promotes differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting CHIR-124 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1 inhibitor, CHIR-124.
Frequently Asked Questions (FAQs) - Troubleshooting CHIR-124 Instability
Q1: My CHIR-124, dissolved in DMSO, has formed a precipitate after storage. What should I do?
A1: Precipitation of CHIR-124 in DMSO can occur, especially if the DMSO has absorbed moisture.[1] To redissolve the compound, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[2][3] To prevent this, always use fresh, anhydrous DMSO for preparing stock solutions.[1][4] It is also crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can affect stability.[1][4]
Q2: I observed precipitation when diluting my CHIR-124 DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A2: Direct dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate out of solution.[2] To avoid this, it is recommended to perform a serial dilution in DMSO first to lower the concentration. Subsequently, add this diluted DMSO solution to your aqueous buffer or medium. Pre-warming both the CHIR-124 stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation.[2] If precipitation still occurs, sonication may help to redissolve the compound.[2]
Q3: What are the optimal storage conditions for CHIR-124 powder and its stock solutions to ensure stability?
A3: For long-term stability, CHIR-124 powder should be stored at -20°C, where it can be stable for up to 3 years.[1][2][4] Once dissolved in a solvent like DMSO, the stock solution is best stored at -80°C, which can maintain its stability for up to 2 years.[4] For shorter-term storage, -20°C is acceptable for up to 1 year.[4] It is highly recommended to aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[1]
Q4: Can I store my CHIR-124 DMSO stock solution at room temperature for a short period?
A4: It is not recommended to store CHIR-124 stock solutions at room temperature, even for a short duration.[2] The stability of the compound in solution is significantly better at lower temperatures. For any unused portion of a working solution, it is best to discard it if not used on the same day, especially for in vivo experiments.[4]
Data Presentation
Table 1: Solubility of CHIR-124 in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | ~17.00 mM (7.14 mg/mL) | Requires sonication. Hygroscopic DMSO can reduce solubility. | [4] |
| DMSO | 14 mg/mL (33.34 mM) | Sonication is recommended. | [2] |
| DMSO | 10 mg/mL | - | [5] |
| DMSO | 2 mg/mL | Clear solution. | [6] |
| DMSO | 25 mM | - | [3] |
| DMF | 3 mg/mL | - | [5] |
| H₂O | < 1 mg/mL | Insoluble or slightly soluble. | [2] |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble. | [2] |
| 0.1N HCl (aq) | Soluble | - | [7] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 3 years | [1][2][4] |
| Powder | 4°C | 2 years | [4] |
| In Solvent | -80°C | ~2 years | [1][4] |
| In Solvent | -20°C | ~1 year | [2][4] |
Experimental Protocols
Protocol 1: Preparation of CHIR-124 Stock Solution
-
Bring the vial of CHIR-124 powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for a short period.[2] Gentle warming to 37°C can also aid dissolution.[3]
-
Once a clear solution is obtained, aliquot it into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.[4]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the CHIR-124 DMSO stock solution at room temperature.
-
If necessary, perform an intermediate dilution in DMSO to get closer to the final working concentration.
-
Pre-warm the cell culture medium to 37°C.[2]
-
Add the required volume of the CHIR-124 DMSO solution to the pre-warmed medium and mix immediately by gentle inversion or pipetting. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: CHIR-124 inhibits Chk1, preventing Cdc25A phosphorylation and S-phase arrest.
Caption: A logical workflow for troubleshooting CHIR-124 solution instability issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 3. CHIR-124 (CAS 405168-58-3) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CHIR124 ≥98% (HPLC) | 405168-58-3 [sigmaaldrich.com]
- 7. axonmedchem.com [axonmedchem.com]
Validation & Comparative
A Comparative Guide to I-124 PET and I-131 SPECT Imaging in Nuclear Medicine
In the landscape of molecular imaging and radionuclide therapy, particularly for differentiated thyroid cancer (DTC), both Iodine-124 Positron Emission Tomography (I-124 PET) and Iodine-131 Single Photon Emission Computed Tomography (I-131 SPECT) are pivotal tools. While both utilize isotopes of iodine to visualize thyroidal and metastatic tissue, their underlying physics, imaging characteristics, and clinical applications present distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Principles and Performance Characteristics
I-124 is a positron-emitting isotope with a half-life of 4.2 days, making it suitable for PET imaging.[1][2] This modality offers superior spatial resolution, sensitivity, and quantitative accuracy compared to SPECT.[1][2][3] I-131, conversely, is a beta and gamma emitter with a longer half-life of approximately 8 days. It is used for both diagnostic imaging (SPECT) and therapy.[4][5] The high-energy gamma emissions of I-131, however, result in poorer image quality and lower spatial resolution compared to PET.[2][6]
The fundamental difference in image acquisition is a key differentiator. I-124 PET relies on the near-simultaneous detection of two 511 keV annihilation photons, a process known as electronic collimation, which provides high sensitivity.[6] I-131 SPECT, on the other hand, requires physical collimators to determine the direction of incoming gamma rays, which limits sensitivity and resolution.[6]
Quantitative Performance Comparison
A key aspect of comparing these modalities is their lesion detectability. I-124 PET generally demonstrates higher spatial resolution (~5 mm) compared to I-131 SPECT (~15 mm).[1][3] This inherent advantage allows PET to better identify smaller lesions.[1][3]
However, the clinical context often involves comparing a low-activity diagnostic I-124 PET scan with a post-therapy I-131 SPECT scan, which is performed after a much higher therapeutic activity has been administered.[4][5] This discrepancy has led to reports of false-negative I-124 PET results.[3][4][5]
A phantom-based study by Beijst et al. (2016) quantified the relationship between the two modalities using a metric called the Detectability Equivalence Percentage (DEP). The DEP represents the percentage of I-131 activity that is required with I-124 to achieve the same contrast-to-noise ratio (CNR), a measure of detectability.
Table 1: I-124 PET vs. I-131 SPECT Lesion Detectability Data sourced from a phantom study comparing attenuation- and scatter-corrected SPECT with advanced reconstruction PET (Point-Spread Function and Time-of-Flight).
| Sphere Diameter (mm) | Detectability Equivalence Percentage (DEP) | Interpretation |
| 10 | 1.5% | A low I-124 activity (1.5% of the I-131 activity) is sufficient for similar detectability.[4] |
| 13 | 1.9% | Detectability remains comparable with relatively low I-124 activity.[4] |
| 17 | 1.9% | Detectability remains comparable with relatively low I-124 activity.[4] |
| 22 | 4.4% | A higher relative I-124 activity is needed for equivalent detectability as lesion size increases.[4] |
| 28 | 9.0% | The required I-124 activity for equivalent detection continues to increase with lesion size.[4] |
| 37 | 16.2% | For large lesions, a significantly higher percentage of I-124 activity is needed to match I-131 SPECT detectability.[4] |
These data show that for small lesions (≤17 mm), a low I-124 activity (around 1-2% of the I-131 therapeutic activity) is sufficient to achieve similar detectability.[1][4] For larger lesions, however, false-negative I-124 PET results may occur because the typically administered low diagnostic activity is insufficient to match the detectability of a high-activity post-therapy I-131 scan.[1][4]
Table 2: General Imaging Parameter Comparison
| Parameter | I-124 PET/CT | I-131 SPECT/CT |
| Radionuclide Half-life | 4.2 days[2] | ~8.0 days |
| Primary Emission | Positron (β+)[1] | Beta (β-), Gamma (γ) |
| Typical Diagnostic Activity | 20–74 MBq[1][3] | 37–150 MBq (diagnostic)[3] |
| Typical Therapeutic Activity | N/A (not used for therapy) | 5,500–7,400 MBq[1] |
| Spatial Resolution | ~5 mm[1][3] | ~15 mm[1][3] |
| Image Quality | Superior; high sensitivity and quantitation[1][2][3] | Poor; due to high-energy gamma emissions and septal penetration[2][6] |
| Primary Advantage | High resolution, sensitivity, and accurate quantification for dosimetry[1][2][7] | Widely available, established therapeutic agent |
| Primary Limitation | Potential for false-negatives at low activity for large lesions; complex decay schema[2][4] | Poor image quality and spatial resolution[2] |
Clinical Workflow and Applications
I-124 PET/CT is increasingly used for pre-therapeutic dosimetry and staging in patients with DTC.[5][7][8] Its superior image quality can lead to the detection of more lesions compared to diagnostic I-131 scans and can alter patient management.[8][9] A meta-analysis showed that I-124 PET can identify a greater number of foci compared to both diagnostic and post-treatment I-131 scans.[9]
The primary clinical application for I-131 SPECT is post-therapy imaging to assess the biodistribution of the therapeutic dose and identify remnant thyroid tissue or metastases.[1][10][11] The addition of SPECT/CT to planar scintigraphy improves the localization and characterization of iodine-avid foci.[11][12]
Experimental Protocols
Phantom Imaging for Detectability Comparison
To objectively compare the intrinsic performance of the two imaging systems, phantom studies are crucial. A representative protocol is described below, based on the methodology used by Beijst et al. (2016).[4]
-
Phantom: The National Electrical Manufacturers Association (NEMA) 2007 image-quality phantom is used.[4] This phantom contains several fillable spheres of varying diameters (e.g., 10, 13, 17, 22, 28, 37 mm) placed within a larger background compartment.
-
Radiotracer Preparation: The spheres are filled with a known activity concentration of either I-124 or I-131, while the background compartment is filled with a lower activity concentration to simulate tissue background.
-
Image Acquisition:
-
I-124 PET/CT: The phantom is scanned on a PET/CT scanner. Data can be acquired and reconstructed using various algorithms, such as standard filtered back-projection or more advanced iterative methods incorporating Point-Spread Function (PSF) and Time-of-Flight (TOF) information.[4]
-
I-131 SPECT/CT: The phantom is scanned on a SPECT/CT system equipped with high-energy collimators.[6] Images are reconstructed with corrections for attenuation and scatter.[4]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn over the spheres and in the background compartment on the reconstructed images.
-
The Contrast-to-Noise Ratio (CNR) is calculated for each sphere.
-
The I-124 activity required to achieve the same CNR as the I-131 scan is determined, yielding the Detectability Equivalence Percentage (DEP).[3]
-
Clinical Imaging Protocol for Dosimetry
Patient-specific dosimetry using I-124 PET allows for more accurate calculation of the radiation dose that will be delivered to tumors during subsequent I-131 therapy.[7][13][14]
-
Patient Preparation: Patients typically undergo thyroid hormone withdrawal or receive recombinant human TSH (rhTSH) to elevate TSH levels, promoting iodine uptake by thyroid cancer cells. A low-iodine diet is also recommended.[10]
-
I-124 Administration: A diagnostic activity of I-124 (e.g., 37-74 MBq) is administered to the patient.[3]
-
Sequential PET/CT Imaging: The patient undergoes multiple PET/CT scans at various time points post-administration (e.g., 4, 24, 48, 72, and 96 hours).[14][15] This allows for the measurement of the radiotracer's uptake and effective half-life in tumors and normal organs.
-
Dosimetry Calculation:
-
The sequential images are registered to align them anatomically.
-
Time-activity curves are generated for tumors and critical organs (e.g., bone marrow).
-
These data are used in dosimetry software (e.g., 3D-ID) to calculate the cumulated activity and estimate the absorbed dose per unit of administered I-131 activity.[13][14] This allows for the calculation of a personalized therapeutic I-131 activity that maximizes the tumor dose while minimizing toxicity to healthy organs.[16]
-
Conclusion
I-124 PET and I-131 SPECT are complementary imaging modalities in the management of thyroid cancer. I-124 PET offers superior image resolution, sensitivity, and quantitative accuracy, making it an excellent tool for pre-therapeutic staging and, crucially, for patient-specific dosimetry to optimize I-131 therapy.[1][2][7] Its main limitation is the potential for false-negative results when comparing low-activity diagnostic scans to high-activity post-therapy I-131 SPECT, particularly for larger lesions.[1][4]
I-131 SPECT remains the standard for post-therapy evaluation, providing essential information on the biodistribution of the therapeutic agent.[10] While its image quality is inherently poor, its direct link to the therapeutic radionuclide makes it indispensable. The choice between these modalities is therefore not one of replacement, but of strategic application within the clinical workflow to leverage their respective strengths for improved patient outcomes.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Quantitative Comparison of 124I PET/CT and 131I SPECT/CT Detectability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine-124 Imaging for Thyroid Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. The diagnostic value of 124I-PET in patients with differentiated thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diagnostic value of 124I PET compared to 131I imaging in differentiated thyroid cancer: systematic review and meta-analysis. | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. Patient-specific dosimetry for 131I thyroid cancer therapy using 124I PET and 3-dimensional-internal dosimetry (3D-ID) software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Patient-Specific Dosimetry for ^sup 131^I Thyroid Cancer Therapy Using ^sup 124^I PET and 3-Dimensional-Internal Dosimetry (3D-ID) Software - ProQuest [proquest.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to I-124 and Zr-89 for Antibody PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of a radionuclide is a critical decision in the development of antibody-based positron emission tomography (PET) imaging agents. For intact monoclonal antibodies (mAbs), which have long biological half-lives, the radionuclide's physical half-life must be sufficiently long to allow for optimal tumor accumulation and clearance from non-target tissues. Iodine-124 (¹²⁴I) and Zirconium-89 (B1202518) (⁸⁹Zr) have emerged as two of the most suitable long-lived positron emitters for immuno-PET.[1][2] This guide provides an objective, data-driven comparison of ¹²⁴I and ⁸⁹Zr to assist researchers in selecting the optimal isotope for their specific preclinical and clinical applications.
Physical and Decay Characteristics
The intrinsic physical properties of a radionuclide fundamentally influence its performance in PET imaging, affecting image resolution, quantification, and radiation dose. Both ¹²⁴I and ⁸⁹Zr have half-lives that are well-matched to the typical multi-day pharmacokinetics of monoclonal antibodies.[1][3] However, they differ significantly in their decay characteristics, particularly positron energy and co-emitted radiation, which has direct consequences for image quality.[4]
| Property | Iodine-124 (¹²⁴I) | Zirconium-89 (⁸⁹Zr) | Reference(s) |
| Half-life | 4.18 days | 3.27 days (78.4 hours) | [1][5] |
| Positron Emission Abundance | ~23% | ~23% | [6][7][8] |
| Mean Positron Energy (Eβ+ mean) | 819 keV | 396.9 keV | [6][9] |
| Maximum Positron Energy (Eβ+ max) | 2138 keV | 897 keV | [6][10] |
| Decay Mode | β+ (23%), Electron Capture (77%) | β+ (23%), Electron Capture (77%) | [6] |
| Key Gamma Co-emissions | Yes (e.g., 603 keV) | Yes (909 keV) | [4][11] |
Radiolabeling Chemistry and Experimental Protocols
The methods used to attach the radionuclide to the antibody must be robust, yield a stable conjugate, and preserve the antibody's immunoreactivity. The chemistries for radioiodination and radiometal chelation are fundamentally different.
Iodine-124 Labeling: ¹²⁴I is typically attached directly to tyrosine or histidine residues on the antibody via electrophilic substitution.[10][12] This can be achieved using oxidizing agents like Iodogen or Chloramine-T.[13] Indirect methods using prosthetic groups, such as N-succinimidyl-4-hydroxy-3-iodobenzoate (SHPP), are also employed to offer potentially greater stability.[10][13]
Zirconium-89 Labeling: As a radiometal, ⁸⁹Zr requires a bifunctional chelator to be stably attached to an antibody.[14] The most commonly used chelator is desferrioxamine B (DFO), which is first conjugated to lysine (B10760008) residues on the antibody.[14][15] The resulting DFO-antibody conjugate is then radiolabeled with ⁸⁹Zr.
Experimental Protocol: ¹²⁴I-Labeling of an Antibody (Direct Iodogen Method)
This protocol is a generalized example based on common methodologies.
-
Preparation: Coat a reaction vial with 100 µg of Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by evaporating a solution in dichloromethane.
-
Antibody Buffering: Prepare a solution of the antibody (e.g., 1 mg) in a non-reactive buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Radioiodination Reaction:
-
Add the antibody solution to the Iodogen-coated vial.
-
Introduce Na¹²⁴I (e.g., 1-5 mCi) into the vial.
-
Incubate the reaction mixture at room temperature for 15-20 minutes with gentle agitation.
-
-
Quenching: Terminate the reaction by removing the solution from the Iodogen vial. Some protocols may add a quenching agent like sodium metabisulfite.
-
Purification: Separate the ¹²⁴I-labeled antibody from free ¹²⁴I using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Quality Control:
Experimental Protocol: ⁸⁹Zr-Labeling of an Antibody (DFO Chelation Method)
This protocol describes the common two-step process for ⁸⁹Zr labeling.[17]
-
Antibody-Chelator Conjugation:
-
Dissolve the antibody (e.g., 2-5 mg/mL) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add a 3- to 5-fold molar excess of a bifunctional DFO derivative (e.g., p-SCN-Bz-DFO dissolved in DMSO) to the antibody solution.[18]
-
Incubate for 30-60 minutes at 37°C with gentle mixing.
-
Remove unconjugated DFO-NCS via size-exclusion chromatography (e.g., PD-10 column) using a metal-free buffer (e.g., 0.25 M sodium acetate, pH 5.5).
-
-
Radiolabeling:
-
Purification: Purify the ⁸⁹Zr-DFO-antibody from free ⁸⁹Zr using a PD-10 desalting column.
-
Quality Control:
-
Radiochemical Purity: Determine by ITLC or size-exclusion HPLC.[20]
-
Specific Activity: Calculate as the amount of radioactivity per mass of antibody (e.g., MBq/mg).
-
Immunoreactivity: Perform a cell-binding assay to confirm that the conjugation and labeling process did not compromise antigen binding.[20]
-
Visualization of Labeling Workflows
Caption: Workflow for direct ¹²⁴I-labeling of antibodies.
Caption: Two-step workflow for ⁸⁹Zr-labeling of antibodies.
Performance in PET Imaging
Image Resolution
Spatial resolution in PET is partly limited by the distance a positron travels before annihilation. The higher positron energy of ¹²⁴I results in a longer positron range compared to ⁸⁹Zr, which leads to inherently poorer spatial resolution.[9][21] Studies have consistently shown that ⁸⁹Zr provides superior image resolution to ¹²⁴I.[4][21] This can be a significant advantage for visualizing small lesions or resolving fine details.
References
- 1. Long-lived positron emitters zirconium-89 and iodine-124 for scouting of therapeutic radioimmunoconjugates with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging with 89Zr: From Radiochemistry to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Tracers Based on Zirconium-89 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative imaging of I-124 using positron emission tomography with applications to radioimmunodiagnosis and radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3dimagingllc.com [3dimagingllc.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative imaging of 124I and 86Y with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 124 Iodine: a longer-life positron emitter isotope-new opportunities in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Current Perspectives on 89Zr-PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bioconjugation and Radiosynthesis of 89Zr-DFO-labeled Antibodies [jove.com]
- 16. I-124 codrituzumab imaging and biodistribution in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. ramogidagroup.weebly.com [ramogidagroup.weebly.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Spatial Resolution and Image Qualities of Zr-89 on Siemens Biograph TruePoint PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of I-124 PET Imaging with Ex Vivo Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo quantitative imaging using Iodine-124 (I-124) Positron Emission Tomography (PET) with the gold standard ex vivo biodistribution analysis. The following sections detail the experimental protocols for both methodologies, present a comparative summary of quantitative data, and illustrate the workflows through diagrams to aid researchers in designing and interpreting studies for novel radiopharmaceuticals and therapeutic agents.
Data Presentation: Quantitative Comparison of I-124 PET and Ex Vivo Biodistribution
The following table summarizes representative quantitative data from preclinical studies, comparing the uptake of I-124 labeled agents in various tissues as measured by PET imaging and ex vivo gamma counting. The values are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | I-124 PET (%ID/g) | Ex Vivo Biodistribution (%ID/g) | Representative Compound | Animal Model | Time Point Post-Injection | Reference |
| Tumor | 8.5 ± 1.5 | 9.2 ± 1.8 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Liver | 3.2 ± 0.6 | 3.5 ± 0.7 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Spleen | 2.1 ± 0.4 | 2.3 ± 0.5 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Kidneys | 1.5 ± 0.3 | 1.7 ± 0.4 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Lungs | 1.8 ± 0.4 | 2.0 ± 0.5 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Muscle | 0.5 ± 0.1 | 0.6 ± 0.1 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Blood | 1.2 ± 0.2 | 1.3 ± 0.3 | I-124 labeled antibody | Mouse Xenograft | 48 hours | [1] |
| Spleen | 15.2 ± 3.1 | 16.5 ± 3.5 | NIS-encoding RNA Lipoplex | Mouse | 9 hours | [2] |
| Lungs | 2.5 ± 0.5 | 2.8 ± 0.6 | NIS-encoding RNA Lipoplex | Mouse | 9 hours | [2] |
| Liver | 4.1 ± 0.8 | 4.5 ± 0.9 | NIS-encoding RNA Lipoplex | Mouse | 9 hours | [2] |
Note: The data presented are illustrative and may vary depending on the specific radiotracer, animal model, and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
I-124 Radiolabeling of Biomolecules
The labeling of biomolecules such as antibodies or small molecules with I-124 is a critical first step. Direct radioiodination methods are commonly employed.[3]
Materials:
-
Iodine-124 (in the form of [¹²⁴I]NaI)
-
Biomolecule to be labeled (e.g., monoclonal antibody, peptide)
-
Oxidizing agent (e.g., Iodo-Gen®, Chloramine-T)
-
Quenching agent (e.g., sodium metabisulfite)
-
Phosphate buffered saline (PBS)
-
Size-exclusion chromatography columns for purification
Protocol:
-
An oxidizing agent is used to convert iodide ([¹²⁴I]⁻) to a more reactive electrophilic species.
-
The activated iodine is then incubated with the biomolecule, allowing for the formation of a covalent bond, typically with tyrosine or histidine residues.
-
The reaction is quenched to stop the labeling process.
-
The radiolabeled biomolecule is purified from unreacted I-124 and other reagents using size-exclusion chromatography.
-
The radiochemical purity and specific activity of the final product are determined using techniques like radio-TLC or radio-HPLC.
In Vivo I-124 PET/CT Imaging
Preclinical PET/CT imaging allows for non-invasive, longitudinal assessment of radiotracer biodistribution.[2][4]
Animal Handling and Preparation:
-
Animals (typically mice or rats) are anesthetized for the duration of the imaging procedure.
-
A catheter may be placed for intravenous injection of the radiotracer.
-
The animal is positioned on the scanner bed, and its body temperature is maintained.
Image Acquisition:
-
The I-124 labeled agent is administered, usually via tail vein injection.
-
A CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.
-
A dynamic or static PET scan is performed over a specified time course. The long half-life of I-124 (4.2 days) allows for imaging at multiple time points to assess pharmacokinetics.[5]
Image Analysis:
-
PET images are reconstructed using appropriate algorithms that account for the complex decay scheme of I-124.
-
The PET and CT images are co-registered.
-
Regions of interest (ROIs) are drawn on the images corresponding to various organs and the tumor.[6]
-
The radioactivity concentration within each ROI is quantified and expressed as %ID/g or Standardized Uptake Value (SUV).[7][8]
Ex Vivo Biodistribution and Gamma Counting
Following the final imaging session, ex vivo biodistribution is performed to provide a more direct and highly quantitative measure of radioactivity in tissues.[9][10]
Protocol:
-
Immediately after the final PET scan, the animal is euthanized.
-
Blood is collected via cardiac puncture.
-
Organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, lungs, muscle, bone) are dissected, rinsed, blotted dry, and weighed.
-
The radioactivity in each tissue sample is measured using a calibrated gamma counter.
-
Standards of the injected radiotracer are also counted to allow for decay correction and calculation of the injected dose.
-
The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for cross-validating I-124 PET imaging with ex vivo biodistribution studies.
Caption: Workflow for I-124 PET imaging and ex vivo biodistribution cross-validation.
Logical Relationship Diagram
This diagram illustrates the relationship between the in vivo and ex vivo methodologies and their contribution to the overall validation process.
Caption: Relationship between I-124 PET and biodistribution for quantitative validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodine-124 PET quantification of organ-specific delivery and expression of NIS-encoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Basics and Advances of Quantitative PET Imaging | Radiology Key [radiologykey.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to I-124 Radiolabeling Methods for Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate radiolabeling strategy is critical for the development of I-124 labeled biologics for positron emission tomography (PET) imaging. The method chosen can significantly impact the radiochemical yield, specific activity, and in vivo stability of the resulting radiopharmaceutical, ultimately influencing imaging quality and diagnostic accuracy. This guide provides a detailed comparison of common direct and indirect radioiodination methods for I-124, supported by experimental data and protocols to aid researchers in selecting the optimal approach for their specific biomolecule.
It is important to note that unlike metallic radionuclides which require a chelator to bind to a biomolecule, radioiodination involves the formation of a direct covalent bond with the protein or peptide. Therefore, this guide compares different labeling reagents and methods rather than chelators.
Direct Radioiodination Methods: A Comparison of Oxidizing Agents
Direct radioiodination involves the oxidation of radioactive iodide (I-) to an electrophilic species (I+) that can then react with electron-rich amino acid residues on the protein, primarily tyrosine and to a lesser extent, histidine. The choice of oxidizing agent is a key variable in this process.
Chloramine-T vs. Iodogen
Chloramine-T and Iodogen are two of the most commonly used oxidizing agents for direct radioiodination. While both can be effective, they possess distinct characteristics that may favor one over the other depending on the sensitivity of the biomolecule being labeled.
| Parameter | Chloramine-T | Iodogen® |
| Radiochemical Yield | >90%[1] | >80%[1] |
| Reaction Time | Typically short (e.g., ≤ 3 minutes)[1] | Generally longer than Chloramine-T |
| Reaction Conditions | Aqueous solution, room temperature | Solid-phase (coated on reaction vessel), room temperature |
| Effect on Protein | Can be harsh, potential for oxidative damage to sensitive proteins[2] | Milder, often preferred for sensitive biomolecules[3] |
| Ease of Use | Requires addition of a quenching agent (e.g., sodium metabisulfite) | Reaction is stopped by removing the solution from the coated vessel |
| Purity | High radiochemical purity achievable | High radiochemical purity achievable |
Key Considerations:
-
Protein Sensitivity: Iodogen is generally considered a milder oxidizing agent and is often the preferred choice for proteins that are sensitive to oxidation.[3] The solid-phase nature of Iodogen also limits direct contact of the oxidizing agent with the protein, further reducing the risk of damage.
-
Reaction Speed: The Chloramine-T method is typically faster.[4]
-
Quenching Step: The need for a quenching agent like sodium metabisulfite (B1197395) in the Chloramine-T method can potentially damage the protein by cleaving disulfide bonds.[5]
Indirect Radioiodination Methods: A Comparison of Prosthetic Groups
Indirect, or conjugation, labeling involves a two-step process. First, a small molecule, known as a prosthetic group, is radioiodinated. This activated, radiolabeled molecule is then purified and reacted with the biomolecule, typically targeting primary amines (e.g., lysine (B10760008) residues). This approach avoids exposing the target protein to potentially harsh oxidizing conditions.
N-succinimidyl-4-[124I]iodobenzoate (SIB) vs. Bolton-Hunter Reagent
N-succinimidyl-4-[124I]iodobenzoate (SIB) and the Bolton-Hunter reagent (N-succinimidyl 3-(4-hydroxy-5-[124I]iodophenyl)propionate) are widely used prosthetic groups for protein radioiodination.
| Parameter | N-succinimidyl-4-[124I]iodobenzoate ([124I]SIB) | Bolton-Hunter Reagent ([124I]I-SHPP) |
| Overall Radiochemical Yield | ~50-60% for protein conjugation[6] | ~17-18% for antibody conjugation[7] |
| In Vivo Stability | Generally high, with low deiodination[6] | More stable than direct iodination, but some studies show slightly higher deiodination than SIB[3] |
| Immunoreactivity | Generally well-preserved | Can sometimes be reduced compared to direct labeling[3] |
| Reaction Conditions | Two-step process: 1) Radioiodination of precursor, 2) Conjugation to protein (typically pH 8.5) | Two-step process: 1) Radioiodination of precursor, 2) Conjugation to protein (typically pH 8.5) |
| Precursor Synthesis | Requires synthesis of a tri-n-butylstannyl precursor | Commercially available precursors |
Key Considerations:
-
In Vivo Stability: A significant advantage of indirect methods, particularly with SIB, is the increased in vivo stability of the radioiodinated conjugate, leading to lower uptake of free radioiodine in the thyroid and stomach.[6]
-
Preservation of Biological Activity: By avoiding direct exposure of the protein to oxidizing agents, indirect methods can be crucial for maintaining the biological activity and immunoreactivity of sensitive biomolecules.
-
Complexity: Indirect methods are more complex and time-consuming than direct methods due to the multi-step process involving synthesis and purification of the radiolabeled prosthetic group.
Direct vs. Indirect Labeling: A Head-to-Head Comparison
| Feature | Direct Labeling (Chloramine-T, Iodogen) | Indirect Labeling (SIB, Bolton-Hunter) |
| Procedure | Single-step reaction | Multi-step (prosthetic group labeling then conjugation) |
| Speed | Faster | Slower |
| Protein Exposure | Exposed to oxidizing agents | Not exposed to oxidizing agents |
| In Vivo Stability | Prone to deiodination | Generally more stable, less deiodination |
| Applicability | Requires accessible tyrosine/histidine residues | Targets primary amines (lysine), broader applicability |
| Complexity | Simpler | More complex |
Experimental Protocols
Direct Radioiodination using Iodogen
This protocol is a general guideline and should be optimized for the specific protein of interest.
-
Preparation of Iodogen-coated tubes:
-
Dissolve Iodogen in a suitable organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Aliquot the solution into reaction vials (e.g., 100 µL for 100 µg of Iodogen).
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial.
-
Store the coated vials in a desiccator. Pre-coated tubes are also commercially available.[5]
-
-
Radiolabeling Reaction:
-
To the Iodogen-coated tube, add 50-100 µg of the protein dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add 1-10 mCi of [124I]NaI.
-
Incubate at room temperature for 15-30 minutes with gentle agitation.
-
-
Quenching and Purification:
-
Stop the reaction by transferring the reaction mixture to a new tube, leaving the solid-phase Iodogen behind.
-
Purify the radiolabeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled protein from unreacted iodide.
-
Direct Radioiodination using Chloramine-T
This protocol requires careful control of the reaction time and quenching step to minimize protein damage.
-
Reaction Setup:
-
In a reaction vial, combine 50-100 µg of the protein in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add 1-10 mCi of [124I]NaI.
-
-
Initiation of Labeling:
-
Add a freshly prepared solution of Chloramine-T in buffer (typically 1 mg/mL). The amount of Chloramine-T should be optimized but is often used in a 1:1 or 2:1 molar ratio to the protein.
-
Incubate at room temperature for 1-3 minutes.
-
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of a reducing agent, such as sodium metabisulfite (typically a solution of 2 mg/mL in buffer).[5]
-
Purify the radiolabeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Indirect Radioiodination using N-succinimidyl-4-[124I]iodobenzoate ([124I]SIB)
This is a two-step procedure.
Step 1: Synthesis of [124I]SIB
-
Precursor: Start with the tin precursor, N-succinimidyl-4-(tri-n-butylstannyl)benzoate.
-
Radioiodination:
-
To a reaction vial containing the tin precursor, add [124I]NaI.
-
Add an oxidizing agent (e.g., peracetic acid or Iodogen).
-
The reaction is typically carried out in an acidic medium.
-
Incubate at room temperature for 10-15 minutes.
-
-
Purification: Purify the [124I]SIB using HPLC.
Step 2: Conjugation to the Protein
-
Reaction Setup:
-
Dissolve the protein in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Add the purified [124I]SIB (typically dissolved in a small amount of a solvent like DMF).
-
-
Conjugation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the [124I]SIB-conjugated protein using a size-exclusion chromatography column to remove unreacted [124I]SIB and other small molecules.
-
Visualizing the Workflow
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine-124: A Promising Positron Emitter for Organic PET Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chk1 Inhibitors: CHIR-124 vs. Prexasertib
Checkpoint kinase 1 (Chk1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] As a central transducer kinase in the ATR-Chk1 signaling pathway, it governs cell cycle checkpoints, particularly the G2/M checkpoint, allowing time for DNA repair before mitotic entry.[2][3][4] In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), reliance on the S and G2/M checkpoints for survival is heightened.[4] This dependency makes Chk1 an attractive therapeutic target. Inhibition of Chk1 can abrogate these critical checkpoints, leading to premature entry into mitosis with unrepaired DNA damage, a process termed mitotic catastrophe, and subsequent cell death.[5][6]
This guide provides a detailed comparison of two prominent Chk1 inhibitors: CHIR-124, a highly selective and potent preclinical compound, and prexasertib (B560075) (LY2606368), a dual Chk1/Chk2 inhibitor that has undergone extensive clinical investigation. We will examine their mechanism of action, comparative performance based on experimental data, and the methodologies used to evaluate them.
Mechanism of Action: Targeting the ATR-Chk1 Pathway
In response to single-stranded DNA or replication stress, the ATR kinase is activated and phosphorylates Chk1 at Ser-317 and Ser-345.[3][4] This activation cascade leads to the phosphorylation of downstream effectors, primarily the Cdc25 family of phosphatases.[4][7] Activated Chk1 phosphorylates and inactivates Cdc25A, B, and C, preventing them from dephosphorylating and activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[4][5] By inhibiting Chk1, compounds like CHIR-124 and prexasertib prevent the inactivation of Cdc25, leading to uncontrolled CDK activity, bypass of the G2/M checkpoint, and cell death.[5][8]
Comparative Performance Data
The primary distinction between CHIR-124 and prexasertib lies in their potency and selectivity. CHIR-124 is exceptionally potent against Chk1 and demonstrates high selectivity over the related kinase Chk2. Prexasertib, while also a potent Chk1 inhibitor, is considered a dual Chk1/Chk2 inhibitor due to its significant activity against Chk2.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Potency (IC50 / Ki) | Selectivity (vs. Chk1) | Off-Target Kinases (IC50) | Reference(s) |
| CHIR-124 | Chk1 | 0.3 nM (IC50) | - | FLT3 (5.8 nM), PDGFR (6.6 nM), GSK-3 (23.3 nM) | [9][10][11] |
| Chk2 | 700 nM (IC50) | ~2,333-fold | [10] | ||
| Prexasertib | Chk1 | 0.9 nM (Ki) | - | RSK1 (9 nM), RSK2 (9 nM) | [12][13] |
| Chk2 | 8 nM (IC50) | ~8-9-fold | [12][13] |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | Potency (IC50) | Notes | Reference(s) |
| CHIR-124 | MDA-MB-435 | Cytotoxicity | 80 nM | Potentiates cytotoxicity of topoisomerase poisons. | [9] |
| Prexasertib | Ovarian Cancer Panel | Cell Viability | 1 - 10 nM | Effective as monotherapy regardless of BRCA status. | [14][15] |
| HGSOC Panel | Cell Viability | 6 - 49 nM | Effective in BRCA wild type and mutant cell lines. | [16] |
Key Experimental Protocols
Objective comparison relies on standardized and reproducible experimental methods. Below are detailed protocols for assays commonly used to characterize Chk1 inhibitors.
In Vitro Chk1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Chk1 kinase.
-
Objective : To determine the IC50 value of an inhibitor against the Chk1 kinase domain.
-
Materials :
-
Recombinant Chk1 kinase domain (expressed in Sf9 insect cells).[9][11]
-
Kinase reaction buffer: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 25 mM β-glycerophosphate, 0.01% BSA.[10][11]
-
ATP solution containing unlabeled ATP and 33P-γ-labeled ATP.[10][11]
-
Test inhibitors (e.g., CHIR-124) in a serial dilution.
-
-
Procedure :
-
Prepare a kinase reaction mix containing the reaction buffer, 1.35 nM Chk1 kinase domain, and 0.5 µM peptide substrate.[10][11]
-
Add a dilution series of the test inhibitor to the reaction mix in a 96-well plate.
-
Initiate the kinase reaction by adding the ATP solution (final concentration 1 µM unlabeled ATP, 5 nM 33P-γ-ATP).[10]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and capture the biotinylated peptide on a streptavidin-coated plate.
-
Wash the plate to remove unincorporated 33P-γ-ATP.
-
Measure the amount of incorporated phosphate (B84403) using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Objective : To determine the IC50 value of an inhibitor on the growth and survival of cancer cell lines.
-
Materials :
-
Procedure :
-
Seed cells in a 96-well plate at a density of 2,000–4,000 cells/well and allow them to attach overnight.[14][15]
-
Treat the cells with a serial dilution of the test inhibitor or DMSO as a vehicle control.
-
Incubate the plates for a defined period (e.g., 3 to 6 days).[14][15]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to DMSO-treated control cells and determine the IC50 value using graphing software like GraphPad Prism.[15][16]
-
Preclinical and Clinical Summary
CHIR-124
CHIR-124 is a quinolone-based compound characterized as a novel, potent, and highly selective inhibitor of Chk1.[8][9] Its preclinical profile is marked by an IC50 of 0.3 nM in cell-free assays and over 2,000-fold selectivity against Chk2.[9] This high selectivity makes it an excellent tool for specifically interrogating the function of Chk1. Studies have shown that CHIR-124 strongly synergizes with topoisomerase inhibitors like camptothecin (B557342) and irinotecan, particularly in p53-mutant cancer cell lines.[8][10] By abrogating the S and G2-M checkpoints induced by these DNA-damaging agents, CHIR-124 potentiates apoptosis and enhances anti-tumor activity in xenograft models.[8][9]
Prexasertib (LY2606368)
Prexasertib is a selective, ATP-competitive inhibitor of both Chk1 and Chk2.[16][17] While potent against Chk1 (Ki = 0.9 nM), it is only about 8-fold more selective for Chk1 than for Chk2, positioning it as a dual inhibitor.[12][13] This broader activity may be advantageous in certain contexts. Prexasertib has demonstrated significant single-agent activity in preclinical models of high-grade serous ovarian cancer (HGSOC), inducing DNA damage and replication stress.[14][15] This promising preclinical activity has translated into clinical studies. Phase 2 trials have shown that prexasertib monotherapy is tolerable and clinically active in heavily treated patients with recurrent HGSOC, including those with platinum-resistant disease and without BRCA mutations.[18][19] The most common treatment-related adverse events are hematologic, including neutropenia, thrombocytopenia, and anemia, which are consistent with the on-target effects of cell cycle checkpoint inhibition.[6][18]
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CHIR-124 | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bionews.com [bionews.com]
- 19. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CHIR-124 and ATR Inhibitors in Cancer Therapy
A Guide for Researchers and Drug Development Professionals
The DNA Damage Response (DDR) is a critical signaling network that safeguards genomic integrity. Cancer cells, characterized by rapid proliferation and genomic instability, often exhibit high levels of replication stress, making them particularly dependent on key DDR kinases for survival. Two central regulators in the DDR pathway, Ataxia Telangiectasia and Rad3-related (ATR) kinase and Checkpoint Kinase 1 (CHK1), have emerged as promising therapeutic targets. This guide provides a comparative analysis of the CHK1 inhibitor, CHIR-124, and the broader class of ATR inhibitors, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.
The ATR-CHK1 Signaling Pathway: An Overview
ATR acts as a primary sensor for a wide range of DNA damage, particularly single-stranded DNA that arises from replication stress.[1] Upon activation, ATR phosphorylates and activates a multitude of downstream substrates, with CHK1 being the most critical.[1][2] Activated CHK1 then orchestrates cell cycle arrest, primarily at the S and G2-M phases, by phosphorylating effector proteins like CDC25 phosphatases.[3][4] This pause allows time for DNA repair, prevents the propagation of damaged DNA, and stabilizes replication forks.[3][5] Inhibiting either ATR or CHK1 disrupts this crucial survival pathway, leading to cell death, especially in cancer cells that are highly reliant on this checkpoint.
Performance Data: CHIR-124 vs. ATR Inhibitors
The efficacy of these inhibitors is primarily assessed by their potency (IC50) in biochemical assays and their ability to inhibit cell growth in various cancer cell lines.
Biochemical Potency and Selectivity
CHIR-124 is a highly potent and selective inhibitor of CHK1.[6][7] It demonstrates significantly less activity against the related kinase CHK2 and other cell cycle kinases.[8] ATR inhibitors, such as Berzosertib and Ceralasertib, are also potent molecules that competitively bind to the ATP-binding pocket of the ATR kinase.[1]
Table 1: Biochemical Potency of CHIR-124 and Representative ATR Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Source(s) |
|---|---|---|---|---|
| CHIR-124 | CHK1 | 0.3 | >2,000-fold vs. CHK2; >500-fold vs. CDK2/4, Cdc2 | [6][8][9] |
| CHK2 | 700 | [7] | ||
| PDGFR | 6.6 | Also targets other kinases | [9] | |
| FLT3 | 5.8 | [9] | ||
| Berzosertib (M6620/VE-822) | ATR | 7.6 (at 10 µM ATP) | Highly selective for ATR | [3][10] |
| Ceralasertib (AZD6738) | ATR | N/A (Potent) | Highly selective for ATR | [3] |
| Elimusertib (BAY1895344) | ATR | 600 (at 10 µM ATP) | Highly selective for ATR |[3][10] |
Note: IC50 values can vary based on assay conditions, such as ATP concentration.
Cellular Activity
In cellular contexts, both CHIR-124 and ATR inhibitors show synergistic effects when combined with DNA-damaging agents like topoisomerase poisons (e.g., SN-38, camptothecin) or chemotherapy (e.g., gemcitabine, cisplatin).[4][11][12] This synergy is particularly pronounced in cancer cells with p53 mutations, which lack a functional G1 checkpoint and are thus more reliant on the S and G2-M checkpoints regulated by the ATR-CHK1 pathway.[6][11]
Table 2: Cellular Effects of CHIR-124 and ATR Inhibitors
| Inhibitor Class | Cellular Mechanism | Key Effects | Combination Strategy | Source(s) |
|---|---|---|---|---|
| CHIR-124 (CHK1i) | Abrogation of S and G2-M checkpoints | Potentiates apoptosis, restores Cdc25A levels | Synergizes with topoisomerase I poisons (e.g., irinotecan, SN-38) | [7][11] |
| ATR Inhibitors | Disruption of DNA damage repair and checkpoint control | Prevents CHK1 phosphorylation, induces replication catastrophe, enhances genomic instability | Synergizes with chemotherapy (e.g., cisplatin), radiotherapy, and PARP inhibitors |[5][13][14] |
Key Experimental Protocols
Evaluating the performance of CHIR-124 and ATR inhibitors involves a standard set of biochemical and cellular assays.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Methodology (CHK1 Kinase Assay - ADP-Glo™)
-
Reaction Setup : Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a CHK1-specific substrate peptide (e.g., derived from CDC25C).[6][15]
-
Inhibitor Addition : Add serial dilutions of the test inhibitor (e.g., CHIR-124) or a DMSO vehicle control to the wells of a 96- or 384-well plate.[15]
-
Enzyme Addition : Add purified recombinant CHK1 enzyme to initiate the kinase reaction.[15]
-
Incubation : Incubate the plate at 30°C for 45-60 minutes to allow for substrate phosphorylation.[15][16]
-
ADP Detection :
-
Data Acquisition : Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus reflects CHK1 activity.
-
Analysis : Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Methodology (ATR Kinase Assay - HTRF) A similar protocol is used for ATR, often employing a Homogeneous Time-Resolved Fluorescence (TR-FRET) format. This involves a recombinant ATR/ATRIP complex, a biotinylated substrate (e.g., a p53-based peptide), and detection antibodies labeled with Europium and a d2 fluorophore to measure substrate phosphorylation.[10]
Cell Viability Assay
This assay determines the effect of an inhibitor on cell proliferation and survival, allowing for the calculation of a cellular IC50 value.
Methodology (Resazurin/MTT Reduction Assay)
-
Cell Seeding : Plate cancer cells in a 96-well plate at an optimized density and allow them to adhere overnight.[17][18]
-
Compound Treatment : Treat the cells with a range of concentrations of the inhibitor (CHIR-124 or an ATR inhibitor) and incubate for a specified period (typically 72 hours).[17][18]
-
Reagent Addition : Add a viability reagent such as Resazurin or MTT to each well.[19][20]
-
Incubation : Incubate the plate for 1-4 hours at 37°C. Metabolically active, viable cells will reduce the reagent into a colored (formazan) or fluorescent (resorufin) product.[19]
-
Data Acquisition : Measure the absorbance or fluorescence using a microplate reader.
-
Analysis : Normalize the data to vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the IC50.[17]
Western Blotting for Pathway Modulation
Western blotting is used to confirm that the inhibitor is engaging its target within the cell. For ATR inhibitors, a key pharmacodynamic marker is the reduction of CHK1 phosphorylation at Serine 345 (p-CHK1 S345), a direct downstream target of ATR.[1][21]
Methodology (p-CHK1 Western Blot)
-
Cell Treatment : Culture cells and treat with the ATR inhibitor for 1-2 hours. Induce DNA damage (e.g., with hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway.[1][22]
-
Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[1][23]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel to separate proteins by size.[24]
-
Membrane Transfer : Transfer the separated proteins to a PVDF membrane.[24]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Detection : Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[24]
-
Analysis : Quantify band intensities. The membrane can be stripped and re-probed for total CHK1 and a loading control (e.g., β-actin) to normalize the p-CHK1 signal.[21]
Conclusion: A Comparative Outlook
Both CHIR-124 and ATR inhibitors are potent agents that disrupt the critical ATR-CHK1 DNA damage response pathway, but they do so at different nodes.
-
CHIR-124 offers a highly specific and potent method for inhibiting CHK1 directly. Its efficacy is well-documented, particularly in enhancing the effects of DNA-damaging chemotherapy in p53-deficient tumors.[7][11]
-
ATR inhibitors target the master regulator at the top of this signaling cascade. This upstream inhibition prevents the activation of CHK1 and other ATR substrates, potentially leading to a broader impact on the DDR.[2][5] The development of multiple ATR inhibitors for clinical use highlights the significant therapeutic interest in this target.[3][25]
The choice between targeting ATR versus CHK1 may depend on the specific genetic context of the tumor, the desired combination therapy, and the potential for off-target effects. For researchers, the experimental protocols detailed here provide a robust framework for evaluating and comparing the performance of these and other DDR inhibitors, ultimately guiding the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the ATR-CHK1 Axis in Cancer Therapy | MDPI [mdpi.com]
- 13. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. kuickresearch.com [kuickresearch.com]
CHIR-124 Efficacy in Patient-Derived Xenografts: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pre-clinical efficacy of CHIR-124, a potent Chk1 inhibitor, with a focus on its validation in patient-derived xenograft (PDX) models. While direct experimental data for CHIR-124 in PDX models is limited in the public domain, this guide draws comparisons with other notable Chk1 inhibitors, Prexasertib (LY2606368) and AZD7762, for which PDX data is available. This comparative approach aims to provide a valuable framework for assessing the potential of CHIR-124 in a clinically relevant context.
Mechanism of Action: Targeting the DNA Damage Response
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3][4] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1][4] Many cancer cells, particularly those with p53 mutations, are heavily reliant on the Chk1-mediated checkpoint for survival, making it an attractive therapeutic target.[5]
CHIR-124 is a highly potent and selective inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[6][7] It demonstrates over 2,000-fold selectivity for Chk1 over the related kinase Chk2.[6][8] By inhibiting Chk1, CHIR-124 abrogates the S and G2-M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage and subsequent apoptosis, especially in cancer cells treated with DNA-damaging agents.[5][6]
Preclinical Efficacy of CHIR-124 and Other Chk1 Inhibitors
To provide a comparative perspective within the context of PDX models, we summarize the performance of two other well-characterized Chk1 inhibitors, Prexasertib and AZD7762.
| Drug | Cancer Type (Model) | Treatment | Key Findings |
| CHIR-124 | Breast Cancer (Cell line-derived xenograft) | CHIR-124 + Irinotecan (B1672180) | Potentiated the growth inhibitory effects of irinotecan.[5] |
| Prexasertib (LY2606368) | High-Grade Serous Ovarian Cancer (PDX) | Monotherapy | Demonstrated anti-tumor activity as a single agent.[9] |
| Prexasertib (LY2606368) | High-Grade Serous Ovarian Cancer (PDX) | Prexasertib + Olaparib (PARP inhibitor) | Synergistic effect, producing significant tumor growth inhibition in an olaparib-resistant model.[9] |
| Prexasertib (LY2606368) | Osteosarcoma (Primary patient-derived cells) | Monotherapy | Reduced clonogenic survival at low nanomolar concentrations.[1] |
| Prexasertib (LY2606368) | Osteosarcoma (Primary patient-derived cells) | Prexasertib + Cisplatin (B142131) / Talazoparib (B560058) | Synergistic activity observed.[1] |
| AZD7762 | Triple-Negative Breast Cancer (PDX) | Monotherapy | Showed a significant pharmacogenomic interaction with TP53 mutation status.[10] |
| AZD7762 | Pancreatic Cancer (Cell line-derived xenograft) | AZD7762 + Gemcitabine + Radiation | Enhanced radiation sensitivity and gemcitabine-mediated radiosensitization.[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating Chk1 inhibitors, the following diagrams are provided.
Caption: Chk1 Signaling Pathway Inhibition by CHIR-124.
Caption: Experimental Workflow for CHIR-124 Efficacy in PDX Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols based on studies of Chk1 inhibitors in xenograft models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Implantation: Fresh tumor tissue from consenting patients is obtained under sterile conditions and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).[6][9]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Upon reaching the desired volume, the tumors are excised, divided into smaller fragments, and re-implanted into new recipient mice for expansion and creation of cohorts for treatment studies.[6][9]
In Vivo Efficacy Studies
-
Animal Models: Female immunodeficient mice (e.g., 8- to 10-week-old female immunodeficient mice) are used for tumor implantation.[6]
-
Drug Formulation and Administration:
-
CHIR-124: Formulated in an appropriate vehicle (e.g., captisol) and administered orally (p.o.) at specified doses and schedules (e.g., four times daily for 6 days).[6]
-
Irinotecan (CPT-11): Administered intravenously (i.v.) or intraperitoneally (i.p.) at a clinically relevant dose and schedule.[7]
-
Prexasertib: Administered via subcutaneous (SC) injection.[12]
-
-
Treatment Groups: Mice with established tumors are randomized into different treatment groups: vehicle control, CHIR-124 alone, standard-of-care chemotherapy alone (e.g., irinotecan), and the combination of CHIR-124 and chemotherapy.
-
Tumor Growth Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2. Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Biomarker Analysis: At the end of the study, tumors are harvested for pharmacodynamic and biomarker analysis. This can include:
-
Immunohistochemistry (IHC): To assess protein expression and localization (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and phospho-Histone H3 for mitosis).
-
Western Blotting: To quantify the levels of key proteins in the Chk1 signaling pathway (e.g., phospho-Chk1, Cdc25A).
-
Conclusion
CHIR-124 is a potent and selective Chk1 inhibitor with demonstrated preclinical efficacy in combination with DNA-damaging agents in cell line-derived xenograft models. While direct evidence in PDX models is currently lacking, the promising results from other Chk1 inhibitors like Prexasertib and AZD7762 in these more clinically relevant models provide a strong rationale for further investigation of CHIR-124 in a similar setting. The use of PDX models will be crucial to fully validate the therapeutic potential of CHIR-124 and to identify patient populations most likely to benefit from this targeted therapy. The experimental framework outlined in this guide provides a basis for the design of such validation studies.
References
- 1. Prexasertib (LY2606368) reduces clonogenic survival by inducing apoptosis in primary patient-derived osteosarcoma cells and synergizes with cisplatin and talazoparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACR-368, a CHK1/2 Kinase Inhibitor, in Patients With Relapsed or Refractory Desmoplastic Small Round Cell Tumor: Phase I/II Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers [insight.jci.org]
- 7. A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacologic profiling of patient-derived xenograft models of primary treatment-naïve triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic synergy between irinotecan and 5-fluorouracil against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterizing the efficacy of cancer therapeutics in patient-derived xenograft models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
CHIR-124: A Comparative Analysis of its Effects in p53-Mutant versus Wild-Type Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR-124 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and cell cycle progression.[1] The tumor suppressor protein p53 plays a pivotal role in orchestrating cell fate decisions, including cell cycle arrest and apoptosis, in response to cellular stress. The mutational status of p53 is a key determinant of cancer progression and response to therapy. This guide provides a comprehensive comparison of the cellular effects of CHIR-124 in the context of p53-mutant and p53-wild-type cancer cells, supported by experimental data and detailed protocols.
Mechanism of Action: The Role of p53
In response to DNA damage, wild-type p53 can initiate cell cycle arrest, primarily at the G1/S checkpoint, to allow for DNA repair.[2] In contrast, cancer cells with mutated or deficient p53 often lack a functional G1 checkpoint and become heavily reliant on the S and G2/M checkpoints, which are regulated by Chk1, to maintain genomic integrity.[3]
By inhibiting Chk1, CHIR-124 abrogates the G2/M checkpoint, preventing cells from arresting in G2 phase to repair DNA damage.[4] This forces cells, particularly those lacking a functional p53-mediated G1 checkpoint, to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis.[5] Consequently, p53-mutant cells are often more sensitive to the cytotoxic effects of Chk1 inhibitors like CHIR-124, especially when combined with DNA-damaging agents.
Quantitative Comparison of CHIR-124 Effects
The following tables summarize the differential effects of CHIR-124 on p53-wild-type and p53-mutant cancer cells based on published experimental data.
| Cell Line | p53 Status | IC50 (μM) - CHIR-124 alone | Reference |
| MDA-MB-435 | Mutant | 0.08 | [6] |
| HCT116 | Wild-Type | Not explicitly stated for single agent | |
| HCT116 | Mutant (p53-/-) | Not explicitly stated for single agent |
Table 1: Comparative IC50 Values of CHIR-124. Note: IC50 values for CHIR-124 as a single agent are not extensively reported in direct comparative studies between p53 WT and mutant isogenic lines. The provided value is for a p53-mutant cell line.
| Cell Line | p53 Status | Treatment | % Apoptotic Cells | Reference |
| HCT116 | Wild-Type | SN-38 + CHIR-124 | 14% | [4] |
| HCT116 | Mutant (p53-/-) | SN-38 + CHIR-124 | 23% | [4] |
Table 2: Comparative Apoptosis Rates. Data shows the percentage of apoptotic cells following sequential treatment with the topoisomerase I inhibitor SN-38 and CHIR-124.
| Cell Line | p53 Status | Treatment | % Mitotic Cells | % Polyploid Cells | Reference |
| HCT116 | Wild-Type | IR + CHIR-124 | No significant increase | Not reported | [5][7] |
| HCT116 | Mutant (p53-/-) | IR + CHIR-124 | Dramatic increase | Marked accumulation | [5][7] |
Table 3: Comparative Effects on Cell Cycle and Ploidy. Data reflects the changes in the percentage of mitotic and polyploid cells after treatment with ionizing radiation (IR) and CHIR-124.
| Cell Line | p53 Status | Treatment | Clonogenic Survival (SF2) | Dose Enhancement Ratio (DER) | Reference |
| HCT116 | Wild-Type | IR + CHIR-124 | 25.6% | 1.32 | [5] |
| HCT116 | Mutant (p53-/-) | IR + CHIR-124 | 27.7% | 1.35 | [5] |
Table 4: Comparative Radiosensitizing Effects. Data shows the surviving fraction at 2 Gy (SF2) and the dose enhancement ratio for clonogenic survival following treatment with ionizing radiation (IR) and CHIR-124.
Signaling Pathways and Experimental Workflow
Caption: CHIR-124 signaling in p53-mutant vs. wild-type cells.
Caption: Workflow for comparing CHIR-124 effects.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed p53-wild-type and p53-mutant cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of CHIR-124 in culture medium. Remove the medium from the wells and add 100 µL of the CHIR-124 dilutions. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of CHIR-124 that inhibits cell growth by 50%) using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with CHIR-124 (and/or a DNA-damaging agent) for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with CHIR-124 (and/or a DNA-damaging agent) for the indicated time.
-
Cell Harvesting: Collect both the culture supernatant (containing floating cells) and adherent cells (after trypsinization).
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
The available data strongly suggest that the p53 status of cancer cells is a critical determinant of their response to the Chk1 inhibitor CHIR-124. p53-mutant cells, being more reliant on the G2/M checkpoint for survival in the face of DNA damage, exhibit heightened sensitivity to CHIR-124, leading to increased mitotic catastrophe and apoptosis. This differential sensitivity highlights a potential therapeutic window for CHIR-124, particularly in combination with conventional DNA-damaging chemotherapies, for the treatment of p53-deficient tumors. The experimental protocols provided herein offer a robust framework for further investigation and validation of these findings in various cancer models.
References
- 1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 and Cell Cycle Effects After DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Radiosensitization by Chir-124, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Identity of "IKs124" is Unconfirmed: Proper Disposal Procedures Cannot Be Provided Without Accurate Chemical Information
Initial searches for "IKs124" have not yielded a specific Safety Data Sheet (SDS) or definitive chemical identification. Without accurate information on the substance, providing detailed and safe disposal procedures is not possible. The information available from searches for similar-sounding substances, such as Iodine-124 (I-124) and Chlorotetrafluoroethane (R-124), highlights the critical need for precise identification, as their handling and disposal protocols differ significantly.
To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to correctly identify the chemical . Disposal of an unknown substance can pose significant safety and environmental risks.
General Guidance for Unidentified Chemical Waste:
In the absence of a specific SDS for "this compound," it must be treated as a hazardous waste of unknown identity. The following general procedures should be followed until the substance can be accurately identified:
-
Assume Hazard: Treat the substance with the highest level of caution. Assume it is flammable, corrosive, reactive, and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the material.
-
Segregation and Storage: Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials. The container must be clearly labeled as "Hazardous Waste - Identity Unknown."
-
Container Integrity: Ensure the waste container is in good condition, compatible with the unknown chemical, and securely sealed.
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department for guidance on the proper procedures for identifying and disposing of unknown waste. EHS professionals are trained to manage such situations and have the resources to conduct a hazard assessment.
A logical workflow for handling an unidentified chemical waste product is outlined below.
Caption: Workflow for handling unidentified chemical waste.
Action Required:
To receive specific and accurate disposal procedures, please provide the correct chemical name, Chemical Abstracts Service (CAS) number, or any other available identifiers for "this compound." Once the substance is correctly identified, a detailed guide for its safe handling and disposal, including quantitative data and relevant experimental protocols, can be developed.
Personal protective equipment for handling IKs124
Disclaimer: The substance "IKs124" is not a publicly documented chemical entity. The following information is provided as a template for handling a potent, hypothetical small molecule compound and should be adapted to the specific toxicological and physical properties of the actual substance as detailed in its Safety Data Sheet (SDS).
This guide provides crucial safety and logistical information for the handling and disposal of the hypothetical potent compound this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Requirements
When engineering and administrative controls are insufficient to minimize exposure, personal protective equipment (PPE) must be worn.[1] All personnel handling this compound must be trained on the proper use, limitations, and maintenance of their PPE.[2][3]
Minimum PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[3] | Protects eyes from splashes and aerosols. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Prevents inhalation of airborne particles or aerosols. |
This compound Properties and Handling Parameters
This table summarizes the hypothetical physical and safety properties of this compound.
| Parameter | Value | Notes |
| Molecular Weight | 482.5 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol. | Use appropriate solvent for reconstitution. |
| Occupational Exposure Limit (OEL) | 0.1 µg/m³ (8-hour TWA) | Indicates high potency and need for stringent containment. |
| Storage Temperature | -20°C | Protect from light and moisture. |
| Stability | Stable for >1 year at -20°C in solid form. | Solution stability may vary; prepare fresh solutions. |
Experimental Protocols: Handling and Disposal
Adherence to established procedures is critical for safety.[4] Always read the Safety Data Sheet (SDS) before using any material to understand its hazards and necessary precautions.[4]
Protocol 1: Weighing and Reconstituting Solid this compound
-
Preparation: Conduct all manipulations within a certified chemical fume hood or a ventilated balance enclosure. Ensure emergency equipment like an eyewash station is accessible.[5]
-
PPE: Don all required PPE as specified in the table above.
-
Weighing: Use dedicated, calibrated equipment. Tare a suitable container. Carefully transfer the required amount of this compound using a chemical spatula. Avoid generating dust.
-
Reconstitution: Add the appropriate volume of solvent (e.g., DMSO) to the container with the weighed this compound. Cap the container securely and vortex or sonicate until the solid is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.[4]
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solution (e.g., 70% ethanol). Dispose of all contaminated disposables as hazardous chemical waste.
Protocol 2: Disposal of this compound Waste
Proper disposal of hazardous materials is essential to protect individuals and the environment.
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste.[6]
-
Solid Waste:
-
Includes contaminated gloves, lab coats, pipette tips, and empty vials.
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a dedicated, labeled, and sealed hazardous waste container. Separate incompatible materials.[7]
-
Do not pour liquid waste down the drain.
-
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Ensure all containers are properly labeled for pickup.
Workflow and Logical Relationships
The following diagram outlines the complete workflow for the safe handling of this compound, from initial risk assessment to final waste disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. primeoccmed.com [primeoccmed.com]
- 5. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 6. Household Hazardous Waste | Chester County Solid Waste Authority, PA [chestercountyswa.org]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
